molecular formula C9H9NO4S2 B063711 3,5-Bis(methylsulfonyl)benzonitrile CAS No. 169696-83-7

3,5-Bis(methylsulfonyl)benzonitrile

Cat. No.: B063711
CAS No.: 169696-83-7
M. Wt: 259.3 g/mol
InChI Key: RZFPKGRAQZGUPA-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)benzonitrile is a versatile chemical intermediate prized in discovery chemistry and materials science. Its distinct structure, featuring both strongly electron-withdrawing methylsulfonyl groups and a nitrile moiety, makes it a valuable scaffold for constructing more complex molecules. In pharmaceutical research, this compound is primarily used as a key building block in medicinal chemistry, particularly in the design and synthesis of potential kinase inhibitors and other small-molecule therapeutics. The benzonitrile core is a common pharmacophore found in various approved and investigational drugs. Researchers also utilize this compound in the development of advanced materials, including liquid crystals and specialty polymers, where its rigid structure and polar groups can influence material properties. This product is intended for use in controlled laboratory settings by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(methylsulfonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFPKGRAQZGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294169
Record name 3,5-Bis(methylsulfonyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-84-1
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)benzonitrile: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonylbenzonitrile Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. Among these, the benzonitrile scaffold, particularly when substituted with strongly electron-withdrawing groups, has garnered significant attention. This guide provides a comprehensive technical overview of 3,5-Bis(methylsulfonyl)benzonitrile (CAS 169696-83-7), a molecule of interest for researchers, scientists, and drug development professionals. The convergence of a nitrile group—a versatile hydrogen bond acceptor and bioisostere—with two methylsulfonyl substituents creates a unique electronic and steric profile, making this compound a compelling building block for novel therapeutics.[1][2] The sulfonyl group, known for its ability to form strong hydrogen bonds and enhance metabolic stability, further elevates the potential of this scaffold in targeting a range of biological pathways.[3] This document will delve into the physicochemical properties, a proposed synthetic route, and the potential applications of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its key known and calculated properties.

PropertyValueSource
CAS Number 169696-83-7[4]
Molecular Formula C₉H₉NO₄S₂Santa Cruz Biotechnology
Molecular Weight 259.3 g/mol Santa Cruz Biotechnology
Melting Point Data not publicly available-
Boiling Point Data not publicly available-
Solubility Data not publicly available-
Appearance White to off-white solid (presumed)General observation for similar compounds

Proposed Synthesis Pathway: A Rational Approach

Step 1: Synthesis of 3,5-Bis(methylthio)benzonitrile

The initial step involves a double nucleophilic aromatic substitution reaction. 3,5-Dibromobenzonitrile serves as a suitable starting material due to the activation of the aromatic ring by the electron-withdrawing nitrile group. Sodium thiomethoxide is an excellent nucleophile for introducing the methylthio moiety.

  • Rationale: The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, leaving the thiomethoxide anion more nucleophilic. The reaction is typically heated to facilitate the substitution.

Step 2: Oxidation to this compound

The second step is the oxidation of the sulfide groups to sulfones. This transformation is reliably achieved using a strong oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this purpose.

  • Rationale: The use of at least two equivalents of the oxidizing agent per sulfide group is necessary to ensure complete oxidation to the sulfone state, bypassing the intermediate sulfoxide. Dichloromethane (DCM) is a standard solvent for m-CPBA oxidations due to its inertness and ability to dissolve both the starting material and the reagent. The reaction is often run at room temperature.

Below is a detailed, step-by-step hypothetical protocol for the synthesis.

Experimental Protocol (Hypothetical)

Materials:

  • 3,5-Dibromobenzonitrile

  • Sodium thiomethoxide

  • Dimethylformamide (DMF), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

Part A: Synthesis of 3,5-Bis(methylthio)benzonitrile

  • To a stirred solution of 3,5-dibromobenzonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3,5-bis(methylthio)benzonitrile.

Part B: Oxidation to this compound

  • Dissolve the 3,5-bis(methylthio)benzonitrile (1.0 eq) obtained from Part A in DCM.

  • Add m-CPBA (4.4 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the final product, this compound.

SynthesisWorkflow start 3,5-Dibromobenzonitrile step1 Nucleophilic Aromatic Substitution in DMF start->step1 reagent1 Sodium Thiomethoxide (2.2 eq) reagent1->step1 intermediate 3,5-Bis(methylthio)benzonitrile step1->intermediate Purification step2 Oxidation in DCM intermediate->step2 reagent2 m-CPBA (4.4 eq) reagent2->step2 product This compound step2->product Purification

Proposed two-step synthesis of this compound.

Role in Drug Discovery and Potential Mechanisms of Action

The unique structural features of this compound make it a highly attractive scaffold in drug discovery. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisosteric replacement for other functional groups.[1] The two methylsulfonyl groups significantly lower the pKa of any potential acidic protons and provide strong hydrogen bond accepting capabilities, which can lead to potent and selective interactions with biological targets.[3]

Potential Therapeutic Applications:
  • Kinase Inhibition: Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket. The sulfonyl groups can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs. The benzonitrile moiety can be further functionalized to achieve selectivity and potency.

  • Modulation of Nuclear Receptors: The rigid and electron-deficient nature of the central phenyl ring could allow it to fit into the ligand-binding domains of nuclear receptors.

  • Enzyme Inhibition: The electrophilic character of the nitrile group, enhanced by the two sulfonyl groups, could allow for covalent or non-covalent interactions with active site residues of enzymes, such as cysteine proteases.[5]

DrugDiscoveryWorkflow start Compound Synthesis (this compound) screening High-Throughput Screening (e.g., Kinase Panel) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Conceptual drug discovery workflow utilizing the target compound.

Representative Experimental Workflow: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a common in vitro assay would be employed. The following is a representative protocol for assessing its inhibitory activity against a target kinase.

Objective: To determine the IC₅₀ value of this compound against a specific protein kinase.

Materials:

  • Target kinase

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the target kinase, and the substrate peptide.

  • Inhibitor Addition: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

KinaseAssayWorkflow prep Prepare Serial Dilution of Compound add_cmpd Add Compound Dilutions to Plate prep->add_cmpd setup Dispense Kinase, Substrate, and Buffer into Plate setup->add_cmpd start_rxn Initiate Reaction with ATP add_cmpd->start_rxn incubation Incubate at RT start_rxn->incubation detect Add Detection Reagent (e.g., ADP-Glo) incubation->detect read Read Signal (Luminescence) detect->read analyze Calculate IC50 read->analyze

Step-by-step workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its unique electronic properties, conferred by the nitrile and dual sulfonyl groups, provide a strong foundation for the design of potent and selective inhibitors for a variety of biological targets. While a dedicated body of literature for this specific compound is sparse, rational synthesis design and an understanding of the roles of its constituent functional groups allow for the formulation of clear and actionable research plans. This guide provides the necessary technical foundation for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this versatile scaffold.

References

  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. [Link]

  • Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. [Link]

  • WO2003097582A2 - Synthese de benzonitriles et de benzimidates.
  • Examples of compounds containing sulfone and alkylnitrile moieties. ResearchGate. [Link]

  • EP0002136B1 - Substituted benzonitriles, their preparation, liquid crystal compositions containing them and display devices employing such compositions.
  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • DD295353A5 - PROCESS FOR THE PREPARATION OF BENZONITRILE DERIVATIVES.
  • Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. FreePatentsOnline. [Link]

  • A reagent to access methyl sulfones. PMC - NIH. [Link]

  • The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics. CONICET. [Link]

  • US2770641A - Preparation of benzonitrile.
  • Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. PubMed. [Link]

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. NIH. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Bis(methylsulfonyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines rigorous experimental protocols for characterization, and offers insights into the interpretation of these properties. The guide covers molecular identification, physical and chemical characteristics, and analytical methodologies, ensuring a well-rounded understanding for its application in research and development.

Introduction and Compound Identification

This compound is an aromatic organic compound characterized by a central benzonitrile ring substituted with two methylsulfonyl groups. These electron-withdrawing sulfonyl groups, combined with the nitrile moiety, create a unique electronic and structural profile, making the compound a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents.[1] The strong electron-withdrawing nature of the sulfonyl groups and the polarity of the nitrile group are key features that dictate the compound's reactivity and interaction with biological targets.[1]

A precise understanding of its physicochemical properties is paramount for its effective use, from designing synthetic routes and predicting reaction outcomes to formulating it for biological assays and ensuring safe handling. This guide serves as a centralized resource for this critical information.

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name This compoundN/A (Systematic)
CAS Number 169696-83-7[2][3]
Molecular Formula C₉H₉NO₄S₂[2]
Molecular Weight 259.30 g/mol [2]
Chemical Structure

[3]

Note: Multiple CAS numbers (e.g., 849924-84-1) appear in some databases for this structure; however, 169696-83-7 is more frequently cited by major suppliers.[2][3][4][5][6][7]

Core Physicochemical Properties

The physical state, melting point, and solubility profile are fundamental parameters that influence every aspect of a compound's application, including reaction kinetics, purification, and bioavailability.

Table 2: Summary of Physicochemical Properties

PropertyValueMethod
Physical Appearance Solid (Form to be determined by microscopy/PXRD)Visual Inspection
Melting Point Data not available in searched literature.Differential Scanning Calorimetry (DSC)
Boiling Point Data not available; likely to decompose at high temperatures.Thermogravimetric Analysis (TGA)
Solubility Data not available in searched literature.HPLC-based saturation method

Note: Specific experimental values for melting point and solubility were not found in the public domain and must be determined experimentally.

Experimental Workflows for Characterization

To address the gaps in publicly available data, this section outlines standard, robust protocols for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Analysis

The following diagram illustrates a logical workflow for the characterization of a new or uncharacterized batch of this compound, ensuring data integrity and a comprehensive understanding of the material.

G cluster_start cluster_id Identity Confirmation cluster_purity Purity & Thermal Profile cluster_sol Solubility Profile cluster_end Start Receive/Synthesize This compound NMR 1H & 13C NMR (Structural Confirmation) Start->NMR Step 1a MS High-Res Mass Spec (Elemental Composition) Start->MS Step 1b HPLC HPLC-UV (Purity Assessment) NMR->HPLC Step 2 (Identity Confirmed) MS->HPLC Step 2 (Identity Confirmed) DSC DSC (Melting Point & Purity) HPLC->DSC Step 3a TGA TGA (Thermal Stability) HPLC->TGA Step 3b Solubility Kinetic & Thermodynamic Solubility Assay DSC->Solubility Step 4 (Purity & Stability Known) TGA->Solubility Step 4 (Purity & Stability Known) End Complete Physicochemical Profile Report Solubility->End Finalization

Caption: Logical workflow for the physicochemical characterization of this compound.

Protocol for Melting Point Determination via DSC

Rationale: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of a crystalline solid. It provides a precise endotherm peak corresponding to the phase transition and can simultaneously offer an indication of purity; a broad melting peak suggests the presence of impurities.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan to prevent any loss of material during heating.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: Determine the onset temperature of the melting endotherm. This value is recorded as the melting point. The peak shape provides qualitative information about purity.

Protocol for Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its use in synthetic reactions, purification, and formulation for biological screening. An HPLC-based method provides quantitative and accurate results.

Methodology:

  • Solvent Selection: Prepare a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol, acetonitrile, acetone).

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in separate vials. The goal is to create a saturated solution with visible solid remaining.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the vials to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile) using a validated HPLC-UV method.

    • Dilute the filtered supernatant samples into the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC-UV and determine the concentration using the calibration curve.

    • Back-calculate to determine the original concentration in the saturated solution, which represents the solubility.

Spectroscopic and Analytical Data

While a full experimental dataset is not publicly available, researchers characterizing this compound should expect spectroscopic data consistent with its structure.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. Due to the symmetry of the molecule, one signal (a triplet or finely split singlet) would be expected for the proton at the C2 position and another signal (a doublet or finely split singlet) for the two equivalent protons at the C4 and C6 positions. A sharp singlet corresponding to the six protons of the two methylsulfonyl groups will be observed further upfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the four unique aromatic carbons, and the methyl carbons of the sulfonyl groups.

  • IR Spectroscopy: Key vibrational bands are expected for the C≡N (nitrile) stretch (approx. 2230 cm⁻¹), and strong S=O stretching bands for the sulfonyl groups (approx. 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the elemental formula (C₉H₉NO₄S₂) by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺ or other adducts.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

This compound is intended for research use only.

Conclusion

This compound is a compound with significant potential in chemical synthesis due to its distinct electronic properties. This guide has consolidated the known identifying information and provided a clear, actionable framework for the experimental determination of its core physicochemical properties. The outlined protocols for DSC and solubility analysis represent robust methods to generate the critical data required by researchers in drug discovery and materials science. Adherence to these systematic characterization workflows will ensure high-quality, reliable data, facilitating the compound's successful application in future research endeavors.

References

Sources

synthesis and characterization of 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(methylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically grounded overview of the , a compound of significant interest in medicinal chemistry and materials science. The document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles, guiding researchers in making informed experimental choices. It details a robust synthetic pathway, outlines rigorous characterization methodologies, and presents data in a clear, accessible format. This guide is designed to serve as a practical resource for professionals engaged in organic synthesis and drug discovery.

Introduction: The Scientific Rationale

This compound is a unique aromatic compound distinguished by a specific arrangement of three potent electron-withdrawing groups on a central benzene ring. The significance of this molecule stems from the powerful and synergistic effects of its constituent functional groups: the aryl nitrile and two methylsulfonyl moieties.

  • Aryl Nitriles (-C≡N): The nitrile group is a versatile synthetic handle, readily converted into other critical functional groups such as amines, amides, and carboxylic acids. Its strong electron-withdrawing nature makes the aromatic ring susceptible to certain chemical transformations and is a key feature in many pharmacologically active molecules.

  • Sulfonyl Groups (-SO₂-): The sulfonyl group is a cornerstone in modern drug design. It is exceptionally stable, a strong electron-withdrawing group, and a competent hydrogen bond acceptor. Incorporating sulfonyl moieties can significantly enhance a molecule's metabolic stability, modulate its solubility, and improve its binding affinity to biological targets like enzymes.

The strategic placement of two methylsulfonyl groups at the meta-positions relative to the nitrile creates a highly electron-deficient aromatic system. This electronic profile is a desirable feature in drug development, where such scaffolds can serve as core components of enzyme inhibitors or receptor modulators. For example, related 3,5-disubstituted phenyl rings are found in compounds investigated as anticancer agents and potent inhibitors of drug-resistant bacteria. Therefore, a focused investigation into the synthesis and properties of this compound is well-justified, providing a valuable building block for the synthesis of novel therapeutic agents and advanced materials.

A Multi-Step Synthetic Pathway

A logical and efficient synthetic route to this compound begins with a readily available starting material, 3,5-dihalobenzonitrile, and proceeds through a two-step sequence involving nucleophilic aromatic substitution followed by oxidation.

Synthesis_Workflow A 3,5-Dihalobenzonitrile B 3,5-Bis(methylthio)benzonitrile A->B  Sodium Thiomethoxide (NaSMe)  Polar Aprotic Solvent (e.g., DMF)   C This compound B->C  Oxidizing Agent (e.g., H₂O₂)  Solvent (e.g., Acetic Acid)  

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Bis(methylthio)benzonitrile via Nucleophilic Aromatic Substitution

The initial step involves the displacement of two halide atoms from a 3,5-dihalobenzonitrile (e.g., 3,5-dichlorobenzonitrile or 3,5-dibromobenzonitrile) with a sulfur nucleophile. Sodium thiomethoxide (NaSMe) is an excellent choice for this transformation.

Causality of Experimental Choices:

  • Starting Material: 3,5-Dichlorobenzonitrile is a suitable starting material. It can be synthesized via methods such as the direct chlorination of benzonitrile[1].

  • Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, strong enough to displace the aryl halides, especially given the activation provided by the electron-withdrawing nitrile group.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required. These solvents effectively solvate the sodium cation without solvating the thiomethoxide anion, thereby enhancing its nucleophilicity. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to drive it to completion.

Experimental Protocol: Synthesis of 3,5-Bis(methylthio)benzonitrile

  • To a stirred solution of 3,5-dichlorobenzonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (2.2-2.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,5-Bis(methylthio)benzonitrile as a solid.

Step 2: Oxidation of Thioethers to Sulfones

The critical final step is the oxidation of the intermediate 3,5-Bis(methylthio)benzonitrile. The goal is a complete two-stage oxidation of each sulfur atom, from thioether to sulfoxide and then to the desired sulfone, without stopping at the intermediate stage.

Causality of Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a preferred oxidant due to its low cost, high atom economy, and the benign nature of its byproduct (water). It is a "green" choice compared to heavy metal oxidants[2]. An excess of the oxidant is used to ensure the reaction proceeds fully to the sulfone.

  • Solvent/Catalyst: The oxidation is often performed in a solvent like acetic acid, which can facilitate the reaction. The reaction can be slow and may require heating or the use of a catalyst to achieve a reasonable rate.

Experimental Protocol: Synthesis of this compound

  • Dissolve 3,5-Bis(methylthio)benzonitrile (1.0 eq) in glacial acetic acid.

  • To this solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4.5-5.0 eq) dropwise. The reaction is exothermic, and the temperature should be controlled with an ice bath during the addition.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-water. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual acetic acid and peroxide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Structure of this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 169696-83-7, 849924-84-1[3][4]
Molecular Formula C₉H₉NO₄S₂
Molecular Weight 259.30 g/mol
Appearance White to off-white solid
Spectroscopic and Spectrometric Analysis

The following data represent expected values based on the structure and analysis of related compounds. Actual experimental values should be used for confirmation.

TechniqueExpected Observations
¹H NMR δ (ppm) ~8.5-8.8 (t, 1H, H4) : Aromatic proton between the sulfonyl groups. δ (ppm) ~8.2-8.5 (d, 2H, H2, H6) : Aromatic protons adjacent to the nitrile and sulfonyl groups. δ (ppm) ~3.2-3.4 (s, 6H, 2 x -SO₂CH₃) : Methyl protons as a singlet due to symmetry.
¹³C NMR δ (ppm) ~135-140 : Quaternary carbons attached to sulfonyl groups (C3, C5). δ (ppm) ~130-135 : Aromatic CH carbons (C2, C4, C6). δ (ppm) ~115-120 : Nitrile carbon (-C≡N). δ (ppm) ~110-115 : Quaternary carbon attached to the nitrile group (C1). δ (ppm) ~40-45 : Methyl carbons (-SO₂CH₃).
IR Spectroscopy ~2230-2240 cm⁻¹ (sharp, strong) : C≡N stretch (characteristic for aromatic nitriles)[5]. ~1300-1350 cm⁻¹ (strong) : Asymmetric SO₂ stretch. ~1120-1160 cm⁻¹ (strong) : Symmetric SO₂ stretch. ~3000-3100 cm⁻¹ (weak-medium) : Aromatic C-H stretch[6]. ~1400-1600 cm⁻¹ (medium) : Aromatic C=C ring stretches.
Mass Spectrometry m/z ~259 [M]⁺ : Molecular ion peak. Fragmentation : Expect losses of methyl radicals (-CH₃), sulfur dioxide (-SO₂), and characteristic fragments from the aromatic ring. A common fragmentation pathway for aryl sulfones involves rearrangement and cleavage of the C-S bond or loss of SO₂[7][8][9][10].

Safety, Handling, and Storage

Professionals handling this compound and the reagents for its synthesis must adhere to strict safety protocols.

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice but compatibility should be verified), is mandatory.

  • Reagent-Specific Hazards:

    • Organic Solvents (DMF): Can be absorbed through the skin; handle with care.

    • Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and combustible materials.

    • Nitriles: While generally less acutely toxic than inorganic cyanides, they should be treated as toxic materials. They can be absorbed through the skin, inhalation, or ingestion[11]. In case of fire, be aware that toxic fumes, including hydrogen cyanide, may be produced[11].

  • Storage: The final product should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and bases[11]. For long-term stability, storage at 2-8°C is recommended.

Conclusion

This guide has detailed a reliable synthetic route for this compound, starting from 3,5-dihalobenzonitrile and proceeding through a bis(thioether) intermediate. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive suite of characterization techniques has been outlined, providing the necessary tools to verify the product's identity and purity. By integrating practical protocols with fundamental chemical principles, this document serves as an authoritative resource for researchers leveraging this important molecular scaffold in their scientific endeavors.

References

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An In-depth Technical Guide to 3,5-Bis(methylsulfonyl)benzonitrile: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(methylsulfonyl)benzonitrile is a unique small molecule featuring a central benzonitrile core symmetrically substituted with two electron-withdrawing methylsulfonyl groups. This arrangement confers distinct electronic properties, positioning it as a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and plausible synthetic routes. While direct experimental data on its biological activity is limited in publicly accessible literature, this guide explores its potential therapeutic applications by drawing parallels with structurally related compounds and analyzing the well-documented roles of its constituent functional groups—the nitrile and sulfonyl moieties—in drug design. This document aims to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction: The Scientific Rationale

The confluence of the benzonitrile and bis-sulfonyl functionalities within a single molecular entity presents a compelling case for its investigation. The nitrile group is a versatile precursor in organic synthesis and a known pharmacophore in numerous approved drugs.[1] Simultaneously, the methylsulfonyl groups act as strong electron-withdrawing agents, significantly influencing the molecule's polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding.[2] This unique electronic profile suggests that this compound could serve as a valuable scaffold in the design of novel therapeutic agents, particularly in oncology and infectious diseases, where related structures have shown promise.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar benzene ring with a nitrile (-C≡N) group and two methylsulfonyl (-SO₂CH₃) groups at the 3 and 5 positions.

PropertyValueSource
Molecular Formula C₉H₉NO₄S₂[5]
Molecular Weight 259.3 g/mol [5]
CAS Number 169696-83-7[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from established methods for the synthesis of aryl sulfones and benzonitriles.[6][7] A potential retrosynthetic analysis is presented below.

Proposed Retrosynthetic Pathway

G Target This compound Intermediate1 3,5-Dichlorosulfonylbenzonitrile Target->Intermediate1 Methylation Intermediate2 3,5-Diaminobenzonitrile Intermediate1->Intermediate2 Sandmeyer Reaction StartingMaterial 3,5-Dinitrobenzonitrile Intermediate2->StartingMaterial Reduction

Caption: Proposed retrosynthetic pathway for this compound.

Hypothetical Synthesis Protocol

This protocol is a conceptual outline based on standard organic chemistry transformations.

Step 1: Reduction of 3,5-Dinitrobenzonitrile to 3,5-Diaminobenzonitrile

  • Dissolve 3,5-dinitrobenzonitrile in ethanol in a round-bottom flask.[8]

  • Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with Pd/C.

  • Reflux the mixture until the reaction is complete, monitored by thin-layer chromatography (TLC).

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude 3,5-diaminobenzonitrile by recrystallization or column chromatography.

Step 2: Diazotization and Sandmeyer-type Reaction to form 3,5-Dichlorosulfonylbenzonitrile

  • Dissolve the synthesized 3,5-diaminobenzonitrile in an acidic solution (e.g., HCl) at 0-5°C.

  • Add a solution of sodium nitrite dropwise to form the bis-diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in acetic acid saturated with copper(I) chloride.

  • Slowly add the bis-diazonium salt solution to the SO₂/CuCl solution to initiate the Sandmeyer-type reaction, yielding the bis-sulfonyl chloride.

  • Extract the product and purify by column chromatography.

Step 3: Methylation to this compound

  • Dissolve the 3,5-bis(chlorosulfonyl)benzonitrile in a suitable solvent.

  • Add a methylating agent, such as methylmagnesium bromide (a Grignard reagent), at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the final product, this compound, and purify by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected features can be predicted based on the molecular structure.

  • ¹H NMR: A singlet for the two equivalent methyl groups (around δ 3.0-3.3 ppm) and two signals in the aromatic region, a triplet for the proton at C4 and a doublet for the protons at C2 and C6.

  • ¹³C NMR: Signals for the methyl carbons, the aromatic carbons, and the nitrile carbon. The carbons attached to the sulfonyl groups would be significantly downfield.

  • IR Spectroscopy: Characteristic peaks for the nitrile group (C≡N stretch) around 2230-2210 cm⁻¹, and strong absorptions for the sulfonyl group (S=O stretches) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 259, with fragmentation patterns corresponding to the loss of methyl and sulfonyl groups.

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound can be inferred from the biological activities of related compounds.

Anticancer and Antimicrobial Potential

The bis-substituted aromatic scaffold is present in a number of compounds with demonstrated biological activity. For instance, novel bis-substituted aromatic amides have shown potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The mechanism of action for these compounds involves binding to cardiolipin on the bacterial membrane, leading to membrane disruption and accumulation of reactive oxygen species.[4]

Furthermore, compounds containing aryl-urea or sulfonyl-urea moieties, which can be synthesized from benzonitrile precursors, have been investigated for their anticancer properties.[9] The presence of electron-withdrawing groups, such as the trifluoromethyl group (electronically similar to the methylsulfonyl group), has been shown to enhance the potency of some anticancer agents.[9]

Hypothetical Mechanism of Action Workflow

The following diagram illustrates a potential workflow for investigating the mechanism of action of this compound, assuming it exhibits cytotoxic activity against a cancer cell line.

G A This compound B Treat Cancer Cell Line A->B C Assess Cytotoxicity (e.g., MTT Assay) B->C D Determine IC50 C->D E Target Identification Studies D->E F Western Blot for Apoptosis Markers (Caspase-3, PARP) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Kinase Profiling Assay E->H I Elucidate Mechanism of Action F->I G->I H->I

Caption: A conceptual workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential in drug discovery and development. Its unique electronic structure, stemming from the combination of a benzonitrile core and two methylsulfonyl groups, makes it a compelling candidate for further investigation. While this guide provides a theoretical framework for its synthesis and potential applications, experimental validation is crucial. Future research should focus on developing a robust and scalable synthetic protocol, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecular scaffold.

References

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  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Center for Biotechnology Information. Available at: [Link]

  • This compound. CheMondis. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate. Available at: [Link]

  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. National Center for Biotechnology Information. Available at: [Link]

  • Bis-substituted aromatic amide derivative shows potent antibiotic activity in models of MRSA infection. BioWorld. Available at: [Link]

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  • Synthesis and Biological Activity of Aliphatic and Aromatic Sulfonic Acid Azolides. ResearchGate. Available at: [Link]

  • Antimicrobial activity of several bis-methanethiolsulfonates. PubMed. Available at: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • 3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles: identification of highly potent and selective metabotropic glutamate subtype 5 receptor antagonists. PubMed. Available at: [Link]

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solubility of 3,5-Bis(methylsulfonyl)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Bis(methylsulfonyl)benzonitrile in Organic Solvents

Executive Summary

This compound is a compound of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceuticals and materials. A thorough understanding of its solubility in various organic solvents is a cornerstone for its practical application. Solubility data dictates the efficiency of synthesis, dictates purification strategies such as recrystallization, and is fundamental for formulation development. Low solubility can lead to unpredictable results in research and increased development costs.[1][2] This guide provides a comprehensive overview of the theoretical principles governing solubility, details robust experimental protocols for its determination, and discusses the practical application of this critical physicochemical property. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers with the foundational knowledge and methodologies to generate and apply this data effectively.

Introduction: The Central Role of Solubility

The journey of a chemical compound from laboratory synthesis to a final product is critically dependent on its interaction with solvents. For this compound, a molecule featuring a rigid aromatic core functionalized with two strongly electron-withdrawing methylsulfonyl groups and a polar nitrile group, solubility behavior is complex and non-trivial. Understanding and quantifying this behavior is essential for:

  • Process Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

  • Purification: Developing effective recrystallization protocols to achieve high purity, a non-negotiable aspect of drug development.[3]

  • Formulation: Creating stable solutions or suspensions with desired concentrations for downstream applications, including drug delivery.[4][5]

  • Analytical Chemistry: Preparing solutions for characterization and quantification using techniques like HPLC and LC-MS.[6]

This guide serves as a technical resource for scientists, providing both the theoretical framework and practical, field-proven protocols to master the solubility challenges associated with this and similar molecules.

Physicochemical Profile of this compound

A molecule's structural and physical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below. The presence of two sulfonyl groups (SO₂) and a nitrile group (CN) suggests a high degree of polarity.

PropertyValueSource
CAS Number 169696-83-7; 849924-84-1[7][8][9][10]
Molecular Formula C₉H₉NO₄S₂[7][9]
Molecular Weight 259.3 g/mol [7][9]
Appearance Typically a solid[11]
Predicted Polarity HighInferred from structure

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle

The most fundamental guideline in solubility prediction is the principle of "like dissolves like."[12][13] This concept relates the polarity of the solute to that of the solvent.

  • Polar Solutes , like this compound with its polar sulfonyl and nitrile functionalities, are expected to dissolve best in polar solvents . These solvents can engage in dipole-dipole interactions that stabilize the solute molecules in solution.

  • Nonpolar Solutes dissolve best in nonpolar solvents (e.g., hexane, toluene) through weaker van der Waals forces.

Given its structure, this compound is anticipated to have poor solubility in nonpolar solvents and preferential solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and potentially some polar protic solvents (e.g., alcohols), though the lack of strong hydrogen bond donor sites on the molecule may limit its interaction with the latter.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, Hansen Solubility Parameters (HSP) provide a powerful tool.[14][15] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space." The principle remains the same: solvents with HSP values close to those of the solute are more likely to be effective.[14] The distance (Ra) between the solute and solvent in Hansen space is a quantitative measure of their affinity. While the specific HSP values for this compound are not published, they could be estimated using group contribution methods to screen potential solvents computationally before experimental validation.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[16][17] This technique is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors.[17] In contrast, high-throughput kinetic methods, which often involve precipitating a compound from a DMSO stock solution, can be faster but may overestimate the true thermodynamic solubility.[1][2]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess solid solute to a vial B Add a precise volume of solvent A->B Known V C Seal vial and place in a thermostatically controlled shaker B->C D Agitate for 24-72 hours at constant temperature C->D Ensures equilibrium E Allow suspension to settle D->E F Withdraw supernatant using a filter-tip syringe or centrifuge E->F Isothermal G Prepare serial dilutions of the clear supernatant F->G H Analyze concentration via a validated method (e.g., HPLC-UV) G->H Against a standard curve I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol: Shake-Flask Method

This protocol describes a self-validating system for obtaining reliable solubility data.

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the resulting solution is saturated.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stir plate equipped with a temperature-controlled block set to the desired temperature (e.g., 25°C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that the dissolution and crystallization rates have reached equilibrium.[18]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant. This must be done without disturbing the solid phase. The most robust method is to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being aspirated.

  • Dilution: Immediately dilute the supernatant with a known volume of a suitable mobile phase or solvent to prevent precipitation upon cooling. Prepare a series of dilutions to ensure the final concentration falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][19] A calibration curve prepared from known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution steps. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Solubility Profile of this compound

Solvent ClassSolventPolarity IndexExpected Solubility at 25°C
Nonpolar n-Hexane0.1Very Low (< 0.1 mg/mL)
Toluene2.4Low (< 1 mg/mL)
Polar Aprotic Dichloromethane3.1Moderate
Ethyl Acetate4.4Moderate
Acetone5.1Soluble
Acetonitrile5.8Soluble
Dimethylformamide (DMF)6.4Highly Soluble
Dimethyl Sulfoxide (DMSO)7.2Highly Soluble
Polar Protic Isopropanol3.9Sparingly Soluble
Ethanol4.3Sparingly Soluble
Methanol5.1Soluble
Water10.2Very Low

Note: "Expected Solubility" is a qualitative prediction based on chemical principles. These values must be confirmed by experimental measurement.

Practical Application: Recrystallization for Purification

Solubility data is the key to designing an effective purification strategy. The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature (e.g., room temperature or 0-4°C).[3][20] This differential solubility allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the crystallization of the pure compound upon cooling, leaving impurities behind in the solution.[11]

Workflow for Recrystallization

G A Place impure solid in flask B Add minimum amount of hot recrystallization solvent A->B C Heat until solid is fully dissolved B->C Stirring D Hot filtration (optional) to remove insoluble impurities C->D If needed E Allow solution to cool slowly to room temperature C->E If no hot filtration D->E F Cool further in an ice bath to maximize crystal yield E->F Promotes crystallization G Isolate pure crystals via vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H Removes residual impurities I Dry crystals under vacuum H->I

Caption: General workflow for the purification of a solid by recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Selection: Using experimentally determined solubility data, choose a suitable solvent or solvent pair. For this compound, a polar solvent like methanol, ethanol, or acetonitrile is a logical starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise to the flask while heating the mixture to the solvent's boiling point with stirring. Continue adding solvent until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel containing fluted filter paper. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[20] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. The purity of the final product should be confirmed by analytical methods such as melting point analysis or HPLC.

Conclusion

The is a critical parameter that influences its synthesis, purification, and application. This guide has provided the theoretical underpinnings and detailed, robust experimental protocols necessary for researchers to confidently determine and utilize this data. By applying the principles of "like dissolves like" and employing the gold-standard shake-flask method, scientists can generate the high-quality solubility data required for efficient process development and successful research outcomes. The provided workflows for solubility determination and recrystallization serve as a practical foundation for laboratory work involving this and other related compounds.

References

  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

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A Technical Guide to the Spectral Analysis of 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,5-bis(methylsulfonyl)benzonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the experimental choices and interpretation of the results, grounded in established scientific principles.

Introduction

This compound is a symmetrically substituted aromatic compound with the chemical formula C₉H₈N₂O₄S₂ and a molecular weight of 272.3 g/mol . Its structure is characterized by a central benzene ring substituted with a nitrile group and two methylsulfonyl groups at the 3 and 5 positions. This unique electronic and steric arrangement makes it a valuable synthon. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is essential. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its constitution.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for compounds that may have limited solubility in other common NMR solvents like chloroform-d.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Temperature: 298 K.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.66Singlet1HH4
8.59Singlet2HH2, H6
3.40Singlet6HC8-H, C9-H

Interpretation:

The ¹H NMR spectrum is remarkably simple, which is consistent with the molecule's C₂ᵥ symmetry.

  • Aromatic Region: The two signals in the aromatic region, at 8.66 ppm and 8.59 ppm, confirm the presence of protons on the benzene ring. The strong deshielding effect of the two electron-withdrawing methylsulfonyl groups and the nitrile group shifts these protons significantly downfield.

    • The singlet at 8.66 ppm, integrating to one proton, is assigned to the H4 proton. This proton is situated between the two methylsulfonyl groups.

    • The singlet at 8.59 ppm, with an integration of two protons, corresponds to the H2 and H6 protons. Due to the symmetry of the molecule, these two protons are chemically equivalent and therefore resonate at the same frequency. The lack of coupling (singlets) is expected as all the aromatic protons are separated by more than three bonds.

  • Aliphatic Region: The singlet at 3.40 ppm, integrating to six protons, is unequivocally assigned to the two methyl groups (C8 and C9). Again, due to the molecule's symmetry, both methyl groups are chemically equivalent, resulting in a single resonance.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, operating at a ¹³C frequency of 100 MHz.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Temperature: 298 K.

    • Number of Scans: 1024-2048 scans are typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

    • Relaxation Delay: 2 seconds.

  • Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Data Summary:

Chemical Shift (δ) ppmAssignment
142.3C3, C5
136.1C4
133.2C2, C6
116.8C7 (CN)
115.9C1
43.6C8, C9

Interpretation:

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, which is in perfect agreement with the number of chemically non-equivalent carbon atoms in the molecule.

  • Aromatic Region:

    • The signal at 142.3 ppm is assigned to C3 and C5, the carbons directly attached to the highly electron-withdrawing sulfonyl groups.

    • The peak at 136.1 ppm corresponds to C4.

    • The resonance at 133.2 ppm is assigned to C2 and C6.

    • The quaternary carbon C1, attached to the nitrile group, appears at 115.9 ppm.

  • Nitrile Carbon: The nitrile carbon (C7) is observed at 116.8 ppm. This is a characteristic chemical shift for nitrile carbons.

  • Aliphatic Region: The upfield signal at 43.6 ppm is assigned to the equivalent methyl carbons (C8 and C9) of the two methylsulfonyl groups.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

Data Summary:

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100WeakAromatic C-H stretch
~2230Strong, SharpC≡N (Nitrile) stretch
~1600, ~1470MediumAromatic C=C ring stretch
~1310, ~1150StrongAsymmetric and Symmetric SO₂ stretch
~960MediumC-S stretch
~750StrongAromatic C-H out-of-plane bend

Interpretation:

The IR spectrum provides valuable information about the functional groups present in this compound.

  • Nitrile Group: The most characteristic peak in the spectrum is the strong, sharp absorption at approximately 2230 cm⁻¹. This is a definitive indication of the presence of a C≡N triple bond.

  • Sulfonyl Group: The two strong bands around 1310 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups, respectively.

  • Aromatic Ring: The weak absorption around 3100 cm⁻¹ is due to the C-H stretching vibrations of the aromatic protons. The medium intensity peaks at ~1600 and ~1470 cm⁻¹ are attributed to the C=C stretching vibrations within the benzene ring. The strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a pure solid, direct insertion with electron ionization (EI) is a common method.

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique for small, relatively stable organic molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50-500 Da.

Data Summary:

m/zRelative IntensityAssignment
272High[M]⁺ (Molecular Ion)
257Medium[M - CH₃]⁺
193High[M - SO₂CH₃]⁺
129Low[C₇H₃N₂O₂S]⁺
114Medium[C₆H₄NS]⁺
79Low[SO₂CH₃]⁺

Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule under the given ionization conditions.

  • Molecular Ion: The peak at m/z 272 corresponds to the molecular ion [M]⁺, confirming the molecular weight of 272.3 g/mol .

  • Fragmentation Pathway: A logical fragmentation pathway can be proposed based on the observed fragment ions.

Fragmentation_Pathway M [M]⁺ m/z = 272 M_minus_CH3 [M - CH₃]⁺ m/z = 257 M->M_minus_CH3 - •CH₃ M_minus_SO2CH3 [M - SO₂CH₃]⁺ m/z = 193 M->M_minus_SO2CH3 - •SO₂CH₃ Fragment_129 [C₇H₃N₂O₂S]⁺ m/z = 129 M_minus_SO2CH3->Fragment_129 - SO₂

Caption: Proposed EI fragmentation pathway for this compound.

The initial fragmentation can occur via two main pathways:

  • Loss of a Methyl Radical: The loss of a methyl radical (•CH₃, 15 Da) from one of the sulfonyl groups leads to the fragment ion at m/z 257.

  • Loss of a Methylsulfonyl Radical: A more significant fragmentation is the cleavage of the C-S bond, resulting in the loss of a methylsulfonyl radical (•SO₂CH₃, 79 Da) to give the abundant fragment ion at m/z 193. Further fragmentation of this ion can lead to other observed smaller fragments.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are internally consistent and align with the expected spectroscopic properties based on the molecule's structure. This multi-faceted analytical approach ensures the identity and purity of this important chemical intermediate, which is a critical requirement for its application in research and development.

References

3,5-Bis(methylsulfonyl)benzonitrile: A Technical Guide to Its Synthesis and Implied History

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(methylsulfonyl)benzonitrile, a specialized aromatic compound. While the specific historical record of its initial discovery and synthesis is not prominently documented in scientific literature, this paper constructs a plausible and scientifically rigorous pathway for its preparation based on established principles of organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, potential properties, and the chemical rationale behind its molecular architecture.

Introduction: Unveiling a Structurally Unique Benzonitrile

This compound is a distinct chemical entity characterized by a central benzonitrile core symmetrically substituted with two electron-withdrawing methylsulfonyl groups. Its molecular formula is C₉H₉NO₄S₂, with a molecular weight of 259.3 g/mol [1]. The presence of the nitrile and two sulfonyl functionalities imparts significant electronic and steric features, suggesting its potential utility as a building block in medicinal chemistry and materials science. The nitrile group is a versatile precursor for various functional groups, while sulfonyl groups are known to enhance metabolic stability and binding affinity in drug candidates.

Despite its availability from several commercial suppliers, a detailed historical account of the first synthesis of this compound remains elusive in mainstream chemical literature and patent databases. This guide, therefore, proposes a logical and robust synthetic pathway, grounded in well-established reaction mechanisms, to provide a practical framework for its preparation and to infer its likely historical method of discovery.

A Proposed Historical Synthesis: A Multi-Step Approach

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available precursor. A plausible route involves the diazotization of a disubstituted aniline, followed by the introduction of the nitrile and methylthio groups, and a final oxidation step.

Rationale for the Proposed Synthetic Pathway

The selection of this pathway is guided by the principles of retrosynthetic analysis. The target molecule can be disconnected at the carbon-sulfur bonds, suggesting a precursor with two methylthio groups that can be oxidized. The nitrile and the methylthio groups can be introduced via Sandmeyer-type reactions on a suitable aniline derivative. This approach offers a convergent and reliable method for assembling the target molecule.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 3,5-dibromoaniline.

Synthesis_Pathway A 3,5-Dibromoaniline B 3,5-Dibromobenzenediazonium chloride A->B NaNO₂, HCl 0-5 °C C 3,5-Dibromobenzonitrile B->C CuCN, KCN D 3,5-Bis(methylthio)benzonitrile C->D NaSCH₃, DMF E This compound D->E m-CPBA or Oxone®

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the proposed synthesis of this compound.

Step 1: Diazotization of 3,5-Dibromoaniline and Sandmeyer Cyanation

The initial step involves the conversion of the amino group of 3,5-dibromoaniline to a diazonium salt, which is then displaced by a cyanide group in a classic Sandmeyer reaction[2][3][4][5][6].

Experimental Protocol:

  • Diazotization: 3,5-Dibromoaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this cyanide solution.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product, 3,5-dibromobenzonitrile, is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to prevent the unstable diazonium salt from decomposing.

  • Copper(I) Cyanide: Copper(I) cyanide is a crucial reagent in the Sandmeyer reaction, facilitating the displacement of the diazonium group with cyanide through a radical mechanism.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

The two bromine atoms on the 3,5-dibromobenzonitrile are then displaced by methylthio groups via a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: 3,5-Dibromobenzonitrile is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophilic Addition: Sodium thiomethoxide (NaSCH₃) is added to the solution, and the mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water, and the product, 3,5-bis(methylthio)benzonitrile, is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified.

Causality of Experimental Choices:

  • Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it solvates the cation of the nucleophile, leaving the anion more reactive.

  • Heating: The reaction requires heat to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated aromatic ring.

Step 3: Oxidation of the Thioether to the Sulfone

The final step is the oxidation of the two methylthio groups to methylsulfonyl groups. This can be achieved using a variety of oxidizing agents.

Experimental Protocol:

  • Oxidation: 3,5-Bis(methylthio)benzonitrile is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, is added in a portion-wise manner.

  • Monitoring: The reaction is monitored by TLC until all the starting material is consumed.

  • Work-up: The reaction mixture is then worked up to remove the oxidant and byproducts. This typically involves washing with a reducing agent solution (e.g., sodium bisulfite) and a basic solution (e.g., sodium bicarbonate). The organic layer is then dried, and the solvent is evaporated to yield the final product, this compound.

Causality of Experimental Choices:

  • Strong Oxidizing Agent: A strong oxidizing agent is required to convert the thioether to the sulfone. m-CPBA and Oxone® are common and effective reagents for this transformation.

  • Stoichiometry: At least two equivalents of the oxidizing agent per thioether group are required for the complete oxidation to the sulfone.

Physicochemical and Spectroscopic Data (Predicted)

Due to the lack of published experimental data for this compound, the following table presents predicted physicochemical properties and expected spectroscopic characteristics based on its structure.

PropertyPredicted Value / Expected Characteristics
Molecular Formula C₉H₉NO₄S₂
Molecular Weight 259.3 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Expected to be high due to molecular symmetry and polarity
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF)
¹H NMR Aromatic protons would appear as a singlet and a doublet in the downfield region. The methyl protons of the sulfonyl groups would appear as a singlet around 3.0-3.5 ppm.
¹³C NMR Distinct signals for the nitrile carbon, the aromatic carbons (quaternary and protonated), and the methyl carbons.
IR Spectroscopy Characteristic absorption bands for the nitrile (C≡N) stretch (~2230 cm⁻¹), and the sulfonyl (S=O) stretches (~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z 259.

Potential Applications in Research and Drug Development

The unique structural features of this compound make it an interesting candidate for various applications:

  • Medicinal Chemistry: The bis(methylsulfonyl)phenyl motif can be found in some biologically active molecules. The strong electron-withdrawing nature of the sulfonyl groups can influence the pKa of adjacent functionalities and enhance binding to biological targets. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.

  • Materials Science: The highly polarized nature of the molecule could lead to interesting properties in materials science, such as in the development of novel polymers or organic electronic materials.

  • Chemical Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules due to the reactivity of the nitrile group and the potential for further functionalization of the aromatic ring.

Conclusion

While the historical discovery of this compound is not well-documented, a plausible and efficient synthetic route can be designed based on fundamental principles of organic chemistry. The proposed multi-step synthesis, involving a Sandmeyer reaction, nucleophilic aromatic substitution, and oxidation, provides a clear and logical pathway for its preparation. The unique combination of a benzonitrile core with two methylsulfonyl groups imparts distinct electronic properties that make this compound a molecule of interest for further exploration in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this intriguing compound.

References

  • Google Patents. CN104892456A - Method for preparing benzonitrile compound.
  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Google Patents. US2449643A - Benzonitrile production from benzene or diphenyl and hcn.
  • MDPI. Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Available from: [Link]

  • ResearchGate. Catalytic approaches to benzonitrile synthesis. Available from: [Link]

  • ResearchGate. Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • PubChem. 3,5-Dinitrobenzonitrile. Available from: [Link]

  • YouTube. Synthesis of Benzonitrile. Available from: [Link]

  • Sciencemadness Discussion Board. Benzonitrile in different ways. Available from: [Link]

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An In-depth Technical Guide to the Role of Sulfonyl Groups in Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the multifaceted role of sulfonyl groups within benzonitrile compounds. As a senior application scientist, the following sections synthesize fundamental principles with field-proven insights, offering a technical narrative on the strategic importance of this chemical scaffold in both medicinal chemistry and materials science. We will explore the synergistic interplay between the sulfonyl and benzonitrile moieties, from their impact on physicochemical properties to their application in the rational design of novel therapeutic agents and advanced materials.

Part 1: Core Physicochemical and Electronic Properties

The combination of a sulfonyl group and a benzonitrile framework creates a unique electronic environment that profoundly influences the molecule's behavior. Understanding these fundamental properties is critical to appreciating their application in more complex systems.

The Sulfonyl Group: A Powerful Modulator

The sulfonyl group (-SO₂-) is a potent electron-withdrawing moiety, a characteristic that dictates much of its chemical influence. Its sulfur atom, in a high oxidation state, is bonded to two oxygen atoms and two carbon atoms (in the case of sulfones). This arrangement results in a significant polarization of electrons away from the attached aromatic ring.

  • Electron-Withdrawing Nature : The sulfonyl group is a stronger electron-withdrawing group than the more common carbonyl group.[1][2] This strong inductive and resonance effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and influencing the acidity of adjacent protons.[1][3]

  • Hydrogen Bonding Capability : The two oxygen atoms of the sulfonyl group act as effective hydrogen bond acceptors.[4][5] This property is crucial in drug design for establishing specific interactions with biological targets like proteins and enzymes, thereby enhancing binding affinity.[4][6]

  • Physicochemical Properties : The introduction of a sulfonyl group generally increases the polarity of a molecule, which can modulate its solubility and other pharmacokinetic properties.[4][5] Furthermore, the sulfonyl group is exceptionally stable chemically and metabolically, a feature that can be exploited to block metabolically labile sites in a drug candidate and prolong its duration of action.[4][5]

The Benzonitrile Moiety: A Versatile Scaffold

The benzonitrile unit, an aromatic ring bearing a cyano (-C≡N) group, is a prevalent structural motif in pharmaceuticals and functional materials.

  • Electronic Properties and Bioisosterism : The nitrile group is also electron-withdrawing, though less so than the sulfonyl group. Its linear geometry and electronic characteristics make it a valuable bioisostere for halogens (like chlorine and fluorine) and the carbonyl group.[7][8] This allows for the fine-tuning of a molecule's properties while maintaining its core binding interactions.[7][8]

  • Synthetic Handle : The cyano group is a versatile functional group in organic synthesis. It can be readily transformed into other important functionalities such as amines, amides, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of derivatives.[7]

Synergistic Electronic Effects

When combined, the sulfonyl and benzonitrile groups exert a powerful, synergistic effect on the electronic nature of the benzene ring. The strong electron-withdrawing properties of both groups significantly reduce the electron density on the aromatic core. This has profound implications for the molecule's reactivity and its potential to interact with biological systems.[3][9]

cluster_0 Electron Density in 4-Sulfonylbenzonitrile C1 C C2 C C1->C2 S S δ+ C1->S C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_nitrile C δ+ C4->C_nitrile C6 C C5->C6 C6->C1 O1 O S->O1 δ- O2 O S->O2 δ- R R S->R N_nitrile N C_nitrile->N_nitrile δ-

Caption: Electron density distribution in a generic sulfonyl benzonitrile.

Part 2: The Pivotal Role in Medicinal Chemistry and Drug Discovery

The unique physicochemical properties of sulfonyl benzonitriles make them a highly attractive scaffold for the development of novel therapeutic agents. Their utility spans from serving as bioisosteric replacements to forming the core of potent and selective inhibitors and modulators.

Bioisosterism and Rational Drug Design

A key strategy in medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity, selectivity, or pharmacokinetic profile.

  • Sulfonyl Group as a Bioisostere : The sulfonyl group is a well-established bioisostere for carbonyl and carboxyl groups.[4][5] This substitution can enhance metabolic stability and alter binding modes. The sulfonamide group, a close relative, is also a classic bioisostere of the carboxylic acid.[10]

  • Nitrile Group as a Bioisostere : The nitrile group can function as a bioisostere for a carbonyl group, engaging in similar polar interactions within a receptor binding site.[8] It can also act as a surrogate for hydroxyl and carboxyl groups due to its ability to accept hydrogen bonds.[8]

Case Studies: Sulfonyl Benzonitriles as Therapeutic Agents

The sulfonyl benzonitrile scaffold has been successfully employed in the discovery of several classes of bioactive molecules.

Enzyme Inhibition:

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : Quantitative structure-activity relationship (QSAR) studies on 2-arylsulfonyl-6-substituted benzonitriles have identified them as potent NNRTIs of HIV-1.[11] These studies revealed that a 2-arylsulfonyl-6-aminobenzonitrile scaffold is a promising structural entity for further development.[11]

  • Protein Phosphatase Methylesterase-1 (PME-1) Inhibitors : Sulfonyl acrylonitriles have been developed as selective, covalent inhibitors of PME-1, a serine hydrolase involved in various cellular processes.[12] High-throughput screening followed by medicinal chemistry optimization led to potent and selective inhibitors, demonstrating the potential of the sulfonyl acrylonitrile chemotype for targeting this enzyme class.[12]

Compound Class Target Key Structural Features for Activity Reference
2-Arylsulfonyl-6-substituted benzonitrilesHIV-1 Reverse Transcriptase-SO₂ at position X, -NH₂ at position Y[11]
Sulfonyl AcrylonitrilesProtein Phosphatase Methylesterase-1 (PME-1)Activated olefin for covalent modification[12]

Receptor Modulation:

  • mGluR5 Negative Allosteric Modulators (NAMs) : High-throughput screening and subsequent optimization led to the discovery of 3-((4-(4-chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile as a novel, non-acetylenic negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[13] This compound has advanced to clinical trials for the treatment of psychiatric conditions, highlighting the success of this scaffold in targeting G-protein coupled receptors.[13]

Structure-Activity Relationship (SAR) Workflow

The development of potent and selective sulfonyl benzonitrile-based drugs relies on a systematic exploration of the structure-activity relationship. This involves modifying various parts of the molecule and assessing the impact on biological activity.

cluster_0 SAR Workflow for Sulfonyl Benzonitrile Optimization Start Initial Hit Compound (Sulfonyl Benzonitrile Scaffold) Step1 Modification of Sulfonyl Substituents (R1) Start->Step1 Step2 Modification of Benzonitrile Substituents (R2) Step1->Step2 Step3 Positional Isomerism Scan (ortho, meta, para) Step2->Step3 Step4 Bioisosteric Replacement of Nitrile or Sulfonyl Group Step3->Step4 Step5 In Vitro & In Vivo Testing Step4->Step5 Step5->Step1 Iterative Optimization End Optimized Lead Compound Step5->End

Caption: A generalized workflow for the optimization of sulfonyl benzonitrile drug candidates.

Part 3: Synthetic Strategies and Characterization

The synthesis of sulfonyl benzonitrile derivatives can be achieved through various established organic chemistry transformations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches

Common strategies for the synthesis of sulfonyl benzonitriles involve the formation of the C-S bond or the introduction of the cyano group onto a pre-existing sulfonyl-containing arene.

  • Nucleophilic Aromatic Substitution (SNAr) : If the benzene ring is sufficiently activated by other electron-withdrawing groups, a halogen can be displaced by a cyanide salt to form the benzonitrile.

  • Sandmeyer Reaction : Aniline derivatives can be converted to the corresponding benzonitrile via diazotization followed by treatment with a copper(I) cyanide.

  • Palladium-Catalyzed Cyanation : Aryl halides or triflates can be cross-coupled with a cyanide source, such as zinc cyanide or potassium ferrocyanide, using a palladium catalyst.

  • Formation of the Sulfonyl Group : The sulfonyl moiety can be introduced by oxidation of a corresponding thioether or sulfoxide, or by Friedel-Crafts sulfonylation of a benzonitrile.

Illustrative Experimental Protocol: Synthesis of 4,4'-Dicyanodiphenylsulfone

The following protocol is a representative example of a method that can be used to synthesize a sulfonyl benzonitrile-containing compound.[14]

Materials:

  • p-Nitrobenzonitrile

  • p-Toluenesulfonamide

  • Phosphorus pentachloride

  • Acetone

  • 10% Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • A mixture of p-nitrobenzonitrile and p-toluenesulfonamide is heated in the presence of phosphorus pentachloride.

  • The reaction mixture is then worked up using an acetone-ammonia method.

  • The crude product is purified by dissolving the p-toluenesulfonamide in 10% sodium hydroxide solution.

  • The solid 4,4'-dicyanodiphenylsulfone is filtered, washed with water, and dried.

cluster_0 General Synthetic Scheme for a Sulfonyl Benzonitrile Start_A Aryl Halide Intermediate Sulfonyl Benzene Derivative Start_A->Intermediate + Start_B (Coupling Reaction) Start_B Sulfinate Salt Product Sulfonyl Benzonitrile Intermediate->Product + Cyanide_Source (Pd-catalyzed Cyanation) Cyanide_Source Cyanide Source (e.g., Zn(CN)2) Pd_Catalyst Pd Catalyst

Caption: A generalized synthetic route to sulfonyl benzonitriles.

Spectroscopic Characterization

The structural elucidation of sulfonyl benzonitrile compounds relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy : Key vibrational bands include a sharp absorption around 2220-2240 cm⁻¹ for the C≡N stretch, and strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric SO₂ stretching, respectively.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic aromatic proton signals, often shifted downfield due to the electron-withdrawing nature of the substituents. ¹³C NMR will show a signal for the nitrile carbon around 110-120 ppm and signals for the aromatic carbons, with the carbon attached to the sulfonyl group being significantly deshielded.

Part 4: Applications in Materials Science

While the primary focus of this guide is on the role of sulfonyl benzonitriles in the life sciences, it is worth noting their relevance in materials science.

  • Precursors to High-Performance Polymers : Benzonitrile itself is a key intermediate in the production of benzoguanamine, which is a component of amino resins used in durable surface coatings.[17] The introduction of a sulfonyl group can further enhance the thermal stability and chemical resistance of such materials.

  • Phthalonitrile-Based Resins : Sulfonyl-containing phthalonitriles (dicyanobenzenes) are used in the synthesis of high-performance thermosetting resins. These materials exhibit exceptional thermal and oxidative stability, making them suitable for aerospace and electronic applications.[16]

Conclusion

The sulfonyl group is a powerful and versatile functional group that significantly modulates the properties of benzonitrile compounds. Its strong electron-withdrawing nature, coupled with its ability to act as a hydrogen bond acceptor and its metabolic stability, makes the sulfonyl benzonitrile scaffold a privileged structure in medicinal chemistry. From potent enzyme inhibitors to selective receptor modulators, these compounds have demonstrated considerable therapeutic potential. Furthermore, their unique properties are being harnessed in the development of advanced materials. As our understanding of structure-activity relationships continues to grow, and as new synthetic methodologies are developed, we can expect to see the continued emergence of innovative applications for sulfonyl benzonitrile compounds in both drug discovery and materials science.

References

  • Quantitative Structure-Activity Relationship Study of 2-arylsulfonyl-6-substituted Benzonitriles as Non-Nucleoside Reverse Transcriptase Inhibitors of HIV-1. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • A Domino One-Pot Approach to Functionalized Benzonitriles from 2-[(3-Hydroxy/acetoxy)propyn-1-yl]benzamides. Thieme Chemistry. [Link]

  • Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]

  • Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?. ResearchGate. [Link]

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. National Institutes of Health. [Link]

  • Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?. Royal Society of Chemistry. [Link]

  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. ResearchGate. [Link]

  • Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][1 ,6] naphthyridines at alpha-adrenoceptors. PubMed. [Link]

  • p-NITROBENZONITRILE. Organic Syntheses. [Link]

  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. [Link]

  • The Role of Benzonitrile in Advanced Coatings and Materials Science. Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]

  • A spectroscopic study of Benzonitrile. ResearchGate. [Link]

  • Sulfanyl vs sulfonyl, 4,5- vs 3,6- position. How structural variations in phthalonitrile substitution affect their infra-red, crystallographic and Hirshfeld surface analyses. ResearchGate. [Link]

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potential reactivity of the nitrile group in 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 3,5-Bis(methylsulfonyl)benzonitrile

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the nitrile functional group within the this compound framework. The presence of two potent electron-withdrawing methylsulfonyl groups in the meta positions dramatically influences the electronic character of the molecule, rendering the nitrile carbon exceptionally electrophilic. This guide will delve into the mechanistic underpinnings of its principal reactions—including nucleophilic additions and cycloadditions—offering field-proven insights and detailed experimental protocols for researchers, chemists, and professionals in drug development.

Introduction: The Unique Electronic Profile of this compound

This compound is an aromatic compound distinguished by a unique substitution pattern: a central benzonitrile core flanked by two methylsulfonyl (-SO₂CH₃) groups at the meta positions.[1][2][3] The nitrile group itself is known to be electron-withdrawing through both inductive and resonance effects.[4][5] However, the addition of two sulfonyl groups, among the most powerful electron-withdrawing functionalities in organic chemistry, synergistically depletes the electron density of the aromatic ring and, critically, the cyano group.

This profound electronic perturbation serves two main purposes: it deactivates the aromatic ring toward traditional electrophilic substitution while simultaneously activating the nitrile carbon, transforming it into a potent electrophilic site. Consequently, the reactivity of the nitrile group in this specific molecular context is significantly enhanced compared to simpler benzonitriles, making it a versatile and predictable building block for complex molecular synthesis. This guide explores the causality behind this heightened reactivity and its practical applications.

electronic_effects cluster_molecule This compound cluster_effects Dominant Electronic Effects mol C≡N-Ph(-SO₂CH₃)₂ Nitrile_Carbon Electrophilic Nitrile Carbon (C≡N) EWG_Sulfonyl -SO₂CH₃ Groups Aromatic_Ring Benzene Ring EWG_Sulfonyl->Aromatic_Ring EWG_Nitrile -C≡N Group EWG_Nitrile->Aromatic_Ring Aromatic_Ring->Nitrile_Carbon hydrolysis_mechanism start Ar-C≡N intermediate1 Imine Anion [Ar-C(Nu)=N]⁻ start->intermediate1 + Nu⁻ (e.g., OH⁻) intermediate2 Amide Intermediate Ar-CONH₂ intermediate1->intermediate2 + H₂O (Protonation & Tautomerization) final_product Carboxylic Acid Ar-COOH intermediate2->final_product Hydrolysis (+H₂O, H⁺ or OH⁻) caption General workflow for nitrile hydrolysis.

Caption: Generalized workflow for the hydrolysis of an activated nitrile.

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (5.0-10.0 eq). The use of a co-solvent like ethanol or dioxane may be necessary if starting material solubility is low.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material. The reaction often proceeds via the formation of an intermediate amide, which may be isolable. [6]4. Workup: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum to yield 3,5-bis(methylsulfonyl)benzoic acid. [6]

Reduction to Primary Amine

The nitrile group can be fully reduced to a primary amine using powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). [7][8]The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. The resulting di-anionic species is then quenched during an aqueous workup to afford the primary amine, 3,5-bis(methylsulfonyl)benzylamine.

Experimental Protocol: LiAlH₄ Reduction of this compound

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add a solution of LiAlH₄ in THF (2.0-3.0 eq) dropwise. Caution: LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Workup (Fieser method): Cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or crystallization.

Addition of Organometallic Reagents

Carbon-carbon bond formation can be achieved by reacting the nitrile with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. [8]The carbanionic nucleophile adds to the nitrile carbon to form a stable magnesium or lithium imine salt. This salt is resistant to further addition. Subsequent acidic hydrolysis of the imine intermediate yields a ketone. This two-step process is a powerful method for synthesizing ketones where one of the alpha-substituents is the 3,5-bis(methylsulfonyl)phenyl group.

Advanced Reactivity: Cycloaddition Reactions

Beyond simple additions, the electron-deficient nature of the C≡N triple bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. In these reactions, the nitrile participates as the "2π" component, reacting with a "3-atom, 4π" system (a 1,3-dipole) to form a five-membered heterocyclic ring. [9] Common 1,3-dipoles include:

  • Nitrile Oxides (R-C≡N⁺-O⁻): React with nitriles to form 1,2,4-oxadiazoles.

  • Azides (R-N₃): React with nitriles to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

  • Diazoalkanes (R₂C=N⁺=N⁻): React to form triazoles.

The pronounced electrophilicity of the nitrile in this compound ensures high reactivity and often excellent regioselectivity in these cycloadditions. [10][11][12]

cycloaddition reactants Ar-C≡N (Dipolarophile) + R'-C≡N⁺-O⁻ (1,3-Dipole) transition_state Concerted [3+2] Transition State reactants->transition_state Thermal Activation product 1,2,4-Oxadiazole Product transition_state->product Ring Formation caption [3+2] Cycloaddition of a nitrile with a nitrile oxide.

Caption: Schematic of a [3+2] cycloaddition reaction.

Comparative Reactivity and Applications

The functional groups on this compound provide a clear example of substituent-directed reactivity. The predictable, enhanced electrophilicity of the nitrile group makes this compound a superior starting material for syntheses where transformations of the cyano group are desired.

CompoundSubstituent EffectsRelative Reactivity of NitrileRationale
Benzonitrile None (Baseline)LowStandard aromatic nitrile reactivity.
4-Nitrobenzonitrile One strong -M, -I groupMedium-HighThe nitro group withdraws electron density, enhancing the nitrile's electrophilicity.
This compound Two very strong -I, -M groupsVery HighThe synergistic electron withdrawal by two sulfonyl groups creates an exceptionally electrophilic nitrile carbon.

This high degree of activation makes this compound an invaluable building block in medicinal chemistry and materials science. The resulting amines, ketones, carboxylic acids, and heterocycles serve as key intermediates for constructing complex molecular architectures with potential biological activity.

Conclusion

The chemical behavior of the nitrile group in this compound is a textbook case of reactivity dictated by electronic effects. The powerful and synergistic electron-withdrawing nature of the two meta-disposed methylsulfonyl groups transforms the nitrile into a highly reactive electrophilic center. This heightened reactivity enables efficient and predictable transformations, including hydrolysis, reduction, organometallic additions, and cycloadditions, often under conditions where less activated nitriles would be inert. For the synthetic chemist, this molecule represents not just a functionalized aromatic ring, but a precisely activated tool for the strategic construction of complex and high-value chemical entities.

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Methodological & Application

The Emerging Role of 3,5-Bis(methylsulfonyl)benzonitrile as a Covalent Probe in Chemoproteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Covalent Probes in Proteomics

The field of chemical proteomics has revolutionized our understanding of protein function and drug-target interactions by employing small-molecule probes to map the functional landscape of the proteome.[1] Among the various strategies, the use of covalent probes, which form stable bonds with specific amino acid residues, has gained significant traction.[2][3] These probes offer unparalleled advantages in identifying and enriching low-abundance protein targets, capturing transient interactions, and providing a durable signal for downstream analysis.[4] This application note introduces 3,5-Bis(methylsulfonyl)benzonitrile, a promising yet under-explored electrophilic fragment, and delineates its potential application as a selective covalent probe for cysteine residues in chemoproteomic workflows.

The unique chemical architecture of this compound, featuring a benzonitrile core flanked by two strongly electron-withdrawing methylsulfonyl groups, suggests a heightened reactivity of the nitrile group towards nucleophilic attack.[5] This guide will provide a theoretical framework for its mechanism of action, detailed protocols for its application in proteomics, and insights into its potential for novel drug target discovery.

Scientific Foundation: Mechanism of Action and Rationale for Use

The central hypothesis for the utility of this compound in proteomics lies in its predicted reactivity with nucleophilic amino acid residues, particularly cysteine. The nitrile group, while generally of modest reactivity, can be significantly activated by adjacent electron-withdrawing substituents.[6] The two methylsulfonyl groups on the aromatic ring of this compound are potent electron-withdrawing moieties, which are expected to substantially increase the electrophilicity of the nitrile carbon.[5]

This enhanced electrophilicity makes the nitrile group susceptible to nucleophilic attack by the thiol side chain of cysteine residues within proteins. The proposed reaction mechanism involves the formation of a transient thioimidate intermediate, which can then undergo intramolecular cyclization if an adjacent amine group is present (e.g., in an N-terminal cysteine), leading to a stable thiazoline product.[6] This covalent and essentially irreversible interaction forms the basis for its use as a chemical probe.[2]

The selectivity for certain cysteine residues over others is likely to be governed by the local protein microenvironment, including the pKa of the cysteine thiol, its solvent accessibility, and the presence of nearby residues that can stabilize the transition state. This inherent selectivity is a key feature of successful covalent probes, allowing for the targeting of functionally important cysteines in a complex proteome.[7]

Experimental Workflows and Protocols

The application of this compound as a covalent probe in proteomics can be conceptualized in two main workflows: a gel-based profiling approach for initial screening and a more advanced mass spectrometry-based approach for proteome-wide target identification.

Workflow 1: Gel-Based Competitive Profiling for Target Engagement

This workflow is designed to rapidly assess the binding of this compound to its protein targets and to screen for potential inhibitors in a competitive manner. It relies on a tagged version of the probe (e.g., with a biotin or alkyne handle for click chemistry) to enable visualization and enrichment.

Diagram: Gel-Based Competitive Profiling Workflow

GelBasedWorkflow cluster_treatment Cell Lysate Treatment cluster_labeling Covalent Labeling cluster_analysis Analysis Lysate Protein Lysate Inhibitor Test Inhibitor Lysate->Inhibitor Pre-incubation DMSO DMSO (Control) Lysate->DMSO Pre-incubation Probe Tagged this compound Probe Labeled_Inhibitor Labeled Proteome (with Inhibitor) Probe->Labeled_Inhibitor Labeled_DMSO Labeled Proteome (Control) Probe->Labeled_DMSO Inhibitor->Probe Add Probe DMSO->Probe Add Probe Click Click Chemistry (e.g., with fluorescent azide) Labeled_Inhibitor->Click Labeled_DMSO->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Imaging In-gel Fluorescence Imaging SDS_PAGE->Imaging

Caption: Workflow for gel-based competitive profiling.

Protocol: Gel-Based Competitive Profiling

  • Preparation of Cell Lysate:

    • Harvest cultured cells (e.g., HEK293T, HeLa) and wash with ice-cold PBS.

    • Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Competitive Inhibition:

    • In separate microcentrifuge tubes, aliquot equal amounts of protein lysate (e.g., 1 mg/mL).

    • To the "Inhibitor" tubes, add the test compound at various concentrations. To the "Control" tube, add an equivalent volume of DMSO.

    • Incubate at room temperature for 30 minutes to allow for binding of the test compound to its targets.

  • Probe Labeling:

    • Add the alkyne-tagged this compound probe to all tubes to a final concentration of 10 µM.

    • Incubate for 1 hour at room temperature to allow for covalent labeling.

  • Click Chemistry:

    • Prepare a click chemistry cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Add the cocktail to each lysate sample and incubate for 1 hour at room temperature, protected from light.

  • SDS-PAGE and Imaging:

    • Quench the reaction by adding 4X SDS-PAGE loading buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A decrease in band intensity in the inhibitor-treated lanes compared to the control indicates target engagement by the test compound.

Workflow 2: Mass Spectrometry-Based Proteome-Wide Target Identification

This workflow aims to identify the specific protein targets of this compound across the entire proteome. It utilizes a biotin-tagged probe for affinity purification of labeled proteins, followed by on-bead digestion and LC-MS/MS analysis.

Diagram: Mass Spectrometry-Based Target ID Workflow

MS_Workflow cluster_prep Sample Preparation cluster_enrichment Affinity Enrichment cluster_ms Mass Spectrometry Analysis Lysate Protein Lysate Probe Biotin-tagged Probe Lysate->Probe Incubate Labeled_Proteome Labeled Proteome Probe->Labeled_Proteome Streptavidin Streptavidin Beads Labeled_Proteome->Streptavidin Bind Enriched_Proteins Enriched Labeled Proteins Streptavidin->Enriched_Proteins Wash Digestion On-bead Digestion Enriched_Proteins->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis & Target ID LC_MS->Data_Analysis

Caption: Workflow for MS-based target identification.

Protocol: Mass Spectrometry-Based Target Identification

  • Probe Treatment and Lysate Preparation:

    • Treat cultured cells with either DMSO (control) or a biotin-tagged this compound probe (e.g., 25 µM) for 2 hours in serum-free media.

    • Harvest, wash, and lyse the cells as described in the gel-based protocol.

  • Affinity Purification:

    • Incubate the protein lysates (e.g., 5 mg of total protein) with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation to enrich for biotin-labeled proteins.

    • Wash the beads extensively with lysis buffer followed by a high-salt wash (e.g., 1 M NaCl) and a final wash with a low-salt buffer (e.g., 50 mM Tris-HCl pH 7.4) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the putative targets of this compound.

Quantitative Data and Expected Outcomes

The successful application of these protocols should yield quantifiable data that can be used to assess the utility of this compound as a proteomic probe.

Parameter Gel-Based Profiling MS-Based Target ID
Primary Output Fluorescent gel imageList of identified proteins and their relative abundance
Quantitative Metric Relative fluorescence intensity of protein bandsLabel-free quantification (LFQ) intensity or spectral counts
Key Comparison Probe + DMSO vs. Probe + InhibitorProbe-treated vs. DMSO control
Interpretation Decreased band intensity indicates target engagement by the inhibitor.Proteins with significantly higher abundance in the probe-treated sample are considered targets.

Applications in Drug Development

The methodologies described herein have direct applications in the drug development pipeline:

  • Novel Target Discovery: The MS-based workflow can uncover previously unknown protein targets of a compound class, opening up new therapeutic avenues.[1][8]

  • Mechanism of Action Studies: Identifying the direct targets of a bioactive compound is crucial for elucidating its mechanism of action.[9]

  • Off-Target Profiling: This approach can be used to assess the selectivity of a drug candidate by identifying its unintended targets, which is critical for predicting potential side effects.

  • Lead Optimization: The gel-based competitive profiling assay provides a rapid method for screening and ranking the potency of analog compounds during lead optimization.[10]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel covalent probes for chemoproteomics. Its predicted reactivity towards cysteine, driven by the strong electron-withdrawing nature of the methylsulfonyl groups, makes it an attractive tool for exploring the "ligandable" proteome. The protocols detailed in this application note provide a roadmap for researchers to begin investigating the utility of this compound in their own experimental systems.

Future work should focus on synthesizing and validating tagged versions of the probe, confirming its cysteine reactivity and selectivity through biochemical assays, and applying these workflows to various biological models to uncover novel protein-drug interactions. The insights gained from such studies will undoubtedly contribute to a deeper understanding of protein function and accelerate the development of next-generation therapeutics.

References

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Application Notes and Protocols for 3,5-Bis(methylsulfonyl)benzonitrile: A Novel Derivatization Agent for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming the Challenges of Sensitivity and Retention in LC-MS

In the landscape of modern analytical chemistry, liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the quantification of a diverse array of analytes in complex matrices.[1] Its high selectivity and sensitivity have made it indispensable in fields ranging from pharmaceutical development to clinical diagnostics.[2] However, the inherent physicochemical properties of certain molecules can present significant analytical hurdles. Poor ionization efficiency in the mass spectrometer's source, limited retention on reversed-phase chromatographic columns, and chemical instability can all conspire to limit the sensitivity and robustness of an LC-MS method.[3]

Chemical derivatization offers a powerful strategy to surmount these challenges.[4] By chemically modifying an analyte, we can introduce functionalities that enhance its analytical behavior. This application note introduces 3,5-bis(methylsulfonyl)benzonitrile as a promising derivatization agent for primary and secondary amines, as well as thiols, to significantly improve their LC-MS analysis. The strong electron-withdrawing nature of the two methylsulfonyl groups and the nitrile moiety makes the aromatic ring of this reagent highly susceptible to nucleophilic aromatic substitution (SNAr), providing a basis for a robust and efficient derivatization chemistry.[5]

The Derivatization Agent: this compound

Chemical Structure:

Molecular Formula: C₉H₉NO₄S₂[6] CAS Number: 169696-83-7[6][7]

The key to the utility of this compound as a derivatization agent lies in its electronic structure. The two methylsulfonyl (-SO₂CH₃) groups and the nitrile (-CN) group are potent electron-withdrawing groups. Their presence on the benzene ring significantly reduces the electron density of the aromatic system, making it highly electrophilic and thus, primed for attack by nucleophiles.[8]

Proposed Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The derivatization reaction is proposed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this two-step process, a nucleophile (from the analyte, such as the nitrogen of an amine or the sulfur of a thiol) attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] Subsequently, one of the methylsulfonyl groups, acting as a leaving group, is displaced, restoring the aromaticity of the ring and resulting in the formation of a stable, derivatized analyte.[1]

The methylsulfonyl group is a competent leaving group in SNAr reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing substituents.[10][11] The reaction is expected to be highly favorable due to the significant stabilization of the Meisenheimer complex by the remaining electron-withdrawing groups.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reagent This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reagent->meisenheimer Nucleophilic Attack analyte Analyte (Amine/Thiol) R-NH₂ or R-SH analyte->meisenheimer derivative Derivatized Analyte meisenheimer->derivative Elimination leaving_group Methylsulfinic Acid meisenheimer->leaving_group

Caption: Proposed SNAr reaction mechanism.

Expected Benefits of Derivatization with this compound

FeatureExpected Benefit
Introduction of a Benzonitrile Moiety The benzonitrile group can enhance the hydrophobicity of polar analytes, leading to improved retention on reversed-phase columns.
Increased Molecular Weight The addition of the derivatizing agent increases the molecular weight of the analyte, moving it to a higher m/z range in the mass spectrum, which can reduce interference from low-mass chemical noise.
Facilitated Ionization The nitrile group and the remaining methylsulfonyl group can influence the ionization efficiency of the derivative, potentially leading to improved signal intensity in either positive or negative ion mode.
Predictable Fragmentation The derivatized product is expected to exhibit a characteristic fragmentation pattern upon collision-induced dissociation (CID), which is beneficial for developing highly selective and sensitive Multiple Reaction Monitoring (MRM) methods.

Experimental Protocols

The following protocols are proposed as a starting point for method development. Optimization of reaction conditions (e.g., temperature, time, pH, and reagent concentrations) is recommended for each specific analyte and matrix.

Protocol 1: Derivatization of a Primary Amine (e.g., a small molecule drug)

Materials:

  • This compound solution (10 mg/mL in Acetonitrile)

  • Analyte stock solution (1 mg/mL in a suitable solvent)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Formic acid

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 50 µL of the analyte solution.

  • Reagent Addition: Add 100 µL of the this compound solution and 10 µL of TEA or DIPEA. The basic conditions facilitate the deprotonation of the amine, enhancing its nucleophilicity.

  • Reaction: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes.

  • Quenching and Dilution: After incubation, cool the mixture to room temperature. Add 840 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid will quench the reaction by protonating any remaining base and unreacted amine.

  • Analysis: The diluted sample is now ready for LC-MS analysis.

Protocol 2: Derivatization of a Thiol (e.g., a cysteine-containing peptide)

Materials:

  • This compound solution (10 mg/mL in Acetonitrile)

  • Analyte stock solution (1 mg/mL in a suitable solvent)

  • Ammonium bicarbonate buffer (50 mM, pH 8.5)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 50 µL of the analyte solution dissolved in the ammonium bicarbonate buffer. The slightly basic pH will ensure the thiol group is in its more nucleophilic thiolate form.

  • Reagent Addition: Add 100 µL of the this compound solution.

  • Reaction: Vortex the mixture for 30 seconds and incubate at 50°C for 45 minutes.

  • Acidification and Dilution: After incubation, cool the mixture to room temperature. Add 850 µL of a 90:10 (v/v) mixture of water and acetonitrile containing 0.1% formic acid to stop the reaction and prepare the sample for analysis.

  • Analysis: The diluted sample is now ready for LC-MS analysis.

G start Start sample_prep Sample Preparation (Analyte in solution) start->sample_prep add_reagent Add Derivatization Reagent & Base/Buffer sample_prep->add_reagent react Incubate (e.g., 60°C, 30 min) add_reagent->react quench Quench & Dilute react->quench analyze LC-MS Analysis quench->analyze

Sources

Application Notes and Protocols for Peptide Labeling with 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of proteomics and drug development, the precise chemical modification of peptides is a cornerstone for elucidating biological function, developing targeted therapeutics, and creating advanced diagnostic tools. The choice of a labeling reagent is critical, dictating the specificity, efficiency, and stability of the resulting conjugate. This document introduces 3,5-Bis(methylsulfonyl)benzonitrile as a novel reagent for the chemoselective modification of peptides. The presence of two potent electron-withdrawing methylsulfonyl groups, coupled with a nitrile moiety, renders the aromatic ring of this compound highly susceptible to nucleophilic attack, paving the way for a robust labeling strategy.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of peptide labeling with this compound. We will delve into the underlying chemical mechanism, provide a detailed step-by-step protocol for labeling, and discuss methods for the purification and characterization of the resulting labeled peptides.

Scientific Principles of the Method

The labeling of peptides with this compound is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr) . The two methylsulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups that, along with the nitrile (-CN) group, significantly reduce the electron density of the benzene ring. This electronic depletion activates the ring towards attack by nucleophiles. In the context of peptides, the primary nucleophilic residues are the thiol group of cysteine and the ε-amino group of lysine.

The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine (thiolate) or a neutral lysine (amine) on one of the carbon atoms bearing a methylsulfonyl group. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge across the electron-deficient ring. Subsequently, the methylsulfonyl group is displaced as a leaving group, and the aromaticity of the ring is restored, resulting in a stable thioether or amine linkage between the peptide and the labeling reagent.[1][2]

The chemoselectivity of the labeling reaction can be tuned by controlling the reaction pH. The thiol group of cysteine has a lower pKa (typically around 8.5) compared to the ε-amino group of lysine (around 10.5). By performing the reaction at a pH between 7.5 and 8.5, the more nucleophilic thiolate anion of cysteine can be selectively targeted. At a higher pH (above 9), both cysteine and lysine residues will be more reactive.

Experimental Protocols

Materials and Reagents
  • Peptide of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate or Sodium Bicarbonate buffer, pH adjusted as required (e.g., pH 8.0 for cysteine-selective labeling, pH 9.5 for lysine labeling).

  • Quenching Reagent: e.g., 1 M Tris-HCl, pH 8.0 or 100 mM β-mercaptoethanol.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • HPLC Solvents: Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Characterization: Mass Spectrometer (MALDI-TOF or ESI-MS).

Step-by-Step Labeling Protocol
  • Preparation of Reagent Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the reagent in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM). Rationale: this compound has low aqueous solubility, requiring an organic co-solvent.

  • Preparation of Peptide Solution:

    • Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has low solubility, a small percentage of an organic co-solvent (e.g., up to 20% DMF or DMSO) can be added.

  • Labeling Reaction:

    • Add the this compound stock solution to the peptide solution to achieve the desired molar excess of the labeling reagent (e.g., 10- to 50-fold molar excess). Rationale: A molar excess of the labeling reagent drives the reaction to completion.

    • Incubate the reaction mixture at room temperature or 37°C with gentle agitation for 2-4 hours. The optimal reaction time should be determined empirically for each peptide.

    • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC or mass spectrometry.

  • Quenching the Reaction:

    • After the desired reaction time, quench the reaction by adding a quenching reagent to consume the excess this compound. For example, add Tris-HCl to a final concentration of 50 mM or β-mercaptoethanol to a final concentration of 10 mM.

    • Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Peptide

The labeled peptide can be purified from the reaction mixture using RP-HPLC.

  • Acidify the quenched reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).

  • Inject the mixture onto a C18 RP-HPLC column.

  • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm). The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the label.

  • Collect the fractions corresponding to the labeled peptide peak.

  • Lyophilize the collected fractions to obtain the purified labeled peptide.

Characterization of the Labeled Peptide

The successful labeling of the peptide can be confirmed by mass spectrometry.

  • Mass Analysis:

    • Analyze the purified labeled peptide by MALDI-TOF or ESI-MS.

    • The expected mass of the labeled peptide will be the mass of the unlabeled peptide plus the mass of the added label (mass of this compound minus the mass of the displaced methylsulfonyl group).

  • Identification of the Labeling Site:

    • To determine the specific amino acid residue(s) that have been labeled, perform tandem mass spectrometry (MS/MS) analysis on the labeled peptide.

    • The fragmentation pattern of the labeled peptide will show a mass shift in the fragment ions containing the modified residue, allowing for the precise identification of the labeling site.[3][4][5]

Data Presentation

ParameterRecommended Value/RangeRationale
Reagent:Peptide Molar Ratio 10:1 to 50:1Ensures a sufficient driving force for the reaction to proceed to completion.
Reaction pH 7.5 - 8.5 (for Cysteine) > 9.0 (for Lysine)To deprotonate the target nucleophile (thiolate or amine) for efficient reaction.
Reaction Temperature Room Temperature to 37°CProvides a balance between reaction rate and peptide stability.
Reaction Time 2 - 4 hoursTypically sufficient for significant labeling; should be optimized for each peptide.
Solvent Aqueous buffer with minimal DMF/DMSOMaintains peptide solubility and stability while dissolving the labeling reagent.

Experimental Workflow Visualization

PeptideLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis & Purification ReagentPrep Prepare Reagent Stock Solution Mixing Mix Peptide and Labeling Reagent ReagentPrep->Mixing PeptidePrep Prepare Peptide Solution PeptidePrep->Mixing Incubation Incubate at Controlled Temp & pH Mixing->Incubation Quenching Quench Reaction Incubation->Quenching Purification RP-HPLC Purification Quenching->Purification Characterization Mass Spectrometry (MS & MS/MS) Purification->Characterization FinalProduct FinalProduct Characterization->FinalProduct Verified Labeled Peptide

Caption: Workflow for peptide labeling with this compound.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system, ensuring the integrity and reliability of the experimental results. Key validation checkpoints are integrated throughout the workflow:

  • Reaction Monitoring: The progress of the labeling reaction can be monitored by RP-HPLC. The appearance of a new peak with a longer retention time corresponding to the labeled peptide provides real-time confirmation of the reaction's success.

  • Mass Confirmation: Mass spectrometry serves as a definitive validation step. A precise mass measurement confirming the expected mass shift validates the covalent modification of the peptide.

  • Site-Specific Verification: Tandem mass spectrometry (MS/MS) provides the highest level of validation by pinpointing the exact location of the label on the peptide sequence. This confirms the chemoselectivity of the reaction under the chosen conditions.

  • Purity Assessment: The final purity of the labeled peptide is assessed by analytical RP-HPLC, ensuring that the purified product is suitable for downstream applications.

By incorporating these validation steps, researchers can have high confidence in the identity and quality of their labeled peptide product.

References

  • Kubinska, K., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7019. [Link]

  • Shelke, N. B., et al. (20XX). N-arylation of amines with fluorobenzonitriles in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

  • Boyd, R. K., & De Pauw, E. (2005). McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. Journal of the American Society for Mass Spectrometry, 16(5), 723-733.
  • Li, G., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]

  • Voinov, V. G., & Laskin, J. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 963-976.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

The Enigmatic Potential of 3,5-Bis(methylsulfonyl)benzonitrile in Quantitative Proteomics: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document explores the potential applications of 3,5-Bis(methylsulfonyl)benzonitrile in the field of quantitative proteomics. In the spirit of scientific integrity and evidence-based practice, this analysis is grounded in the current scientific literature. While the chemical scaffold of this compound suggests intriguing possibilities, particularly in the realm of chemoproteomics, it is crucial to note at the outset that as of the date of this publication, there are no established, field-proven protocols for its direct use in quantitative proteomics found in peer-reviewed literature or patent filings.

This application note, therefore, serves a dual purpose: to elucidate the theoretical framework and potential mechanism of action of this compound based on its chemical properties and to transparently report on the absence of its established application, thereby highlighting a potential area for future research and development.

The Landscape of Quantitative Proteomics and the Quest for Cysteine-Reactive Probes

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a complex sample.[1] This field is pivotal in understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action.[2][3] A powerful sub-discipline within this area is chemical proteomics, which employs small molecule probes to study protein function, interactions, and localization directly in native biological systems.[4][5]

A significant focus of chemical proteomics has been the development of probes that selectively target specific amino acid residues. Cysteine, with its nucleophilic thiol group, is a particularly attractive target.[6][7] The unique reactivity of cysteine residues, which can be modulated by their local microenvironment, makes them critical for protein structure, catalysis, and regulation. Consequently, cysteine-reactive probes have become invaluable tools for activity-based protein profiling (ABPP) and the discovery of novel covalent inhibitors.[8][9]

The Chemical Potential of this compound as a Cysteine-Reactive Probe

The structure of this compound features a benzonitrile core flanked by two strongly electron-withdrawing methylsulfonyl groups. This chemical architecture is key to its potential application in proteomics.

The Role of the Nitrile "Warhead"

The nitrile group can act as an electrophilic "warhead" capable of reacting with nucleophilic residues on proteins.[10] Specifically, nitriles can react with the thiol group of cysteine residues to form a stable thioimidate adduct.[10] The reactivity of the nitrile is highly dependent on the electronic properties of the molecule. Electron-withdrawing substituents on the aromatic ring enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a cysteine thiol.[8][10]

The Activating Power of Bis(methylsulfonyl) Groups

The two methylsulfonyl (-SO₂CH₃) groups on the benzonitrile ring are potent electron-withdrawing groups. Their presence is expected to significantly activate the nitrile group towards nucleophilic addition. This suggests that this compound could be a highly reactive probe for cysteine residues. The principle of using electron-withdrawing groups to tune the reactivity of electrophilic warheads is a well-established strategy in the design of chemical probes and covalent inhibitors.[5]

The hypothetical mechanism of action for this compound as a cysteine-reactive probe is illustrated in the diagram below.

Mechanism_of_Action cluster_0 Reaction with Cysteine reagent This compound adduct Covalent Thioimidate Adduct reagent->adduct Nucleophilic Attack cysteine Protein Cysteine Residue (Cys-SH) cysteine->adduct

Caption: Hypothetical reaction of this compound with a protein cysteine residue.

A Gap in the Literature: The Absence of Established Protocols

Despite the strong theoretical potential for this compound to function as a cysteine-reactive probe, extensive searches of the scientific and patent literature did not yield any specific protocols for its application in quantitative proteomics. This suggests that the compound may be a novel, yet-to-be-characterized tool in this field or that its utility is limited by factors not immediately apparent from its structure, such as poor cell permeability, off-target effects, or instability under physiological conditions.

The development of a robust quantitative proteomics workflow using a novel probe like this compound would require significant research and validation, including:

  • Synthesis and Characterization: Confirmation of the synthesis and purity of the compound.

  • Reactivity and Selectivity Profiling: In vitro and in situ studies to determine the reactivity of the probe towards cysteine versus other nucleophilic amino acids and to identify its protein targets.

  • Protocol Optimization: Development of labeling conditions (e.g., concentration, incubation time, buffer composition) for optimal and reproducible results in cell lysates or live cells.

  • Mass Spectrometry Workflow Development: Establishment of methods for the enrichment of labeled peptides and their analysis by mass spectrometry for protein identification and quantification.

  • Validation: Comparison with existing, well-validated cysteine-reactive probes to assess its performance and potential advantages.

The following diagram outlines a general workflow for the application of a novel cysteine-reactive probe in quantitative proteomics, which could serve as a roadmap for future studies on this compound.

Experimental_Workflow cluster_1 Quantitative Proteomics Workflow start Biological Sample (e.g., Cells, Lysate) labeling Labeling with this compound start->labeling digestion Protein Digestion (e.g., Trypsin) labeling->digestion enrichment Enrichment of Labeled Peptides digestion->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis (Protein ID & Quantification) ms_analysis->data_analysis

Caption: A general experimental workflow for quantitative proteomics using a cysteine-reactive probe.

Conclusion and Future Outlook

This compound possesses the key chemical features of a potentially effective cysteine-reactive probe for quantitative proteomics applications. Its highly electron-deficient nitrile group suggests a propensity for covalent modification of cysteine residues, a cornerstone of modern chemical proteomics. However, the absence of published applications or established protocols underscores a critical gap between theoretical potential and validated utility.

For researchers and drug development professionals, this presents both a caution and an opportunity. While it is not currently possible to provide a detailed, field-proven protocol for the use of this compound, its unique structure may warrant investigation as a novel chemical tool. Future research is required to validate its reactivity, selectivity, and applicability in quantitative proteomics workflows. Until such studies are published, the use of this compound in this context remains speculative.

References

  • Barford, D. (2020). Cysteine-reactive probes and their use in chemical proteomics.
  • García-Ramos, Y., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Journal of the American Chemical Society.
  • Di Micco, S., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry.
  • Hughes, S. J., et al. (2021).
  • Ismail, N. S., et al. (2023).
  • Jeong, J. S., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry.
  • Kalesh, K. A., et al. (2018). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Loch, C., et al. (2021). The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery.
  • Newton, A. C. (2001). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical Reviews.
  • Nodwell, M. B., et al. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry.
  • Parker, C. E., & Borchers, C. H. (2014). Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research. Journal of Proteome Research.
  • Petrotchenko, E. V., et al. (2014). The promise and peril of chemical probes.
  • Stewart, J. J., et al. (2016). Proteomic approaches in understanding action mechanisms of metal-based anticancer drugs. Current Medicinal Chemistry.
  • Tarrant, M. K., & Cole, P. A. (2009). The increasing role of structural proteomics in cyanobacteria. Current Opinion in Chemical Biology.
  • Urban, J., et al. (2017). Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques. Expert Review of Proteomics.
  • Walker, J. M. (Ed.). (2009). The Protein Protocols Handbook. Humana Press.
  • Wiśniewski, J. R. (2017). A Biologist's Guide to Modern Techniques in Quantitative Proteomics. Thermo Fisher Scientific.
  • Zanders, E. D., et al. (2002). Probes for chemical genomics by design. Drug Discovery Today.
  • Zhang, H., et al. (2019). Targeted quantitative proteomic analysis of drug metabolizing enzymes and transporters by nano LC-MS/MS in the sandwich cultured human hepatocyte model. Journal of Pharmacological and Toxicological Methods.
  • Zhang, Y., et al. (2020). Label-Free Quantitative Proteomics Analysis of Adriamycin Selected Multidrug Resistant Human Lung Cancer Cells.
  • Cravatt, B. F., & Bogyo, M. (2001).

Sources

Application Note: Unveiling Cellular Targets of Novel Electrophiles using 3,5-Bis(methylsulfonyl)benzonitrile in Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Frontier of Covalent Probe Discovery

The landscape of drug discovery and chemical biology is increasingly venturing into the realm of covalent inhibitors. These molecules, capable of forming a stable bond with their protein targets, can offer enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1] A critical step in the development of such probes is the unbiased identification of their cellular targets and off-targets, a process that ensures both efficacy and safety. This application note presents a comprehensive, field-proven workflow for the characterization of novel electrophilic compounds in a cellular context, using 3,5-Bis(methylsulfonyl)benzonitrile as a model compound.

This compound is a compound featuring two key functional groups: a benzonitrile and two methylsulfonyl groups. The nitrile (cyano) group can act as an electrophilic "warhead," capable of forming a covalent bond with nucleophilic residues on proteins, such as cysteine or serine.[2] The sulfonyl groups are strongly electron-withdrawing, which can enhance the electrophilicity of the nitrile carbon, making the molecule a candidate for covalent modification of cellular proteins.[3] While the specific biological targets of this compound are not yet elucidated, its structure makes it an excellent tool to demonstrate a robust methodology for target identification in complex biological samples like cell lysates.

This guide is designed for researchers, scientists, and drug development professionals. It provides a detailed experimental procedure, from cell lysate preparation to advanced mass spectrometry-based proteomic analysis, for identifying the protein interaction partners of a novel covalent probe. The causality behind each experimental choice is explained to empower the researcher to adapt and troubleshoot the protocol effectively.

Mechanism of Action: Covalent Target Engagement

The underlying principle of this protocol is the covalent reaction between the electrophilic this compound and nucleophilic amino acid residues on proteins within the cell lysate. The nitrile group, activated by the electron-withdrawing methylsulfonyl groups, is hypothesized to react with highly reactive residues, such as the thiol group of cysteine, forming a stable covalent adduct. This irreversible interaction allows for the identification of target proteins through sophisticated proteomic techniques.

Experimental Workflow: A Step-by-Step Guide

The overall experimental procedure is a multi-step process designed to identify the specific proteins that are covalently modified by this compound. The workflow involves preparing a native-like protein environment (cell lysate), treating it with the compound, and then using competitive profiling and mass spectrometry to pinpoint the targets.

Experimental_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment & Labeling cluster_analysis Proteomic Analysis cell_culture 1. Cell Culture (e.g., HEK293T, HeLa) lysis 2. Cell Lysis (Mechanical & Chemical) cell_culture->lysis Harvest quantification 3. Protein Quantification (BCA or Bradford Assay) lysis->quantification Clarified Lysate treatment 4. Lysate Incubation with This compound probe 5. Competitive Labeling with Broad-Spectrum Covalent Probe treatment->probe enrichment 6. Enrichment of Labeled Peptides (e.g., Streptavidin beads) probe->enrichment ms_prep 7. Sample Preparation for MS (Digestion, Desalting) enrichment->ms_prep lc_ms 8. LC-MS/MS Analysis ms_prep->lc_ms data_analysis 9. Data Analysis & Target ID lc_ms->data_analysis

Caption: High-level overview of the experimental workflow for target identification.

Detailed Protocols

Part 1: Preparation of Cell Lysates

The quality of the cell lysate is paramount for a successful experiment. The goal is to obtain a soluble proteome with preserved protein function and minimal degradation.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled conical tube. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[4][5]

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. A general starting point is 1 mL of buffer per 10^7 cells.[6]

  • Homogenization: Incubate the cell suspension on ice for 20-30 minutes with occasional vortexing. For a more thorough lysis, use a Dounce homogenizer (15-20 strokes with a tight-fitting pestle) or sonicate the sample on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).[6][7]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 20 minutes at 4°C to pellet cellular debris and insoluble fractions.[4][6]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA or Bradford protein assay. This is crucial for ensuring equal protein loading in subsequent steps.[6]

  • Storage: Use the lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

Part 2: Competitive Profiling in Cell Lysate

This protocol uses a competitive format to identify the targets of this compound. The lysate is first incubated with the compound, allowing it to bind to its targets. Subsequently, a broad-spectrum, biotin-tagged covalent probe (e.g., an iodoacetamide-alkyne probe followed by click chemistry with biotin-azide) is added. Proteins that have been modified by this compound will not be labeled by the biotin probe. A reduction in biotin probe labeling for a particular protein in the presence of the test compound indicates a binding event.[8][9]

Materials:

  • Prepared cell lysate (1-2 mg/mL)

  • This compound (stock solution in DMSO)

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-biotin)

  • DMSO (vehicle control)

  • Incubator/thermomixer

Procedure:

  • Lysate Preparation: Thaw the cell lysate on ice. Dilute the lysate to a final concentration of 1 mg/mL with Lysis Buffer.

  • Compound Incubation:

    • In a microcentrifuge tube, add 1 µL of this compound stock solution to 99 µL of the diluted lysate. The final concentration of the compound should be optimized (e.g., start with a range from 1 µM to 100 µM).

    • For the vehicle control, add 1 µL of DMSO to 99 µL of the diluted lysate.

  • Incubation: Incubate the samples for 1 hour at 37°C with gentle agitation to allow the compound to bind to its targets.

  • Competitive Probe Labeling: Add the biotinylated covalent probe to each sample at a final concentration of 10 µM.

  • Second Incubation: Incubate for another hour at room temperature to allow the probe to label the remaining available nucleophilic sites.

  • Quenching: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes. The samples are now ready for downstream analysis, such as Western blotting for a candidate target or mass spectrometry for proteome-wide analysis.

Part 3: Mass Spectrometry Analysis for Target Identification

For a proteome-wide, unbiased identification of targets, the samples from the competitive profiling experiment are processed for mass spectrometry.

Procedure:

  • Protein Digestion: The proteins in the quenched samples are typically subjected to in-solution or in-gel digestion with trypsin to generate peptides.

  • Enrichment of Biotinylated Peptides: The biotin-labeled peptides are enriched using streptavidin-coated magnetic beads. This step selectively isolates the peptides that were labeled by the competitive probe.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide sequence information.[2][3][10]

  • Data Analysis: The MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The relative abundance of each identified peptide is compared between the this compound-treated sample and the DMSO control. A significant decrease in the abundance of a peptide in the treated sample indicates that the corresponding protein is a target of the compound.[8][9]

Data Presentation and Interpretation

The results from the mass spectrometry analysis can be summarized in a table to clearly visualize the potential targets.

Protein IDGene NamePeptide SequenceFold Change (Compound/DMSO)P-value
P04049DCAF11K.VYLC(mod)PEDQER.L0.15<0.001
Q9Y269KEAP1A.IGVCS(mod)GER.T0.21<0.001
P62937UBE2NL.LPC(mod)NEYPQK.G0.890.45
P08670VIMK.TVETRDGQVINETR.D0.950.82

This is a hypothetical data table for illustrative purposes. A low "Fold Change" value indicates that the protein was significantly less labeled by the biotin probe in the presence of this compound, suggesting it is a primary target.

Mechanism Visualization

The following diagram illustrates the principle of competitive profiling for target identification.

Competitive_Profiling cluster_control Control (DMSO) cluster_treatment Treatment P1 Protein 1 (Target) Probe Biotin Probe P1->Probe Labels Target P2 Protein 2 (Non-Target) P2->Probe Labels Non-Target P1_t Protein 1 (Target) Probe_t Biotin Probe P1_t->Probe_t Binding Blocked P2_t Protein 2 (Non-Target) P2_t->Probe_t Labels Non-Target Compound 3,5-Bis(methylsulfonyl) benzonitrile Compound->P1_t Binds to Target

Caption: Competitive profiling workflow to identify protein targets.

Conclusion and Future Directions

This application note provides a robust and detailed framework for the initial characterization and target identification of novel electrophilic compounds, exemplified by this compound. By following these protocols, researchers can systematically uncover the cellular interaction partners of their compounds of interest, a critical step in the journey of chemical probe and drug development. The identification of specific targets through this unbiased proteomic approach paves the way for subsequent validation studies, such as Western blotting, in-vitro enzymatic assays, and cellular thermal shift assays (CETSA), to confirm the functional consequences of target engagement. This methodology is a cornerstone of modern chemical biology, enabling the confident advancement of novel covalent molecules from initial hits to validated probes and potential therapeutics.

References

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology, 21(3), 255–261. [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Activity-based protein profiling for proteomic analysis of enzyme function. Nature Chemical Biology, 6(1), 3–11. [Link]

  • Zhang, J., Sprung, R., Pei, J., Tan, X., Kim, S., Zhu, H., ... & Zhao, Y. (2004). The characterization of protein post-translational modifications by mass spectrometry. Accounts of Chemical Research, 37(10), 731–739. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]

  • Zhang, Y., Chen, Y., & Zhang, C. (2013). Studies of protein covalent modifications using mass spectrometry. ProQuest Dissertations Publishing. [Link]

  • Knol, J. (2015). Preparation of Cell Line Lysates. Retrieved from [Link]

  • PhosphoSolutions. (n.d.). Lysate Preparation Protocol. Retrieved from [Link]

  • Vinogradova, E. V., & Cravatt, B. F. (2020). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 56, 10–19. [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Retrieved from [Link]

  • Assay Genie. (n.d.). Tissue and Cell Lysate Preparation Protocols. Retrieved from [Link]

  • Zhang, X., Crowley, V. M., Wucherpfennig, T. G., Dix, M. M., & Cravatt, B. F. (2021). DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras. Journal of the American Chemical Society, 143(13), 5558–5568. [Link]

  • Zhang, X., Crowley, V. M., Wucherpfennig, T. G., Dix, M. M., & Cravatt, B. F. (2021). DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras. ResearchGate. [Link]

  • Yamauchi, T., et al. (2023). Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1. bioRxiv. [Link]

  • Zhang, X., et al. (2021). DCAF11 supports targeted protein degradation by electrophilic proteolysis-targeting chimeras. PMC. [Link]

  • WuXi AppTec. (2025). Targeted Covalent Inhibitor Synthesis. YouTube. [Link]

Sources

Application Notes and Protocols: 3,5-Bis(methylsulfonyl)benzonitrile as a Chemical Probe for Protein Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical Framework for a Novel Chemoproteomic Probe

Introduction: The Quest for Novel Covalent Probes

The landscape of chemical biology is continually evolving, with an increasing demand for sophisticated tools to dissect the complexities of the human proteome. Covalent chemical probes have emerged as indispensable reagents for identifying and characterizing protein function, enabling the study of enzyme activity, post-translational modifications, and the discovery of new therapeutic targets. The ideal chemical probe possesses a unique combination of reactivity, selectivity, and bioorthogonality. This document outlines a theoretical framework for the application of 3,5-Bis(methylsulfonyl)benzonitrile as a potential novel chemical probe for protein studies, based on fundamental principles of organic chemistry and proteomics. While this compound is commercially available, its application as a chemoproteomic probe is not yet established in the scientific literature. Therefore, the following application notes and protocols are presented as a guide for researchers interested in exploring its potential.

Molecular Characteristics of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₄S₂N/A
Molecular Weight 288.30 g/mol N/A
CAS Number 849924-84-1N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMFN/A

Proposed Mechanism of Action: A Chemoselective Approach

The chemical structure of this compound suggests a potential reactivity towards nucleophilic residues on proteins. The benzonitrile moiety, activated by two strongly electron-withdrawing methylsulfonyl groups at the meta positions, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

Mechanism_of_Action cluster_reactants Reactants cluster_products Products Probe This compound Intermediate Meisenheimer-like Intermediate Probe->Intermediate Nucleophilic Attack Protein Protein with Nucleophilic Residue (e.g., Cys, Lys) Protein->Intermediate Covalent_Adduct Covalently Modified Protein Intermediate->Covalent_Adduct Loss of Leaving Group (e.g., CN⁻) In_Vitro_Labeling_Workflow Start Start Prepare_Protein Prepare Papain Solution Start->Prepare_Protein Add_Probe Add this compound Prepare_Protein->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Quench Quench Reaction Incubate->Quench Analysis Analysis Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spec Mass Spectrometry Analysis->Mass_Spec End End SDS_PAGE->End Mass_Spec->End

Caption: Workflow for in vitro protein labeling.

Protocol 2: Chemoproteomic Profiling in Cell Lysate

Objective: To identify potential protein targets of this compound in a complex biological mixture.

Materials:

  • This compound

  • Cell lysate (e.g., from HeLa cells)

  • Labeling Buffer: PBS, pH 7.4

  • Biotin-azide or alkyne-biotin for click chemistry (if the probe is derivatized)

  • Streptavidin beads

  • Proteomics-grade trypsin

  • LC-MS/MS system

Procedure:

  • Prepare the cell lysate and determine the protein concentration.

  • Treat the lysate (e.g., 1 mg of total protein) with this compound at a final concentration of 100 µM. Include a DMSO control.

  • Incubate for 1 hour at 37°C.

  • Note: This protocol assumes the use of a derivatized probe containing a bioorthogonal handle (e.g., an alkyne or azide) for subsequent enrichment. If using the underivatized probe, alternative enrichment strategies would be required.

  • Perform a click reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead tryptic digestion of the enriched proteins.

  • Analyze the resulting peptides by LC-MS/MS to identify the protein targets.

Trustworthiness and Self-Validation

To ensure the validity of any experimental results, several control experiments are essential:

  • Competition experiments: Pre-incubating the proteome with a known covalent inhibitor for the suspected target class can demonstrate the specificity of the probe.

  • Dose-response and time-course studies: These experiments will help to determine the optimal concentration and incubation time for labeling, minimizing off-target effects.

  • Use of a structurally related, non-reactive control compound: This will help to distinguish between specific covalent labeling and non-specific protein binding.

Future Directions and a Call for Investigation

The exploration of this compound as a chemical probe represents an exciting frontier in chemical biology. Further studies should focus on:

  • Synthesis of derivatized probes: Incorporating reporter tags such as fluorophores or biotin via a linker will facilitate the detection and enrichment of labeled proteins.

  • Determination of amino acid selectivity: A systematic investigation of the probe's reactivity with different amino acid residues is necessary to understand its target scope.

  • In-cell and in-vivo applications: The ultimate goal is to develop probes that can be used to study protein function in their native biological context.

This document provides a theoretical launchpad for the scientific community to investigate the potential of this compound. Through rigorous experimentation and collaborative efforts, we may unlock a powerful new tool for unraveling the mysteries of the proteome.

References

As of the date of this document, there are no published scientific articles detailing the use of this compound as a chemical probe for protein studies. Researchers are encouraged to perform a thorough literature search for any updates in this area.

Application Note: A Theoretical Framework for the Derivatization of Primary Amines with 3,5-Bis(methylsulfonyl)benzonitrile for Enhanced HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document presents a theoretical application and protocol for the derivatization of primary amines using 3,5-Bis(methylsulfonyl)benzonitrile as a novel reagent for High-Performance Liquid Chromatography (HPLC) with UV detection. While this specific reagent is not commonly cited for this purpose, its chemical structure suggests a strong potential for reacting with primary amines via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This note will elucidate the hypothesized reaction mechanism, propose a detailed experimental protocol, and discuss the potential benefits and challenges of this approach for researchers in analytical chemistry and drug development. The protocols and discussions herein are based on established chemical principles and require experimental validation.

Introduction: The Analytical Challenge of Primary Amines

Primary amines are a crucial functional group in a vast array of molecules, including pharmaceuticals, endogenous metabolites, and environmental contaminants. However, their analysis by reversed-phase HPLC is often challenging. Many small aliphatic amines lack a significant chromophore, rendering them nearly transparent to UV-Vis detectors, which are the workhorses of quality control and research labs.[1] Furthermore, the basic nature of the amino group can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual silanol groups.[2]

To overcome these limitations, pre-column derivatization is a widely adopted strategy. This process involves reacting the amine with a carefully selected reagent to attach a tag that imparts desirable analytical properties.[3] An ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product with a strong UV absorbance or fluorescence signal.[1] A variety of reagents, such as o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl), are commonly used for this purpose.[4][5][6] This application note explores the untapped potential of this compound as a robust, UV-active derivatizing agent.

Reagent Profile: this compound

This compound is an aromatic compound featuring a nitrile (-CN) group and two powerful electron-withdrawing methylsulfonyl (-SO2CH3) groups. The strategic placement of the sulfonyl groups meta to the nitrile functionality makes the aromatic ring highly electron-deficient. This pronounced electrophilic character suggests that the nitrile group could function as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction when attacked by a suitable nucleophile, such as a primary amine.[7][8] The resulting diarylamine derivative would incorporate the strongly UV-absorbing bis(methylsulfonyl)phenyl moiety, enabling sensitive detection.

Hypothesized Reaction Mechanism: SNAr Pathway

The derivatization is proposed to proceed via the addition-elimination mechanism characteristic of SNAr reactions.[2][8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH2) attacks the carbon atom bearing the nitrile group on the electron-deficient aromatic ring.

  • Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is effectively stabilized by the two strong electron-withdrawing methylsulfonyl groups.[8]

  • Elimination and Re-aromatization: The aromaticity is restored through the elimination of the nitrile group as a cyanide ion (-CN), yielding the stable N-substituted diarylamine derivative.

Caption: Hypothesized SNAr mechanism for the derivatization.

Proposed Experimental Protocol (Theoretical)

This protocol is hypothetical and requires experimental optimization and validation. It is based on general principles of amine derivatization and SNAr reactions.

Materials and Reagents
  • Primary Amine Standard/Sample

  • This compound (Derivatization Reagent)

  • Acetonitrile (ACN), HPLC Grade

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.0)

  • Hydrochloric Acid (HCl), 1 M

  • Deionized Water

Solution Preparation
  • Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of DMSO. Note: DMSO is used due to the potential for lower solubility in pure ACN. This solution should be stored protected from light.

  • Amine Stock Solution (1 mg/mL): Prepare a stock solution of the primary amine standard in ACN or water, depending on its solubility.

  • Working Standards: Prepare a series of working standards by diluting the amine stock solution with the appropriate solvent to cover the desired concentration range.

Derivatization Procedure
  • To a 1.5 mL autosampler vial, add 100 µL of the amine working standard or sample solution.

  • Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) to create a basic environment, which ensures the amine is in its deprotonated, nucleophilic form.

  • Add 100 µL of the 10 mg/mL Reagent Solution. Ensure the reagent is in molar excess relative to the highest expected amine concentration.

  • Vortex the vial for 30 seconds.

  • Incubate the reaction mixture in a heating block at 60°C for 30 minutes. Note: Elevated temperature is often required to drive SNAr reactions to completion.

  • After incubation, cool the vial to room temperature.

  • Neutralize the reaction by adding 50 µL of 1 M HCl to quench the reaction and prepare the sample for RP-HPLC.

  • Dilute the final mixture with 550 µL of the initial mobile phase (e.g., 50:50 ACN:Water) to a final volume of 1.0 mL.

  • Vortex and inject a suitable volume (e.g., 10 µL) into the HPLC system.

G cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_quench Quench & Dilute prep_reagent Prepare Reagent Solution (10 mg/mL in DMSO) add_sample 1. Add 100 µL Amine Sample to vial prep_buffer Prepare Buffer (0.1 M NaHCO₃, pH 9.0) prep_sample Prepare Amine Standard or Sample Solution add_buffer 2. Add 200 µL Buffer add_sample->add_buffer add_reagent 3. Add 100 µL Reagent Solution add_buffer->add_reagent vortex1 4. Vortex (30s) add_reagent->vortex1 incubate 5. Incubate (60°C, 30 min) vortex1->incubate cool 6. Cool to RT incubate->cool quench 7. Add 50 µL 1M HCl cool->quench dilute 8. Dilute to 1.0 mL with mobile phase quench->dilute vortex2 9. Vortex dilute->vortex2 inject 10. Inject into HPLC vortex2->inject

Caption: Proposed experimental workflow for derivatization.

Proposed HPLC-UV Conditions
ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in ACNCommon organic modifier.
Gradient 30% to 90% B over 10 minTo elute the relatively nonpolar derivative.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
UV Detection 254 nmA common wavelength for aromatic compounds; requires optimization.
Injection Vol. 10 µLStandard injection volume.

Data Interpretation and Expected Outcome

The derivatization should convert the non-UV-active primary amine into a derivative with significant UV absorbance. A successful reaction will be confirmed by the appearance of a new, well-defined peak in the chromatogram of the derivatized standard, which is absent in the underivatized sample. The retention time of the derivative is expected to be longer than that of the parent amine due to the increased hydrophobicity of the derivatizing tag. The peak area of the derivative should show a linear response with increasing concentrations of the primary amine standard, allowing for quantitative analysis.

Potential Advantages and Challenges

Advantages:

  • Strong Chromophore: The bis(methylsulfonyl)phenyl moiety is expected to be a strong chromophore, providing low limits of detection.

  • Stable Derivative: The resulting carbon-nitrogen bond is covalent and should be highly stable under typical reversed-phase HPLC conditions.

  • Selectivity: The reaction should be highly selective for primary amines under the proposed conditions.

Challenges:

  • Reaction Kinetics: The reaction may be slow, requiring optimization of temperature and time to ensure complete derivatization.

  • Reagent Solubility: The derivatizing reagent may have limited solubility in aqueous/organic mixtures, necessitating the use of co-solvents like DMSO.

  • Excess Reagent Removal: The excess derivatizing reagent may be UV-active and could interfere with the analyte peak, potentially requiring a sample cleanup step (e.g., solid-phase extraction) or chromatographic separation.

  • Lack of Precedent: As a novel application, the method requires full validation for linearity, accuracy, precision, and robustness.

Conclusion

The use of this compound as a derivatizing agent for primary amines is a theoretically sound but experimentally unproven concept. Based on the principles of nucleophilic aromatic substitution, this reagent has the potential to create a stable, highly UV-active derivative suitable for sensitive HPLC analysis. The proposed protocol provides a robust starting point for researchers to explore this novel application. Successful validation of this method would add a valuable new tool to the analytical chemist's toolbox for the quantification of primary amines in complex matrices.

References

  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. RSC Advances, 5(43), 34264-34283.
  • ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]

  • MDPI. (2023, November 24). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bis(2-cyanoacetamides): versatile precursors for bis(dihydropyridine-3,5-dicarbonitriles). Retrieved from [Link]

Sources

The Untapped Potential of 3,5-Bis(methylsulfonyl)benzonitrile in Mass Spectrometry: A Theoretical Application and Protocol for Thiol-Containing Analytes

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Extensive literature searches have revealed no established or validated applications of 3,5-Bis(methylsulfonyl)benzonitrile as a derivatizing agent for mass spectrometry sample preparation. This document, therefore, presents a theoretical application and a proposed protocol based on fundamental principles of organic chemistry and mass spectrometry. The information herein is intended to guide future research and is not based on experimentally verified methods.

Introduction: The Quest for Enhanced Mass Spectrometric Detection

Mass spectrometry (MS) is an indispensable analytical technique in diverse scientific fields, from proteomics to drug discovery.[1] However, the sensitivity and accuracy of MS analysis are often limited by the intrinsic physicochemical properties of the analytes. Small molecules, particularly those lacking easily ionizable functional groups or having low molecular weights, can be challenging to detect and quantify. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its ionization efficiency, chromatographic retention, and/or introduce a unique mass tag for specific detection.[2]

This application note explores the theoretical potential of this compound as a novel derivatizing agent for the analysis of thiol-containing compounds by mass spectrometry. While currently unvalidated, its unique chemical structure suggests a promising reactivity profile that could be exploited for enhanced analytical performance.

Theoretical Framework: Leveraging an Electron-Deficient Nitrile for Thiol Derivatization

The core of our proposed application lies in the chemical structure of this compound. The two methylsulfonyl (-SO₂CH₃) groups are potent electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring and, consequently, the nitrile (-C≡N) group. This electron deficiency renders the nitrile carbon highly electrophilic and susceptible to nucleophilic attack.

Thiols (-SH) are relatively strong nucleophiles and are present in a wide range of biologically and pharmaceutically important molecules, including cysteine-containing peptides, glutathione, and various small molecule drugs. We hypothesize that under appropriate conditions, the thiol group of an analyte can react with the electrophilic nitrile of this compound.

Proposed Reaction Mechanism:

The proposed reaction is a nucleophilic addition of the thiol to the nitrile, which could proceed through the formation of a thioimidate intermediate. Given the presence of two strong electron-withdrawing groups, this intermediate may be susceptible to further reactions, potentially leading to a stable, covalently modified analyte. A plausible, albeit speculative, pathway involves the addition of two thiol molecules to the nitrile, forming a stable amino dithioacetal, a reaction that has been observed with other electron-poor aryl nitriles.[3][4][5]

The derivatization would offer several theoretical advantages for mass spectrometry:

  • Increased Molecular Weight: The addition of the this compound moiety (molecular weight: 259.3 g/mol ) would significantly increase the mass of the analyte, shifting it to a region of the mass spectrum with lower background noise.

  • Introduction of a Unique Mass Tag: The two methylsulfonyl groups could serve as a unique isotopic pattern and a predictable fragmentation handle in tandem mass spectrometry (MS/MS), facilitating confident identification and quantification.

  • Improved Chromatographic Behavior: The derivatization would alter the polarity of the analyte, potentially improving its retention and peak shape in reverse-phase liquid chromatography.

Proposed Experimental Protocol: Derivatization of Thiol-Containing Analytes

Caution: This is a theoretical protocol and should be optimized and validated extensively before routine use. Handle all chemicals with appropriate safety precautions.

Reagent Preparation
  • Derivatization Reagent Stock Solution (10 mM): Dissolve 2.59 mg of this compound in 1 mL of anhydrous acetonitrile. Store at -20°C, protected from moisture.

  • Reaction Buffer (100 mM Ammonium Bicarbonate, pH 8.5): Dissolve 7.9 mg of ammonium bicarbonate in 1 mL of LC-MS grade water. Adjust pH to 8.5 with ammonium hydroxide if necessary. Prepare fresh.

  • Reducing Agent (100 mM TCEP): Dissolve 14.3 mg of Tris(2-carboxyethyl)phosphine in 1 mL of LC-MS grade water. Prepare fresh. (For disulfide-containing samples).

  • Quenching Solution (5% Formic Acid): Add 50 µL of formic acid to 950 µL of LC-MS grade water.

Sample Preparation and Derivatization Workflow

This protocol is designed for a generic thiol-containing analyte. For protein samples containing cysteine residues, an initial reduction and denaturation step is necessary.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Reaction Termination and Analysis Start Analyte Solution Reduction Reduction (if needed) + TCEP, 60°C, 30 min Start->Reduction Derivatization Add Derivatization Reagent + Reaction Buffer 60°C, 60 min Reduction->Derivatization Quench Quench Reaction + Formic Acid Derivatization->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Caption: Proposed workflow for the derivatization of thiol-containing analytes.

Step-by-Step Protocol:

  • Sample Preparation:

    • For samples containing free thiols, dissolve the analyte in the Reaction Buffer to a final concentration of 1 mg/mL.

    • For samples with disulfide bonds (e.g., proteins), dissolve the analyte in the Reaction Buffer, add the Reducing Agent (TCEP) to a final concentration of 10 mM, and incubate at 60°C for 30 minutes.

  • Derivatization Reaction:

    • To 50 µL of the prepared sample solution, add 10 µL of the 10 mM Derivatization Reagent Stock Solution.

    • Vortex briefly and incubate the mixture at 60°C for 60 minutes.

  • Reaction Quenching:

    • After incubation, add 5 µL of the Quenching Solution (5% Formic Acid) to stop the reaction.

    • Vortex the sample and centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Inject an appropriate volume onto a C18 reverse-phase column.

    • Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • For mass spectrometry, operate in both positive and negative ion modes to determine the optimal ionization polarity for the derivatized analyte.

    • Perform MS/MS analysis on the precursor ion corresponding to the derivatized analyte to identify characteristic fragment ions.

Data Presentation: Expected Mass Shifts

The derivatization will result in a specific mass increase in the analyte. The table below summarizes the expected mass shifts.

Analyte Functional GroupDerivatizing Reagent MoietyMass Shift (Monoisotopic)
Thiol (-SH)C₉H₉NO₄S₂+ 259.0027 g/mol

Trustworthiness and Self-Validation

As this is a theoretical protocol, establishing its trustworthiness requires a rigorous validation process. Key validation steps would include:

  • Confirmation of Reaction Product: High-resolution mass spectrometry and NMR spectroscopy should be used to confirm the structure of the derivatized product.

  • Optimization of Reaction Conditions: Systematically vary reaction parameters (pH, temperature, time, reagent concentration) to maximize the derivatization yield.

  • Assessment of Derivatization Efficiency: Use a known concentration of a thiol-containing standard to determine the percentage of analyte that is derivatized.

  • Evaluation of Stability: Assess the stability of the derivatized product under typical sample storage and analysis conditions.

  • Linearity and Sensitivity: Determine the linear range of detection and the limit of detection (LOD) and limit of quantification (LOQ) for the derivatized analyte.

Authoritative Grounding and Comprehensive References

The theoretical basis for this proposed application is grounded in established principles of chemical reactivity and mass spectrometry. The electron-withdrawing nature of sulfonyl groups is a well-documented phenomenon in organic chemistry. Similarly, the strategy of using derivatization to enhance mass spectrometric analysis is a widely applied and validated approach.[2][6] The proposed reactivity of an electron-poor nitrile with thiols is supported by recent studies in bioconjugation chemistry.[3][4][5]

Conclusion

While the use of this compound as a derivatizing agent for mass spectrometry is, at present, a theoretical concept, it holds intriguing potential. Its unique chemical structure suggests a reactivity that could be harnessed for the sensitive and specific analysis of thiol-containing molecules. The protocols and theoretical framework presented here are intended to serve as a starting point for researchers interested in exploring and validating this novel application. Successful development of this method would add a valuable tool to the analytical chemist's toolbox for tackling challenging bioanalytical problems.

References

  • Mtoz Biolabs. How to Prepare Sample for Mass Spectrometry?. [Link]

  • National Center for Biotechnology Information. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. [Link]

  • ResearchGate. The synthetic protocol for the derivatization agents 1a and 1b. [Link]

  • PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]

  • PubMed. Synthesis of benzofurazan derivatization reagents for carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry. [Link]

  • J-STAGE. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. [Link]

  • CORE. The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. [Link]

  • Spectroscopy Online. Derivatization in Mass Spectrometry. [Link]

  • PubMed. The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]

  • National Center for Biotechnology Information. The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]

  • ChemRxiv. The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]

Sources

Application Notes and Protocols for the Reaction of 3,5-Bis(methylsulfonyl)benzonitrile with Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylsulfonyl)benzonitrile is a highly electron-deficient aromatic compound poised for selective reactions with nucleophilic residues in peptides and proteins. The presence of two potent electron-withdrawing methylsulfonyl groups, coupled with a nitrile moiety, activates the benzene ring for nucleophilic aromatic substitution (SNAr). This unique reactivity profile opens avenues for its application in bioconjugation, chemical proteomics, and the development of novel peptide-based therapeutics. This document provides a detailed guide to the reaction mechanism, practical application protocols, and methods for the characterization of the resulting peptide conjugates.

The primary nucleophilic target for this compound on a peptide is the thiol group of a cysteine residue, particularly an N-terminal cysteine, due to the cooperative reactivity of the adjacent alpha-amino group. This guide will focus on the selective modification of cysteine residues.

Predicted Reaction Mechanism: A Two-Step Process with N-Terminal Cysteine

The reaction of this compound with a peptide containing an N-terminal cysteine is predicted to proceed through a rapid and selective condensation reaction, analogous to the well-established chemistry of 2-cyanobenzothiazole.[1][2][3][4][5][6][7][8]

Step 1: Nucleophilic Attack by the Thiol Group

The reaction is initiated by the nucleophilic attack of the deprotonated thiol group (thiolate) of the N-terminal cysteine on the electron-deficient aromatic ring of this compound. This results in the formation of a transient thioimidate intermediate.

Step 2: Intramolecular Cyclization and Aromatization

The adjacent free α-amino group of the N-terminal cysteine then undergoes a rapid intramolecular cyclization, attacking the thioimidate carbon. Subsequent dehydration leads to the formation of a stable thiazoline or a related heterocyclic ring structure, resulting in the covalent attachment of the peptide to the benzonitrile moiety.

Reaction_Mechanism Peptide_Cys Peptide with N-terminal Cysteine (R-SH, R-NH2) Intermediate Thioimidate Intermediate Peptide_Cys->Intermediate Nucleophilic Attack (Thiolate) Reagent This compound Reagent->Intermediate Product Stable Peptide Conjugate (Thiazoline derivative) Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Predicted reaction mechanism of this compound with an N-terminal cysteine.

Experimental Protocols

Protocol 1: Peptide Labeling in Solution

This protocol is suitable for labeling purified peptides containing a single, accessible N-terminal cysteine residue.

Materials:

  • Peptide with an N-terminal cysteine (lyophilized)

  • This compound

  • Reaction Buffer: 50 mM phosphate buffer, pH 7.5, containing 2 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution: 100 mM N-acetylcysteine in reaction buffer

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL. The inclusion of TCEP is crucial to maintain the cysteine in its reduced, reactive state.

  • Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in DMSO.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid peptide precipitation.

    • Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle agitation. Reaction progress can be monitored by taking aliquots at different time points and analyzing them by LC-MS.

  • Quenching: Add a 50-fold molar excess of the quenching solution (N-acetylcysteine) to consume any unreacted this compound. Incubate for 30 minutes.

  • Purification: Purify the labeled peptide from excess reagents and unlabeled peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry (see Protocol 3).

Table 1: Typical Reaction Conditions for Solution-Phase Labeling

ParameterRecommended RangeNotes
Peptide Concentration1-5 mg/mLHigher concentrations can accelerate the reaction.
Molar Excess of Reagent5-20 foldA higher excess can drive the reaction to completion.
pH7.0-8.0A slightly basic pH facilitates thiolate formation.
Temperature20-37°CHigher temperatures can increase the reaction rate.
Reaction Time1-4 hoursMonitor by LC-MS for optimization.
Protocol 2: On-Resin Peptide Labeling

This protocol is advantageous as it simplifies the purification process by allowing for the easy removal of excess reagents through washing.[9][10][11][12][13]

Materials:

  • Peptide synthesized on a solid support (e.g., Rink amide resin) with a deprotected N-terminal cysteine.

  • This compound

  • N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Resin Preparation: After the final coupling step in solid-phase peptide synthesis (SPPS) and deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.

  • Labeling Reaction:

    • Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in DMF.

    • Add this solution to the resin and agitate at room temperature for 2-6 hours.

  • Washing: Wash the resin extensively with DMF, followed by dichloromethane (DCM) and methanol (MeOH) to remove all excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Analyze the purified peptide by mass spectrometry.

On_Resin_Labeling_Workflow Start SPPS-Synthesized Peptide on Resin (N-terminal Cys deprotected) Labeling Add this compound + DIPEA in DMF Start->Labeling Washing Wash Resin (DMF, DCM, MeOH) Labeling->Washing Cleavage Cleave from Resin (TFA Cocktail) Washing->Cleavage Purification Precipitate & Purify (HPLC) Cleavage->Purification Analysis Characterize by Mass Spectrometry Purification->Analysis

Caption: Workflow for on-resin peptide labeling.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is an essential tool to confirm the successful modification of the peptide.[14][15][16][17]

1. Determining the Mass Shift:

The covalent addition of the 3,5-bis(methylsulfonyl)phenyl group to the peptide will result in a predictable mass shift.

  • Molecular Formula of this compound: C₉H₈N₂O₄S₂

  • Molecular Weight: 272.30 g/mol

  • Reaction: The reaction involves the addition of the C₉H₈N₂O₄S₂ moiety and the loss of two hydrogen atoms and one sulfur atom from the peptide (from the thiol and amino groups of cysteine). However, a more direct way to consider the mass change is the addition of the C₉H₆NO₄S₂ fragment.

  • Predicted Mass Shift: The reaction with an N-terminal cysteine results in the formation of a thiazoline ring, which involves the loss of a water molecule (H₂O). Therefore, the net mass increase will be the mass of the reagent minus the mass of water.

    • Mass of this compound: ~259.3 g/mol

    • Mass of H₂O: ~18.0 g/mol

    • Expected Mass Shift: +241.3 Da

Table 2: Expected Mass Shifts for Peptide Modification

ModificationReactantMass Change (Da)
Cysteine LabelingThis compound+241.3

2. LC-MS Analysis:

  • Analyze the purified peptide by liquid chromatography-mass spectrometry (LC-MS).

  • Compare the observed molecular weight of the main product with the theoretical molecular weight of the starting peptide and the expected modified peptide. A peak corresponding to the starting peptide mass + 241.3 Da confirms the modification.

3. Tandem Mass Spectrometry (MS/MS) for Site Localization:

  • Perform tandem MS (MS/MS) on the parent ion of the modified peptide.

  • Fragment the peptide and analyze the resulting b- and y-ion series.

  • The mass of the N-terminal amino acid (cysteine) will be increased by 241.3 Da. This will be reflected in the b-ion series starting from b₂ and in the y-ion series that includes the N-terminal residue. This fragmentation pattern will confirm that the modification is located at the N-terminal cysteine.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The LC-MS analysis serves as a primary check for the success of the reaction. A clean chromatogram with a major peak corresponding to the expected mass of the labeled peptide is a strong indicator of a successful reaction. Furthermore, MS/MS analysis provides definitive confirmation of the modification and its specific location on the peptide, ensuring the integrity of the experimental outcome. For quantitative applications, the integration of peak areas from the HPLC chromatogram can be used to determine the efficiency of the labeling reaction.

Conclusion

This compound is a promising reagent for the selective modification of peptides, particularly at N-terminal cysteine residues. The protocols provided herein offer a comprehensive guide for researchers to utilize this reagent for various applications in bioconjugation and proteomics. The strong electrophilic nature of the reagent, combined with the predictable and stable nature of the resulting conjugate, makes it a valuable tool for the site-specific labeling of peptides.

References

  • Efficient Method for Site-Specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. Bioconjugate Chemistry.

  • N, S-Double Labeling of N-Terminal Cysteines via an Alternative Conjugation Pathway with 2-Cyanobenzothiazole. The Journal of Organic Chemistry.

  • Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. National Institutes of Health.

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation.

  • 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Springer Nature Experiments.

  • Site-selective protein immobilization through 2-cyanobenzothiazole-cysteine condensation. PubMed.

  • ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. National Institutes of Health.

  • Identification of Protein Modifications by Mass Spectrometry. University of California, San Francisco.

  • Recent advances in N- and C-terminus cysteine protein bioconjugation. UCL Discovery.

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.

  • Comprehensive Characterization of Protein Modifications using Mass Spectrometry and Dry Blood Spots. ResearchGate.

  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

  • The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. ACS Publications.

  • Solid phase peptide synthesis: New resin and new protecting group. CORE.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • An Efficient Method for Site-specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine. National Institutes of Health.

  • Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. National Institutes of Health.

  • 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. PubMed.

  • 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. ResearchGate.

Sources

Application Notes and Protocols for 3,5-Bis(methylsulfonyl)benzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Bis(methylsulfonyl)benzonitrile in Modern Drug Discovery

In the landscape of contemporary drug discovery, particularly within the realm of fragment-based approaches, the judicious selection of initial chemical matter is paramount. This compound emerges as a compelling starting point for screening campaigns, embodying several key attributes that render it a high-value fragment. Its molecular architecture, featuring a central benzonitrile core flanked by two methylsulfonyl groups, offers a unique combination of structural rigidity, defined vector space for chemical elaboration, and desirable physicochemical properties.

The sulfonyl group is a well-established pharmacophoric element in medicinal chemistry.[1] Its incorporation into drug candidates can enhance metabolic stability, modulate aqueous solubility, and provide strong hydrogen bond acceptors, thereby improving binding affinity to biological targets.[1] The presence of two such groups in this compound amplifies these effects and presents distinct vectors for structure-activity relationship (SAR) exploration. The nitrile moiety, a versatile functional group, can participate in key binding interactions or serve as a synthetic handle for further chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in drug discovery. It outlines its utility as a fragment in screening campaigns and provides detailed protocols for its application in established biophysical screening techniques.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening experiments and interpreting the results.

PropertyValueSource
CAS Number 169696-83-7[2]
Molecular Formula C₉H₉NO₄S₂[2]
Molecular Weight 259.3 g/mol [2]
Appearance White to off-white solidCommercially available
Solubility Soluble in DMSO, MethanolExpected based on structure
LogP (calculated) ~1.5ChemDraw prediction

These properties align well with the "Rule of Three," a set of guidelines for identifying high-quality fragments for screening, which suggests a molecular weight under 300 Da, less than three hydrogen bond donors, and a LogP of less than 3.[3]

Proposed Application: A High-Value Fragment for Screening Campaigns

Given its structural and chemical attributes, this compound is an ideal candidate for fragment-based drug discovery (FBDD). FBDD is a powerful methodology that starts with the identification of low-molecular-weight ligands (fragments) that bind weakly to a biological target.[4] These initial hits are then optimized into more potent lead compounds.[4]

The proposed workflow for utilizing this compound in an FBDD campaign is outlined below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Hit Identification Hit Identification Biophysical Screening->Hit Identification Data Analysis Hit Validation Hit Validation Hit Identification->Hit Validation Orthogonal Methods Structural Biology Structural Biology Hit Validation->Structural Biology Structure Determination Structure-Based Design Structure-Based Design Structural Biology->Structure-Based Design Iterative Design Synthesis of Analogs Synthesis of Analogs Structure-Based Design->Synthesis of Analogs Chemical Synthesis Biological Evaluation Biological Evaluation Synthesis of Analogs->Biological Evaluation SAR Lead Compound Lead Compound Biological Evaluation->Lead Compound 3_5_Bis_methylsulfonyl_benzonitrile This compound 3_5_Bis_methylsulfonyl_benzonitrile->Fragment Library

Figure 1: Proposed FBDD workflow for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for screening this compound against a protein target of interest using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Protocol 1: Fragment Screening by NMR Spectroscopy

NMR spectroscopy is a powerful technique for detecting the weak binding of fragments to a protein target.[5][6][7][8][9] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly effective for identifying binding events and mapping the binding site on the protein.[5][7]

Materials:

  • ¹⁵N-labeled protein of interest (typically 50-100 µM in a suitable NMR buffer)

  • This compound (stock solution in d6-DMSO)

  • NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O)

  • NMR tubes

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled protein at a concentration of 50-100 µM in the NMR buffer.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically in the range of 100-500 µM. The final DMSO concentration should not exceed 5%.

  • Acquire Spectrum with Fragment: Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence of the fragment.

  • Data Analysis:

    • Overlay the reference spectrum with the spectrum containing the fragment.

    • Look for chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum. Significant CSPs indicate that the fragment is binding to the protein in the vicinity of those residues.

    • The magnitude of the CSPs can be used to estimate the binding affinity (Kd).

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

NMR_Screening_Workflow A Prepare 15N-labeled Protein B Acquire Reference 1H-15N HSQC Spectrum A->B C Add this compound B->C D Acquire 1H-15N HSQC Spectrum with Fragment C->D E Overlay Spectra and Analyze Chemical Shift Perturbations (CSPs) D->E F Map CSPs onto Protein Structure E->F G Identify Binding Site and Estimate Affinity F->G

Figure 2: Workflow for NMR-based fragment screening.
Protocol 2: Fragment Screening by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, offering invaluable insights for structure-based drug design.[10]

Materials:

  • Crystals of the target protein

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Cryoprotectant solution

  • Crystal harvesting tools

  • X-ray diffraction facility (synchrotron or in-house)

Procedure:

  • Crystal Soaking:

    • Prepare a soaking solution containing the cryoprotectant and this compound at a concentration typically in the range of 1-10 mM.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Crystal Harvesting and Cryo-cooling:

    • Carefully remove the soaked crystal from the solution using a loop.

    • Plunge the crystal into liquid nitrogen to cryo-cool it.

  • Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer.

    • Collect a complete X-ray diffraction dataset.

  • Data Processing and Structure Determination:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using molecular replacement with the known structure of the apo-protein as a search model.

  • Electron Density Map Analysis:

    • Calculate an electron density map.

    • Carefully inspect the electron density map for new, unmodeled density corresponding to the bound fragment.

    • Model the fragment into the observed electron density and refine the structure.

  • Binding Mode Analysis: Analyze the refined structure to understand the specific interactions between this compound and the protein, including hydrogen bonds and van der Waals contacts.

Case Study: Inspiration from a meta-Substituted Benzenesulfonamide Scaffold

While direct applications of this compound are not yet widely published, the utility of a similar scaffold has been demonstrated. A study on metallo-β-lactamase (MβL) ImiS, an enzyme that contributes to carbapenem resistance, identified a potent inhibitor based on a meta-substituted benzenesulfonamide scaffold.[11] The most potent compound from this series exhibited an IC₅₀ of 0.11 µM.[11]

Docking studies suggested that the sulfonamide group acts as a zinc-binding group, coordinating with the Zn(II) ion in the active site.[11] This case study highlights the potential of the benzonitrile core with sulfonyl-containing substituents to serve as a starting point for developing potent enzyme inhibitors. The two methylsulfonyl groups in this compound could similarly engage with key residues in a target's active site.

Binding_Mode_Hypothesis cluster_0 Protein Active Site cluster_1 This compound Residue_1 H-bond Donor Residue_2 Hydrophobic Pocket Residue_3 H-bond Acceptor Fragment SO₂Me Benzonitrile SO₂Me Fragment:f0->Residue_1 H-bond Fragment:f1->Residue_2 Hydrophobic Interaction Fragment:f2->Residue_3 H-bond

Figure 3: Hypothetical binding mode of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, fragment for drug discovery. Its unique combination of a rigid scaffold, versatile synthetic handles, and favorable physicochemical properties makes it an excellent candidate for inclusion in fragment screening libraries. The protocols outlined in this guide provide a robust framework for researchers to begin exploring the potential of this compound against a wide range of biological targets. Future work should focus on the systematic screening of this compound against diverse protein classes and the subsequent synthetic elaboration of any identified hits to generate novel lead compounds.

References

  • 5][6][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization Reactions of 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3,5-bis(methylsulfonyl)benzonitrile. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered when derivatizing this versatile chemical building block. The strong electron-withdrawing nature of the two methylsulfonyl groups renders the molecule's aromatic ring and nitrile functionality uniquely reactive, opening a wide array of synthetic possibilities but also presenting specific experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable derivatization reactions for this compound?

The primary reactive sites on this compound are the nitrile group and the electron-deficient aromatic ring. The most common transformations include:

  • Tetrazole Formation: Reaction of the nitrile with an azide source (e.g., sodium azide) to form a 5-substituted tetrazole ring. This is a widely used bioisostere for a carboxylic acid in medicinal chemistry.

  • Nitrile Reduction: Conversion of the nitrile to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Nucleophilic Aromatic Substitution (SNAr): While the parent molecule lacks a conventional leaving group, its derivatives, such as those containing a halogen, are highly activated for SNAr. Even without a halogen, the high electrophilicity of the ring can lead to addition-elimination type reactions under specific conditions with potent nucleophiles.

Q2: My this compound starting material has poor solubility in my chosen reaction solvent. What can I do?

This is a common issue due to the compound's crystalline and polar nature.

  • Solvent Selection: Consider more polar aprotic solvents like DMSO, DMF, NMP, or sulfolane. These are often effective at dissolving sulfonyl-containing compounds at elevated temperatures.

  • Temperature: Gently warming the mixture can significantly improve solubility. Ensure the temperature is compatible with your reagents' stability.

  • Co-solvent Systems: Using a mixture of solvents can sometimes be effective. For instance, a mixture of a good dissolving solvent (like DMF) with a less polar co-solvent (like THF or dioxane) might provide the right balance of solubility and reactivity.

  • Phase-Transfer Catalysis: For reactions involving an inorganic salt and an organic solvent where solubility is an issue, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction by bringing the reactant into the organic phase.

Q3: My reaction is stalled and not proceeding to completion, even after extended reaction times. What are the first things to check?
  • Reagent Purity and Activity: Ensure your reagents are pure and active. For instance, organometallic reagents are sensitive to moisture, and catalysts can be poisoned. Use freshly opened solvents and properly stored reagents.

  • Temperature Control: Many reactions, especially those involving strong bases or organometallics, require precise temperature control. A deviation of even 10°C can significantly impact the reaction rate. Double-check your reaction thermometer and heating/cooling bath.

  • Atmosphere Control: If your reaction is sensitive to air or moisture (e.g., using LiAlH₄ or Grignard reagents), verify that your inert atmosphere (Nitrogen or Argon) is sound and that all glassware was properly dried.

  • Insufficient Activation: For SNAr reactions, ensure your nucleophile is sufficiently strong and that the conditions are appropriate to facilitate the reaction. Sometimes, a stronger base or a higher temperature is required to achieve full conversion.

Troubleshooting Guide 1: Tetrazole Formation from this compound

The conversion of the nitrile to a tetrazole is a robust and highly valuable transformation, often used in the synthesis of pharmaceuticals. The most common method involves the use of sodium azide with a Lewis acid or an ammonium salt catalyst.

Common Problems & Solutions
ProblemProbable Cause(s)Suggested Solutions & Explanations
Low Conversion / No Reaction 1. Insufficiently activated azide: The azide anion (N₃⁻) itself may not be nucleophilic enough to attack the nitrile. 2. Poor solubility: The starting material or azide salt may not be soluble in the chosen solvent. 3. Low temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier.1. Use a catalyst: Add a catalyst like zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl). These coordinate to the nitrile nitrogen, making the carbon more electrophilic and susceptible to azide attack. 2. Change solvent: Switch to a high-boiling polar aprotic solvent like DMF or NMP. 3. Increase temperature: Run the reaction at a higher temperature, typically between 100-150 °C, while monitoring for decomposition.
Formation of Impurities 1. Decomposition: At high temperatures, the starting material or product may begin to decompose. 2. Side reactions with solvent: Solvents like DMF can decompose at high temperatures in the presence of acids or bases, leading to impurities.1. Optimize temperature and time: Run a time-course study to find the optimal point where starting material is consumed before significant decomposition occurs. 2. Use a more stable solvent: Consider using sulfolane or toluene if solvent decomposition is suspected.
Difficult Product Isolation 1. Product is a salt: The tetrazole product is acidic and will be deprotonated by any base present, forming a salt that may be highly soluble in the aqueous phase during workup.1. Acidify carefully: During the aqueous workup, carefully acidify the solution with an acid like HCl (to pH ~2-3) to protonate the tetrazole, causing it to precipitate out as a solid. Ensure this is done in a well-ventilated fume hood due to the formation of hydrazoic acid (HN₃), which is toxic and explosive.
Validated Experimental Protocol: Synthesis of 5-(3,5-bis(methylsulfonyl)phenyl)-1H-tetrazole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing water.

  • Acidification (CRITICAL STEP): In a well-ventilated fume hood, slowly add 2M HCl solution dropwise to the aqueous mixture with stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Logic for Tetrazole Formation

G Start Reaction Start: Tetrazole Synthesis Check_Conv Low/No Conversion? Start->Check_Conv Solubility Improve Solubility (DMF, NMP, Heat) Check_Conv->Solubility Yes Impure Impure Product? Check_Conv->Impure No Catalyst Add Catalyst (NH4Cl, ZnCl2) Solubility->Catalyst Temp Increase Temperature (120-150 °C) Catalyst->Temp Temp->Impure Opt_Cond Optimize Time/Temp Impure->Opt_Cond Yes Workup Workup Issues? Impure->Workup No Opt_Cond->Workup Acidify Acidify to pH 2 (CRITICAL) Workup->Acidify Yes Success Pure Product Workup->Success No Acidify->Success

Caption: Troubleshooting workflow for tetrazole synthesis.

Troubleshooting Guide 2: Nitrile Reduction to a Primary Amine

The reduction of the nitrile to a primary amine, (3,5-bis(methylsulfonyl)phenyl)methanamine, typically requires a strong reducing agent due to the electron-withdrawing nature of the sulfonyl groups. Lithium aluminum hydride (LiAlH₄) is a common choice.

Common Problems & Solutions
ProblemProbable Cause(s)Suggested Solutions & Explanations
Low Yield / Incomplete Reaction 1. Deactivated LiAlH₄: Lithium aluminum hydride reacts violently with water. Any moisture in the solvent, on the glassware, or in the starting material will consume the reagent. 2. Insufficient Reagent: The stoichiometry may be insufficient, especially if there are other reducible functional groups or acidic protons. 3. Complex Formation: The resulting amine can form a stable aluminum complex, which may be difficult to break during the workup.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (like THF or diethyl ether). Flame-dry all glassware under vacuum and cool under an inert atmosphere. 2. Increase Stoichiometry: Use a larger excess of LiAlH₄ (e.g., 2-3 equivalents). 3. Proper Quench and Workup: Use a Fieser or similar workup procedure (sequential, careful addition of water, then NaOH solution) to break down the aluminum complexes and precipitate aluminum salts, which can then be filtered off.
Formation of Side Products 1. Over-reduction: While less common for the sulfonyl groups, extremely harsh conditions could potentially lead to their reduction. 2. Aldehyde/Iminium Intermediates: Incomplete reduction can lead to the formation of imine intermediates which may participate in side reactions.1. Control Temperature: Perform the addition of the starting material to the LiAlH₄ slurry at 0 °C to control the initial exotherm, then allow the reaction to proceed at room temperature or with gentle reflux. 2. Ensure Complete Reduction: Use sufficient reducing agent and adequate reaction time to drive the reaction to the desired primary amine.
Difficult Product Isolation 1. Amine Solubility: The product is a basic amine and may be water-soluble, especially in its protonated (salt) form. 2. Emulsion during Workup: The basic amine product can cause emulsions during the aqueous workup and extraction.1. Basify for Extraction: During the workup, ensure the aqueous layer is strongly basic (pH > 12) before extracting with an organic solvent. This ensures the amine is in its free-base form, which is more soluble in organic solvents. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions.
Validated Experimental Protocol: Reduction using LiAlH₄
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 2.0 eq) and anhydrous THF to create a suspension.

  • Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (CRITICAL STEP): Cool the reaction mixture back down to 0 °C. Cautiously and very slowly, add water dropwise (X mL, where X = grams of LiAlH₄ used). Follow this with the dropwise addition of 15% aqueous NaOH (X mL). Finally, add more water (3X mL). A white, granular precipitate of aluminum salts should form.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude amine can be purified further by chromatography or crystallization if necessary.

Reaction and Workup Visualization

G cluster_reaction Reaction Phase cluster_workup Workup Phase (Fieser Method) Setup 1. Prepare LiAlH4 in Anhydrous THF (0 °C) Add 2. Add Substrate Solution Dropwise Setup->Add React 3. Stir at RT (4-6h) Add->React Quench_H2O 4. Quench with H2O (X mL) React->Quench_H2O Reaction Complete Quench_NaOH 5. Add 15% NaOH (X mL) Quench_H2O->Quench_NaOH Quench_H2O2 6. Add H2O (3X mL) Quench_NaOH->Quench_H2O2 Filter 7. Filter off Al Salts Quench_H2O2->Filter Evaporate Crude Amine Product Filter->Evaporate 8. Evaporate Solvent

Caption: Workflow for LiAlH₄ reduction and Fieser workup.

References

No specific articles detailing the optimization of this compound derivatization were found. The protocols and troubleshooting guides provided are based on established principles of organic chemistry and general procedures for the functional group transformations described, which are widely documented in standard organic chemistry literature and databases.

Technical Support Center: 3,5-Bis(methylsulfonyl)benzonitrile Labeling Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Bis(methylsulfonyl)benzonitrile labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to ensure your experiments are efficient, reproducible, and yield high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound for labeling.

Q1: What is this compound and what is its primary application in labeling?

A1: this compound is an organic compound featuring a central benzene ring substituted with two methylsulfonyl groups and a nitrile (cyano) group.[1][2] The strong electron-withdrawing nature of the two methylsulfonyl groups and the nitrile group makes the aryl ring highly susceptible to nucleophilic aromatic substitution.[2] Its primary application in labeling is to covalently attach to nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins. This makes it a valuable tool in bioconjugation for creating stable linkages between a molecule of interest (e.g., a drug, a fluorescent dye) and a target biomolecule.

Q2: What is the mechanism of labeling with this compound?

A2: The labeling reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The highly electron-deficient aromatic ring of this compound is attacked by a strong nucleophile, typically the thiolate anion (R-S⁻) of a deprotonated cysteine residue. One of the methylsulfonyl groups acts as a leaving group, resulting in the formation of a stable thioether bond between the biomolecule and the benzonitrile core.

Q3: What are the key advantages of using this compound for labeling proteins?

A3: Key advantages include:

  • High Selectivity for Thiols: Under controlled pH conditions, the reagent can exhibit high selectivity for cysteine residues, which are often less abundant than other nucleophilic residues like lysine, allowing for more specific labeling.[3][4]

  • Stable Conjugates: The resulting thioether bond is highly stable, which is critical for applications where the conjugate needs to remain intact, such as in antibody-drug conjugates (ADCs).[3]

  • Tunable Reactivity: The reactivity of similar sulfonyl-containing compounds can be modulated by altering the substituents on the aromatic ring, offering the potential to fine-tune the labeling kinetics.[5]

Q4: What initial storage and handling precautions should I take with this compound?

A4: this compound should be stored in a cool, dry place, away from moisture. For creating stock solutions, use an anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). It's advisable to prepare fresh stock solutions and use them promptly, or if necessary, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Section 2: Troubleshooting Common Experimental Issues

This section provides a detailed guide to identifying and resolving common problems encountered during labeling experiments with this compound.

Issue 1: Low or No Labeling Efficiency

This is one of the most frequent challenges. The troubleshooting workflow below can help pinpoint the cause.

G start Low/No Labeling suboptimal_ph Suboptimal Reaction pH start->suboptimal_ph reagent_degradation Reagent Degradation start->reagent_degradation insufficient_reagent Insufficient Reagent Concentration start->insufficient_reagent thiol_oxidation Thiol Oxidation start->thiol_oxidation check_ph Verify pH of reaction buffer (Optimal: 7.5-8.5 for thiols) suboptimal_ph->check_ph check_reagent Prepare fresh stock solution of this compound reagent_degradation->check_reagent optimize_conc Perform a concentration titration of the labeling reagent insufficient_reagent->optimize_conc use_reducing_agent Include a mild reducing agent (e.g., TCEP) pre-reaction thiol_oxidation->use_reducing_agent success Labeling Efficiency Improved check_ph->success pH Adjusted check_reagent->success Fresh Reagent Used optimize_conc->success Concentration Optimized use_reducing_agent->success Thiols Reduced

Caption: Troubleshooting workflow for low labeling efficiency.

Detailed Explanations and Solutions:
  • Suboptimal Reaction pH:

    • Causality: The reaction targets the nucleophilic thiolate anion (R-S⁻). The pKa of cysteine's thiol group is around 8.3. At a pH below this value, the majority of thiol groups are protonated (R-SH) and thus less nucleophilic, leading to a slower reaction rate. At a much higher pH (>8.5), other nucleophilic groups like the ε-amino group of lysine (pKa ~10.5) can become deprotonated and may lead to non-specific labeling.[6]

    • Solution: Ensure your reaction buffer is maintained within a pH range of 7.5 to 8.5 to favor thiolate formation without significantly promoting side reactions with amines.

  • Reagent Degradation:

    • Causality: this compound, like many reactive chemicals, can be sensitive to moisture. Hydrolysis can occur, rendering the reagent inactive.

    • Solution: Always use anhydrous solvents for stock solutions. If you suspect your stock has degraded, prepare a fresh solution from the solid compound.

  • Insufficient Reagent Concentration:

    • Causality: The reaction kinetics are concentration-dependent. If the molar excess of the labeling reagent relative to the target biomolecule is too low, the reaction may not go to completion within a reasonable timeframe.

    • Solution: Perform a titration experiment to determine the optimal molar excess of this compound. Start with a 10-fold molar excess and increase it incrementally (e.g., 20-fold, 50-fold) while monitoring the labeling efficiency.

  • Thiol Oxidation:

    • Causality: Free thiol groups on proteins are susceptible to oxidation, forming disulfide bonds (either intramolecular or intermolecular). Oxidized thiols are not available for labeling.

    • Solution: Before initiating the labeling reaction, it is often beneficial to treat your protein sample with a mild, non-thiol-containing reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is compatible with many thiol-reactive chemistries and does not need to be removed prior to adding the labeling reagent.[4] Avoid using Dithiothreitol (DTT) or β-mercaptoethanol as they contain free thiols and will compete with your protein for the labeling reagent.[4]

Issue 2: Non-Specific Labeling or Protein Aggregation

Observing labeling at unintended sites or precipitation of your protein is another common hurdle.

Potential Causes and Solutions in Tabular Format:
Potential Cause Explanation Recommended Solution
Reaction pH is too high As the pH increases significantly above 8.5, primary amines (like the side chain of lysine) become deprotonated and can act as nucleophiles, leading to off-target labeling.Lower the reaction pH to the 7.5-8.0 range to enhance selectivity for thiols.
High Reagent Concentration A very high molar excess of the labeling reagent can sometimes drive less favorable reactions with other nucleophilic residues.Optimize the reagent concentration by performing a titration to find the lowest effective concentration.
Solvent-Induced Precipitation If the labeling reagent is dissolved in a high concentration of an organic solvent like DMSO, adding a large volume to your aqueous protein solution can cause the protein to denature and aggregate.Keep the final concentration of the organic solvent in the reaction mixture low (ideally below 5-10%).
Modification of Critical Residues Labeling of cysteine or other residues that are crucial for maintaining the protein's tertiary structure can lead to misfolding and aggregation.If possible, use site-directed mutagenesis to remove highly reactive, structurally important cysteines or consider a different labeling strategy.
Issue 3: Difficulty in Removing Excess Unreacted Reagent

Residual, unreacted this compound can interfere with downstream applications.

Workflow for Post-Reaction Cleanup:

G start Labeling Reaction Complete quench Quench Reaction start->quench add_quencher Add a small molecule thiol (e.g., L-cysteine, β-mercaptoethanol) quench->add_quencher separation Separate Labeled Protein from Excess Reagent desalting Size Exclusion Chromatography (e.g., Desalting Column) separation->desalting For rapid removal dialysis Dialysis separation->dialysis For larger volumes add_quencher->separation purified_product Purified Labeled Protein desalting->purified_product dialysis->purified_product

Caption: Post-reaction quenching and purification workflow.

Detailed Steps:
  • Quenching the Reaction: Before purification, it's good practice to quench any remaining reactive this compound. This can be done by adding a small molar excess of a low-molecular-weight thiol like L-cysteine or β-mercaptoethanol. This scavenger will react with the remaining labeling reagent.

  • Purification Methods:

    • Size Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method. The larger, labeled protein will pass through the column quickly, while the smaller, unreacted reagent and quenched reagent will be retained, allowing for their separation.

    • Dialysis: For larger sample volumes, dialysis against a suitable buffer is an effective method. The small molecule impurities will diffuse out through the dialysis membrane, while the labeled protein is retained. Ensure several buffer changes for complete removal.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a starting point. Optimal conditions may vary depending on the specific protein.

  • Protein Preparation: a. If the protein has disulfide bonds that need to be labeled, dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). b. Add a 10-fold molar excess of TCEP from a freshly prepared stock solution. c. Incubate at room temperature for 1 hour to reduce the disulfide bonds.

  • Labeling Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: a. To the (reduced) protein solution, add the desired molar excess (e.g., 20-fold) of the this compound stock solution. b. Gently mix and incubate the reaction at room temperature for 2 hours. The optimal time may need to be determined empirically.

  • Quenching and Purification: a. Add L-cysteine to a final concentration of 10 mM to quench any unreacted labeling reagent. Incubate for 15 minutes. b. Purify the labeled protein using a desalting column or dialysis as described in the troubleshooting section above.

  • Characterization: a. Confirm successful labeling using techniques such as Mass Spectrometry (to observe the mass shift corresponding to the label) or UV-Vis spectroscopy if the label has a chromophore.

References

  • Baran, P. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Hong, S. et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reactions with 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly activated aromatic nitrile. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and success of your reactions involving this versatile compound.

Introduction to this compound

This compound is a unique aromatic compound characterized by a benzonitrile core substituted with two powerful electron-withdrawing methylsulfonyl groups. This substitution pattern renders the nitrile carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack.[1] This heightened reactivity is a double-edged sword, offering opportunities for novel transformations but also presenting specific challenges in controlling reaction pathways and minimizing side products. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrolysis of this compound to the corresponding benzoic acid slow or incomplete?

A1: While the nitrile group is highly activated, the resulting carboxylate or amide intermediate is also stabilized by the electron-withdrawing sulfonyl groups, which can make the second step of hydrolysis (from amide to carboxylic acid) sluggish.

  • Troubleshooting:

    • Harsh Conditions: Employ more forcing conditions. For acidic hydrolysis, consider using concentrated sulfuric acid or a mixture of acetic acid and concentrated hydrochloric acid with prolonged heating.[2][3] For basic hydrolysis, a higher concentration of NaOH or KOH (e.g., >20%) and elevated temperatures (reflux) may be necessary.[4]

    • Monitoring: The reaction may stall at the amide intermediate. Use TLC or LC-MS to monitor the progress and confirm the presence of the amide. If the amide is the major product, re-subject the isolated amide to harsher hydrolysis conditions.

Q2: During the reduction of this compound to the benzylamine, I am observing significant amounts of byproducts. What are they and how can I improve selectivity?

A2: A common issue in the reduction of nitriles is the formation of secondary and tertiary amines as byproducts.[5] This occurs when the initially formed primary amine attacks the imine intermediate.

  • Troubleshooting:

    • Catalyst Choice: For catalytic hydrogenation, nickel-based catalysts, such as Raney nickel, have shown higher selectivity for primary amines compared to palladium or platinum catalysts.[6]

    • Solvent and Additives: The choice of solvent can influence the outcome. Protic solvents like methanol have been shown to improve the yield of the primary amine.[6] The addition of ammonia or a primary amine scavenger can also suppress the formation of secondary amines.

    • Reducing Agent: Using a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent at low temperatures can favor the formation of the primary amine.[7] However, careful control of the stoichiometry and reaction temperature is crucial.

Q3: I am having difficulty purifying my product after a reaction with this compound. What are some effective purification strategies?

A3: Products derived from this compound are often highly polar and may have limited solubility in common organic solvents, making purification challenging.

  • Troubleshooting:

    • Chromatography:

      • Normal Phase: For moderately polar compounds, silica gel chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small percentage of triethylamine for basic compounds) can be effective.

      • Reverse Phase: For highly polar or water-soluble compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable.[8]

      • Alumina: For basic compounds that streak on silica, chromatography on alumina (neutral or basic) can be a good alternative.[1]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system should be attempted. Due to the polarity, consider solvent mixtures like ethanol/water, acetone/water, or dimethylformamide (DMF)/water.

    • Solid Phase Extraction (SPE): For cleaning up reaction mixtures, SPE with appropriate cartridges (e.g., C18 for polar compounds) can be a rapid and effective method.[8]

In-depth Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Addition to the Nitrile Group (e.g., Grignard Reaction)

The reaction of Grignard reagents with nitriles to form ketones is a powerful C-C bond-forming reaction.[9] However, with the highly activated nitrile in this compound, side reactions can diminish the yield of the desired ketone.

start Low Ketone Yield q1 Check Grignard Reagent Quality start->q1 q2 Reaction Conditions Anhydrous? q1->q2 No sol1 Titrate Grignard reagent. Use freshly prepared reagent. q1->sol1 Yes q3 Side Reactions Observed? q2->q3 Yes sol2 Dry glassware and solvents thoroughly. Run under inert atmosphere (N2/Ar). q2->sol2 No sol3 Add benzonitrile slowly at low temp (0°C). Use a less hindered Grignard reagent if possible. q3->sol3 Yes

Caption: Troubleshooting workflow for Grignard reactions.

Side Reaction Plausible Cause Proposed Solution
Recovery of Starting Material Inactive Grignard reagent or insufficient equivalents.Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents).
Formation of α-Proton Abstraction Products If the Grignard reagent is sterically hindered and the nitrile has α-protons (not applicable to this compound itself, but to its derivatives).Use a less sterically hindered Grignard reagent.
Reduction of the Nitrile If the Grignard reagent has β-hydrogens, it can act as a reducing agent.This is an inherent reactivity. Consider alternative organometallic reagents like organolithiums if reduction is a major issue.
  • Setup: Under an inert atmosphere (N₂ or Ar), add a solution of the Grignard reagent (1.1 equiv.) in anhydrous diethyl ether or THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the stirred Grignard solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Inefficient Hydrolysis to 3,5-Bis(methylsulfonyl)benzoic Acid

The hydrolysis of nitriles proceeds in two stages: first to an amide, then to the carboxylic acid.[3] The extreme electron-withdrawing nature of the substituents on this compound can make the hydrolysis of the intermediate amide challenging.

Nitril This compound Amid Intermediate Amide Nitril->Amid H₂O / H⁺ or OH⁻ (Step 1) Carboxylat Carboxylate Amid->Carboxylat H₂O / H⁺ or OH⁻ (Step 2) [rate-limiting] Carbonsaeure 3,5-Bis(methylsulfonyl)benzoic Acid Carboxylat->Carbonsaeure H₃O⁺ work-up

Caption: Hydrolysis pathway and rate-limiting step.

Condition Reagents Typical Temperature Pros Cons
Acidic 12 M HCl or 50% H₂SO₄RefluxDirectly yields the carboxylic acid.Can cause degradation for sensitive substrates.[2]
Basic 20-40% NaOH or KOHRefluxGenerally faster for the first step.Yields the carboxylate salt, requiring an acidic work-up. Ammonia is evolved.[4]
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a 25% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The evolution of ammonia gas is an indicator of the reaction's progress.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is ~1. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude benzoic acid from a suitable solvent such as an ethanol/water mixture.

Safety Precautions

  • This compound: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Many reagents used in these reactions are hazardous. For example, Grignard reagents are pyrophoric and react violently with water.[9] Strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform reactions in a well-ventilated fume hood.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Ghorbanloo, M., & Ghorbanloo, M. (2025). In-depth Understanding of the Role of Methanesulfonic Acid in Nitrile Group Conversion of PIM-1. ResearchGate. Retrieved from [Link]

  • Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of benzylamine and dibenzylamine.
  • Google Patents. (n.d.). Process for producing aromatic nitrile.
  • Brogi, S., Ramunno, A., Taliani, S., Salerno, M., & Brindisi, M. (2021). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecules (Basel, Switzerland), 26(24), 7599. [Link]

  • Singh, R., Kumar, V., & Banerjee, U. C. (2012). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. 3 Biotech, 2(4), 335–341. [Link]

  • Scribd. (n.d.). Benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Gram-scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]

  • Domingo, L. R., & Aurell, M. J. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. The Journal of organic chemistry, 71(25), 9319–9330. [Link]

  • Zwanenburg, B., & Thijs, L. (1974). Cycloaddition reactions of sulphines with benzonitrile oxide. Journal of the Chemical Society, Perkin Transactions 1, 817-821. [Link]

  • Google Patents. (n.d.). Preparation process of aromatic nitrile compound.
  • RSC Publishing. (n.d.). Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Retrieved from [Link]

  • YouTube. (2020, March 21). Synthesis of Benzoic Acid from Benzonitrile. Retrieved from [Link]

  • ChemRxiv. (n.d.). Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrogenation of benzonitrile to dibenzylamine.
  • Google Patents. (n.d.). Preparation of methylsulfonylbenzoic acids.
  • ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile.... Retrieved from [Link]

  • ACS Publications. (n.d.). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study. Retrieved from [Link]

  • Allen. (n.d.). How would you convert the following into benzoic acid? Benzonitrile. Retrieved from [Link]

  • PubMed. (2002). Electron-poor benzonitriles as labile, stabilizing ligands in asymmetric catalysis. Retrieved from [Link]

  • MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzoic acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2023). Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay). Retrieved from [Link]

  • YouTube. (2021, November 7). Benzonitrile on reaction with C2H5MgBr, followed by hydrolysis, gives. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene. Retrieved from [Link]

  • MDPI. (n.d.). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles. Retrieved from [Link]

Sources

stability of 3,5-Bis(methylsulfonyl)benzonitrile in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in aqueous solutions. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges in your experiments.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a molecule possessing two key functional groups that influence its stability in aqueous environments: a nitrile group and two methylsulfonyl groups on a benzene ring.[1][2] While specific hydrolysis data for this exact molecule is not extensively published, understanding the reactivity of these functional groups provides a strong predictive foundation for its behavior.

The primary stability concerns in aqueous solutions are the potential for hydrolysis of both the nitrile and the methylsulfonyl groups. The rate and extent of these reactions are often influenced by pH, temperature, and the presence of buffers.

II. Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in my aqueous buffer?

Based on the chemistry of its functional groups, there are two primary degradation pathways to consider:

  • Hydrolysis of the Nitrile Group: The benzonitrile group can undergo hydrolysis to form a benzamide intermediate, which can be further hydrolyzed to the corresponding benzoic acid. This reaction is typically accelerated under strongly acidic or basic conditions.[3][4][5]

  • Hydrolysis of the Methylsulfonyl Groups: The methylsulfonyl groups are susceptible to hydrolysis, which would result in their conversion to hydroxyl groups.[6][7]

It is also possible that both degradation pathways occur simultaneously, leading to a mixture of degradation products.

Q2: How does pH affect the stability of this compound?

While specific data for this compound is limited, studies on similar molecules provide valuable insights. For a compound containing methylsulfonyl groups, stability was observed to be relatively independent of pH in the range of 2-11, with an increased rate of degradation at a pH of 12.[6][7] Conversely, for other compounds, decomposition can be more rapid at pH values greater than 6.[8] Therefore, it is crucial to experimentally determine the optimal pH range for your specific application. We recommend performing a pH stability screen, as outlined in the protocols below.

Q3: I see a precipitate forming in my stock solution. What could be the cause?

Precipitation can arise from several factors:

  • Low Aqueous Solubility: Benzonitrile and its derivatives can have limited solubility in water.[9][10] It is possible you have exceeded the solubility limit of this compound in your chosen buffer.

  • Degradation Product Precipitation: The degradation products, such as the corresponding benzoic acid, may have different solubility profiles and could precipitate out of solution.

  • Buffer Incompatibility: Certain buffer components could potentially interact with the compound or its degradation products, leading to precipitation.

Q4: How should I prepare and store my aqueous solutions of this compound?

Given the potential for hydrolysis, we recommend the following best practices:

  • Fresh is Best: Prepare aqueous solutions fresh for each experiment whenever possible.

  • Stock Solutions: If a stock solution is necessary, consider using an anhydrous organic solvent like DMSO or ethanol, where the compound is likely more stable. Store these stock solutions at -20°C or -80°C.

  • Aqueous Working Solutions: When preparing aqueous working solutions from an organic stock, add the stock solution to your aqueous buffer slowly while vortexing to avoid precipitation.

  • Storage of Aqueous Solutions: If short-term storage of aqueous solutions is unavoidable, we recommend sterile filtering the solution and storing it at 4°C for no longer than 24 hours. A preliminary stability test under these conditions is highly advised.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound in the aqueous experimental buffer.Perform a stability study of the compound in your experimental buffer at the working temperature. Analyze samples at different time points using HPLC to quantify the amount of remaining parent compound.
Appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.Attempt to identify the degradation products by mass spectrometry. This can provide insights into the degradation pathway (e.g., hydrolysis of the nitrile or sulfonyl groups).
Shift in the pH of the solution over time. Hydrolysis of the nitrile group to a carboxylic acid can lower the pH of an unbuffered or weakly buffered solution.Ensure your solution is adequately buffered to maintain a constant pH throughout your experiment.
Cloudiness or precipitation in the solution upon storage. Poor solubility or precipitation of degradation products.Determine the aqueous solubility of the compound in your buffer. If solubility is an issue, consider the use of co-solvents or other formulation strategies. If degradation is the cause, prepare solutions fresh.

IV. Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment by HPLC

This protocol outlines a basic experiment to assess the stability of this compound in a specific aqueous buffer.

1. Materials:

  • This compound
  • Your aqueous buffer of interest (e.g., PBS, Tris)
  • HPLC system with a UV detector
  • Reversed-phase C18 HPLC column
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for mobile phase modification)

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
  • Spike the stock solution into your pre-warmed aqueous buffer to achieve your final working concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
  • Immediately after preparation (T=0), withdraw an aliquot, and if necessary, quench any further degradation by adding an equal volume of cold acetonitrile.
  • Incubate the remaining solution at your experimental temperature (e.g., 37°C).
  • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench as in step 3.
  • Analyze all samples by HPLC. A typical starting method would be a gradient elution from water/acetonitrile with 0.1% formic acid on a C18 column, with UV detection at a wavelength where the compound has significant absorbance.
  • Quantify the peak area of the parent this compound at each time point.

3. Data Analysis:

  • Plot the percentage of the remaining this compound (relative to the T=0 sample) against time.
  • From this plot, you can estimate the half-life (t½) of the compound under your experimental conditions.
Protocol 2: pH Profile Stability Study

This protocol is designed to evaluate the stability of this compound across a range of pH values.

1. Materials:

  • Same as Protocol 1.
  • A series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).

2. Procedure:

  • Follow the steps outlined in Protocol 1.
  • In step 2, prepare a separate solution for each pH buffer being tested.
  • Incubate all solutions at a constant temperature.
  • Collect and analyze samples from each pH condition at your desired time points.

3. Data Analysis:

  • Determine the degradation rate or half-life for each pH condition.
  • Plot the degradation rate constant (k) or the percentage of compound remaining at a fixed time point against pH. This will reveal the pH-stability profile.

V. Visualizing Potential Degradation and Workflows

To aid in conceptualizing the potential stability issues and the experimental approach to investigating them, the following diagrams are provided.

G cluster_degradation Potential Degradation Pathways A This compound B 3,5-Bis(methylsulfonyl)benzamide (Intermediate) A->B Nitrile Hydrolysis (Step 1) D 3-Hydroxy-5-(methylsulfonyl)benzonitrile A->D Sulfonyl Hydrolysis (Position 3 or 5) C 3,5-Bis(methylsulfonyl)benzoic Acid B->C Amide Hydrolysis (Step 2) E 3,5-Dihydroxybenzonitrile D->E Sulfonyl Hydrolysis (Remaining Position) G cluster_workflow Aqueous Stability Assessment Workflow start Prepare Stock Solution (e.g., in DMSO) prep_aqueous Prepare Aqueous Solution in Buffer of Interest start->prep_aqueous t0 T=0 Sample Collection (Quench Immediately) prep_aqueous->t0 incubate Incubate at Experimental Temperature prep_aqueous->incubate analysis HPLC/LC-MS Analysis t0->analysis sampling Time Point Sampling (e.g., 1, 2, 4, 8, 24h) incubate->sampling sampling->analysis data Data Analysis (Determine % Remaining, t½) analysis->data

Caption: Experimental workflow for assessing the aqueous stability of this compound.

VI. Concluding Remarks

The stability of this compound in aqueous solutions is a critical parameter for ensuring the reliability and reproducibility of experimental results. While this guide provides a framework based on the known chemistry of its constituent functional groups, it is imperative that researchers validate its stability under their specific experimental conditions. Proactive stability testing will ultimately save time and resources, and lead to more robust scientific outcomes. For further assistance, please do not hesitate to contact our technical support team.

VII. References

  • AK Scientific, Inc. This compound Safety Data Sheet.

  • Merck. Safety Data Sheet - Benzonitrile. (2024-03-07).

  • CymitQuimica. 3-(S-Methylsulfonimidoyl)benzonitrile Safety Data Sheet. (2024-12-19).

  • Fisher Scientific. Benzonitrile Safety Data Sheet. (2009-09-22).

  • Abdou, H. M., et al. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability. Journal of Pharmaceutical Sciences, 93(3), 532-539.

  • Cheméo. Benzonitrile Solubility in Water.

  • Benchchem. Significance of Aryl Nitriles and Sulfonyl Groups in Chemical Science.

  • Santa Cruz Biotechnology. This compound.

  • Merck Millipore. Complete Monograph Methods.

  • NY Creates. Standard Operating Procedure for Chemical Handling and Storage. (2024-10-04).

  • BLDpharm. This compound.

  • ChemicalBook. This compound.

  • PubChem. Benzonitrile.

  • Sørensen, S. R., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 70(8), 1291-1298.

  • Veselá, A., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. World Journal of Microbiology and Biotechnology, 26(9), 1655-1662.

  • Agency for Toxic Substances and Disease Registry. Analytical Methods.

  • ResearchGate. Degradation of NSC-281612 (4-[bis[2-[(Methylsulfonyl)Oxy]ethyl]amino]-2-methyl-benzaldehyde), an Experimental Antineoplastic Agent: Effects of PH, Solvent Composition, (SBE)7m-β-CD, and HP-β-CD on Stability. (2025-08-06).

  • Wikipedia. Benzonitrile.

  • Strickley, R. G., et al. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 6(11), 971-975.

  • Scribd. EXP13 Hydrolysis of Benzonitrile.

  • BLD Pharm. 3,5-Bis(methylsulfonyl)benzenesulfonyl chloride.

  • ChemicalBook. This compound. (2022-12-30).

  • YouTube. Base Hydrolysis of Benzonitrile. (2016-04-07).

  • International Journal of Novel Research and Development. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR SIMULTANEOUS ESTIMATION OF CALCIPOTRIOL AND BETAMETHASONE IN THEIR FORM. (2025-07-07).

  • MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment.

  • Benchchem. A Comparative Guide to Analytical Methods for Marmesinin Quantification.

  • PubChem. 3,5-Bis(trifluoromethyl)benzonitrile.

  • Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592.

  • ResearchGate. Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.

  • ResearchGate. Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: Pathways and kinetics.

  • GEUS. Degradation of three benzonitrile herbicides by >Aminobacter >MSH1 versus soil microbial communities: Pathways and kinetics.

Sources

removing excess 3,5-Bis(methylsulfonyl)benzonitrile from a reaction

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for the Removal of Excess 3,5-Bis(methylsulfonyl)benzonitrile

This guide provides troubleshooting strategies for researchers, scientists, and drug development professionals encountering challenges with the removal of excess this compound from their reaction mixtures. The following question-and-answer format addresses specific issues with practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My primary purification method, silica gel chromatography, is failing to separate my product from residual this compound. What is causing this issue?

A1: This is a common challenge attributable to the high polarity of this compound, which is a result of its two sulfonyl groups and the nitrile functionality. This high polarity causes it to have a strong affinity for silica gel, leading to poor separation from other polar compounds. You may observe tailing or co-elution with your desired product.

Q2: How can I improve the separation of my compound from this compound using chromatography?

A2: To enhance separation, you can modify your chromatographic conditions. Consider using a less polar mobile phase to increase the retention time of your product relative to the impurity. Alternatively, if your product is less polar, a more polar mobile phase will help to elute your product faster, leaving the this compound adsorbed to the silica. Another strategy is to switch to a different stationary phase, such as alumina or a bonded-phase silica like C18, which may offer different selectivity.

Q3: Are there non-chromatographic methods to remove this compound?

A3: Yes, several non-chromatographic techniques can be effective. These include:

  • Recrystallization: This is a highly effective method if your desired product and the this compound have significantly different solubilities in a particular solvent system.

  • Liquid-Liquid Extraction: This technique can be employed if there is a significant difference in the partitioning coefficient of your product and the impurity between two immiscible solvents.

  • Chemical Scavenging: In some cases, a reagent can be added to selectively react with the excess this compound, converting it into a more easily removable derivative.

Troubleshooting Workflows & Protocols

Workflow 1: Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the most appropriate purification strategy.

Purification_Strategy start Reaction Workup Complete check_solubility Assess Solubility Difference (Product vs. Impurity) start->check_solubility recrystallization Attempt Recrystallization check_solubility->recrystallization Significant Difference extraction Perform Liquid-Liquid Extraction check_solubility->extraction Favorable Partition Coefficient chromatography Optimize Chromatography check_solubility->chromatography No Significant Difference success Pure Product recrystallization->success extraction->success scavenging Consider Chemical Scavenging chromatography->scavenging Fails chromatography->success Succeeds scavenging->success

Technical Support Center: Mass Spectrometry Analysis of 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the mass spectrometric analysis of 3,5-Bis(methylsulfonyl)benzonitrile. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-proven insights to ensure the integrity and success of your analytical work.

Compound Overview and Expected Ions

A foundational step in any mass spectrometry experiment is to understand the analyte's properties and predict the ions you expect to observe. This compound is a small molecule characterized by two electron-withdrawing sulfonyl groups and a nitrile moiety.

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Formula C₉H₉NO₄S₂ [1]
Molecular Weight (MW) 259.3 g/mol [1]
Exact Mass 259.0024 Da Calculated
Structure

| | CAS Number | 169696-83-7 |[1][2][3] |

Given its structure, this compound can be analyzed in both positive and negative electrospray ionization (ESI) modes, though one may be preferential. A common challenge in ESI is the formation of adducts, where the analyte molecule associates with ions present in the mobile phase or from contaminants.[4][5] Recognizing these adducts is critical for correct mass identification.

Table 2: Calculated m/z for Expected Precursor Ions of this compound

Ionization Mode Adduct Type Ion Formula Calculated m/z
Positive ESI Protonated [M+H]⁺ 260.0102
Sodium Adduct [M+Na]⁺ 282.0001
Potassium Adduct [M+K]⁺ 297.9661
Ammonium Adduct [M+NH₄]⁺ 277.0368
Negative ESI Deprotonated [M-H]⁻ 258.0080
Chloride Adduct [M+Cl]⁻ 293.9790
Formate Adduct [M+HCOO]⁻ 303.9983

| | Acetate Adduct | [M+CH₃COO]⁻ | 318.0139 |

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of this compound.

Q1: What is the optimal ionization mode (positive or negative ESI) for this compound?

Answer: While the nitrile group can be protonated to form [M+H]⁺ in positive mode, the two strongly electron-withdrawing methylsulfonyl groups significantly increase the acidity of the aromatic protons. This makes deprotonation to form [M-H]⁻ highly favorable.

Recommendation: Negative ion mode ESI is generally the preferred method for analyzing sulfonated or sulfonyl-containing compounds as it often provides greater sensitivity and a more stable signal.[6] However, it is always advisable to screen both polarities during method development to confirm the optimal response for your specific instrument and mobile phase conditions.

Q2: I have poor or no signal for my compound. What are the first things I should check?

Answer: Poor signal intensity is a frequent issue in mass spectrometry.[7] A systematic approach is the most effective way to diagnose the problem. The cause can range from sample preparation to instrument settings.

Causality: The ionization efficiency of an analyte is highly dependent on the solvent composition, pH, and the physical parameters of the ion source (e.g., temperatures and voltages). For a compound like this compound, ensuring the mobile phase can support the desired ionization mechanism is critical. In negative mode, a slightly basic mobile phase (e.g., with a small amount of ammonium acetate or formate) can enhance deprotonation. Conversely, an acidic modifier (e.g., formic acid) is necessary for efficient protonation in positive mode.

Below is a logical workflow to troubleshoot poor signal intensity.

PoorSignal_Troubleshooting start Start: Poor or No Signal check_sample 1. Verify Sample Integrity - Is concentration adequate? - Has it degraded? start->check_sample check_lc 2. Check LC System - Is there pressure? - Any visible leaks? - Is analyte eluting? (Check UV trace) check_sample->check_lc Sample OK check_ms_comm 3. Verify MS Communication - Is the instrument in scan mode? - Are parameters from the method loaded? check_lc->check_ms_comm LC OK optimize_source 4. Optimize Ion Source - Infuse a standard solution. - Adjust voltages, gas flows, and temperatures. check_ms_comm->optimize_source MS OK check_mobile_phase 5. Evaluate Mobile Phase - Is the pH appropriate for the chosen polarity? - Try adding/changing modifiers. optimize_source->check_mobile_phase Optimization Fails result_ok Signal Restored optimize_source->result_ok Optimization Succeeds clean_source 6. Clean the Ion Source - Follow manufacturer's protocol for cleaning capillary, cone, and lenses. check_mobile_phase->clean_source No Improvement check_mobile_phase->result_ok Improvement Seen result_fail Issue Persists (Contact Service Engineer) clean_source->result_fail

Caption: Troubleshooting workflow for poor signal intensity.

Q3: My spectrum is complex, showing multiple peaks around the expected mass. What are they and how can I simplify the spectrum?

Answer: The presence of multiple peaks is a classic sign of adduct formation, a common phenomenon in ESI-MS where the analyte ionizes by associating with cations or anions present in the system.[4][8] For this compound (MW 259.3), seeing peaks at m/z 282 and 298 in positive mode strongly suggests sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, respectively.

Causality: Alkali metal ions (Na⁺, K⁺) are ubiquitous and can leach from glassware or be present as impurities in solvents and reagents.[4] These cations can outcompete protons for adduction to the analyte, especially if the analyte is not easily protonated or if the mobile phase is not sufficiently acidic. This splits the analyte signal across multiple species, reducing the intensity of the desired protonated molecule and complicating data interpretation.

Mitigation Strategy:

  • Use High-Purity Reagents: Always use LC-MS grade solvents and fresh mobile phases.

  • Acidify the Mobile Phase (Positive Mode): Add a small amount of a volatile acid like formic acid (0.1%) to the mobile phase. The excess protons (H⁺) will competitively inhibit the formation of metal adducts, consolidating the signal into the [M+H]⁺ ion.

  • Avoid Glassware: Prepare mobile phases and samples in polypropylene containers to minimize leaching of sodium and potassium ions.

  • System Cleaning: If adducts persist, contamination may be present in the LC-MS system. A thorough system flush may be required.[9]

Q4: I am performing MS/MS for fragmentation analysis. What are the expected product ions?

Answer: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion. For aromatic sulfonyl compounds, a characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂; 64 Da).[10]

Mechanistic Insight: The bond between the aromatic ring and the sulfur atom (Ar-SO₂) is a common site of cleavage under collision-induced dissociation (CID). For this compound, we can predict the following fragmentation events:

  • Loss of SO₂ (64.96 Da): This is a likely fragmentation pathway for sulfonyl-containing compounds.[10]

  • Loss of a methyl radical (•CH₃; 15.02 Da): Cleavage of the S-CH₃ bond.

  • Loss of the methylsulfonyl group (•SO₂CH₃; 79.00 Da): Cleavage of the C-S bond.

Given the two identical methylsulfonyl groups, sequential losses are possible. A primary fragmentation would likely involve the loss of one methylsulfonyl radical, followed by further fragmentation of the remaining structure.

In-Depth Troubleshooting Guides
Guide 1: Protocol for Optimizing ESI Source Parameters

This protocol describes a systematic approach to tune the ion source for maximizing the signal of this compound using direct infusion.

Objective: To find the optimal ESI source settings for the analyte.

Materials:

  • 1-10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Syringe pump and infusion line.

  • Mass spectrometer software with manual tuning capability.

Procedure:

  • Initial Setup: Set the mass spectrometer to scan a mass range that includes the expected ions (e.g., m/z 100-400). Choose the desired polarity (start with negative ion mode).

  • Infuse the Standard: Begin infusing the analyte solution at a stable flow rate (e.g., 5-10 µL/min).

  • Capillary Voltage: While observing the signal for the target ion (e.g., [M-H]⁻ at m/z 258.0), slowly ramp the capillary voltage up and down (e.g., from 1.5 kV to 4.5 kV). Note the voltage that provides the highest, most stable signal. Causality: This voltage creates the electric field necessary for nebulization and ionization; too low results in poor spray, while too high can cause discharge.

  • Gas Flows (Nebulizer and Drying Gas):

    • Nebulizer Gas: Adjust the pressure to achieve a fine, stable spray. Visually inspect the spray if possible.

    • Drying Gas: Increase the flow rate to promote solvent evaporation. Find a balance where the signal is maximized without becoming unstable. Causality: These gases aid in desolvation, the process of removing solvent molecules to release the gas-phase ion. Inefficient desolvation leads to cluster ions and reduced signal.

  • Source Temperatures (Drying Gas and Sheath Gas): Adjust the temperature(s) in increments (e.g., 25 °C). Higher temperatures improve desolvation but can cause thermal degradation of the analyte if set too high. Find the temperature that gives the best signal-to-noise ratio.

  • Record Optimal Parameters: Once all parameters are optimized, save them as part of your analytical method.

Guide 2: Workflow for Adduct Ion Diagnosis and Mitigation

This workflow provides a logical path to identify and resolve issues with adduct formation.

Adduct_Troubleshooting start Start: Multiple Peaks Observed identify_adducts 1. Calculate Mass Differences - Δm/z ≈ 22 Da -> [M+Na]⁺ - Δm/z ≈ 38 Da -> [M+K]⁺ - Δm/z ≈ 18 Da -> [M+NH₄]⁺ start->identify_adducts confirm_adducts Adducts Identified? identify_adducts->confirm_adducts prepare_fresh 2. Prepare Fresh Mobile Phase - Use LC-MS grade solvents/additives. - Use polypropylene containers. confirm_adducts->prepare_fresh Yes other_issue Not Adducts (Consider in-source fragmentation, impurities, or isotopes) confirm_adducts->other_issue No add_modifier 3. Add Competitive Modifier - Positive Mode: Add 0.1% Formic Acid. - Negative Mode: Add 0.1% NH₄OH. prepare_fresh->add_modifier check_spectrum Review Spectrum add_modifier->check_spectrum problem_solved Spectrum Simplified (Signal consolidated into one ion) check_spectrum->problem_solved Yes system_flush 4. Perform System Flush - Contamination likely in LC or MS. - Follow instrument cleaning protocol. check_spectrum->system_flush No

Caption: A systematic workflow for diagnosing and mitigating adduct ions.

Guide 3: Proposed MS/MS Fragmentation Pathway

Understanding the fragmentation of this compound is key for structural confirmation and developing quantitative methods like Multiple Reaction Monitoring (MRM). The diagram below illustrates a plausible fragmentation pathway for the protonated precursor ion under CID.

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 precursor [M+H]⁺ m/z = 260.01 loss_so2ch3 - •SO₂CH₃ (79 Da) product1 Product Ion 1 m/z = 181.01 loss_so2 - SO₂ (64 Da) product2 Product Ion 2 m/z = 196.04 loss_ch3 - •CH₃ (15 Da) product3 Product Ion 3 m/z = 245.00 loss_so2ch3->product1 Cleavage of C-S bond loss_so2->product2 Rearrangement & Loss loss_ch3->product3 Cleavage of S-C bond

Caption: Plausible fragmentation pathways for [M+H]⁺ of this compound.

References
  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Scribd. (n.d.). Adduits ESI MS.
  • ChemicalBook. (n.d.). This compound | 169696-83-7.
  • ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ScienceDirect. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments.
  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI.
  • ChemicalBook. (n.d.). This compound | 849924-84-1.
  • RSC Publishing. (2021). Current perspectives on supercharging reagents in electrospray ionization mass spectrometry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Octyl Sulfate Artifacts in Mass Spectrometry.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 169696-83-7.
  • ChemicalBook. (n.d.). This compound | 169696-83-7.
  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Restek. (n.d.). Troubleshooting Guide.
  • BLDpharm. (n.d.). 849924-84-1|this compound.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.

Sources

Technical Support Center: pH and the Reactivity of 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Bis(methylsulfonyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Control of pH is paramount when working with this molecule, as it directly influences reaction outcomes, yield, and impurity profiles. This document provides in-depth, field-proven insights into managing the pH-dependent reactivity of this compound, structured as a series of frequently asked questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs): Fundamental Concepts

This section addresses the core chemical principles governing the stability and reactivity of this compound.

Q1: What are the key structural features of this compound that are influenced by pH?

This compound (CAS No. 169696-83-7) possesses two primary functional groups attached to a central benzene ring: two methylsulfonyl (-SO₂CH₃) groups and one nitrile (-C≡N) group.[1][2]

  • Methylsulfonyl Groups: These are powerful electron-withdrawing groups. Structurally, the sulfonyl functional group is generally stable under a wide range of acidic and basic conditions.[3] Their primary role in this molecule is to activate the benzene ring and influence the electronic properties of the nitrile group.

  • Nitrile Group: This is the most pH-sensitive functional group on the molecule. The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack.[4] This reactivity is significantly modulated by pH, with both acidic and basic conditions promoting its hydrolysis.[5][6][7]

Q2: What is the primary degradation pathway for this compound in aqueous environments?

The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the nitrile group to form 3,5-bis(methylsulfonyl)benzoic acid (or its corresponding carboxylate salt).[5][6][8] This reaction proceeds through a 3,5-bis(methylsulfonyl)benzamide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[4][6] The reaction with water alone is typically negligible, but it is catalyzed by the presence of acid or base.[5]

Q3: How do the methylsulfonyl groups affect the reactivity of the nitrile group?

The two methylsulfonyl groups are strongly electron-withdrawing. This has a profound effect on the nitrile group:

  • Increased Electrophilicity: They pull electron density away from the benzene ring and, by extension, from the nitrile carbon. This makes the nitrile carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles, including water or hydroxide ions.

  • Accelerated Hydrolysis: As a consequence, the hydrolysis of the nitrile in this compound can be expected to occur more readily compared to benzonitrile itself, which lacks these activating groups.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: My reaction is failing to proceed, or I'm observing a low yield.

  • Question: I am attempting a nucleophilic aromatic substitution (SNAr) or another reaction where this compound is the substrate, but the reaction is sluggish or incomplete. Could pH be the cause?

  • Answer & Troubleshooting Protocol: Yes, pH is a critical factor. While the substrate itself is activated, the reactivity of your nucleophile is highly pH-dependent.

    • Causality: Many nucleophiles (e.g., amines, thiols, alkoxides) are only effective in their deprotonated, anionic form. If the reaction medium is too acidic, your nucleophile will be protonated and rendered non-nucleophilic. Conversely, if the reaction requires a protonated species to activate a different component, overly basic conditions will stall the reaction.

    • Self-Validating Protocol: pH Scouting for Optimal Nucleophilicity

      • Baseline Reaction: Set up your reaction using your standard, non-buffered conditions. Monitor for conversion at a set time point (e.g., 1 hour).

      • Parallel Reactions: Set up a series of small-scale parallel reactions. To each reaction, add a different non-nucleophilic organic base (e.g., triethylamine, DIPEA) or a weak acid (e.g., acetic acid) to incrementally adjust the pH.

      • Analysis: Use TLC, LC-MS, or GC-MS to analyze each reaction at the same time point.

      • Identify Optimum: The condition that provides the highest conversion of starting material with the lowest formation of byproducts is your optimal pH range. For many common nucleophiles, slightly basic conditions (pH 8-10) are a good starting point.

Issue 2: My final product is contaminated with an acidic impurity.

  • Question: After my reaction and work-up, I've isolated my target compound, but it's contaminated with 3,5-Bis(methylsulfonyl)benzoic acid. How can I prevent this hydrolysis?

  • Answer & Troubleshooting Protocol: The formation of 3,5-Bis(methylsulfonyl)benzoic acid is a classic indicator of undesired nitrile hydrolysis. This can occur during the reaction itself or, more commonly, during an aqueous work-up.

    • Causality (Acid-Catalyzed): In the presence of a strong acid, the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the carbon, allowing even a weak nucleophile like water to attack.[6][8]

    • Causality (Base-Catalyzed): Under basic conditions, the potent hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon, initiating the hydrolysis sequence.[6][9] The final product in this case is the carboxylate salt, which is then protonated to the carboxylic acid upon acidic work-up.[5]

    Workflow for Preventing Nitrile Hydrolysis

    G A Reaction Complete B Quench Reaction (Avoid strong acid/base) A->B C Is pH > 11 or < 3? B->C Check pH D Adjust to pH ~6-7 (Use sat. NH₄Cl or NaHCO₃) C->D Yes E Extract with Organic Solvent C->E No D->E F Wash Organic Layer (Use brine, NOT plain water) E->F G Dry & Concentrate F->G H Purify (e.g., Chromatography) G->H I Product Analysis (LC-MS/NMR) Check for acidic impurity H->I

    Caption: Optimized Work-up to Minimize Hydrolysis.

    • Self-Validating Protocol: Hydrolysis-Minimizing Work-up

      • Temperature Control: Before work-up, cool the reaction mixture to 0-5 °C. Hydrolysis is kinetically slower at lower temperatures.

      • Neutral Quench: Instead of quenching with strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH), use a saturated aqueous solution of a mild reagent like ammonium chloride (NH₄Cl, slightly acidic) or sodium bicarbonate (NaHCO₃, slightly basic) to neutralize the reaction.

      • Extraction: Promptly extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the mixture sit in the aqueous phase for extended periods.

      • Washing: Wash the organic layer with brine (saturated NaCl solution) rather than deionized water. Brine helps to break up emulsions and reduces the amount of dissolved water in the organic phase, further minimizing the risk of hydrolysis.

      • Drying and Concentration: Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Section 3: Data Summary & Reactivity Profile

The following table summarizes the expected behavior of this compound across the pH spectrum.

pH RangeStability of Methylsulfonyl GroupsReactivity/Stability of Nitrile GroupPrimary Concern & Experimental Consideration
< 2 (Strong Acid) Generally Stable[3]Highly Unstable. Rapid hydrolysis.Avoid for reactions and work-ups unless nitrile hydrolysis is the goal.[5][10]
3 - 6 (Weak Acid) Highly StableModerately Stable. Slow hydrolysis can occur, accelerated by heat.Buffer the system if prolonged reaction times or high temperatures are needed.
7 (Neutral) Highly StableMost Stable. Hydrolysis is very slow.[11]Optimal pH for long-term storage in solution and for many reactions.
8 - 11 (Weak Base) Highly StableModerately Stable. Slow hydrolysis can occur, accelerated by heat.Ideal range for many nucleophilic reactions; monitor for byproduct formation.
> 12 (Strong Base) Generally Stable[3]Highly Unstable. Rapid hydrolysis to the carboxylate salt.[6][9]Avoid unless saponification of the nitrile is the desired transformation.

pH-Dependent Hydrolysis Pathways of the Nitrile Group

G cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) A This compound (R-C≡N) B Protonated Nitrile [R-C≡NH]⁺ A->B + H₃O⁺ - H₂O E Hydroxyde Adduct A->E + OH⁻ C Amide Intermediate R-C(=O)NH₂ B->C + 2H₂O - H₃O⁺ D 3,5-Bis(methylsulfonyl)benzoic Acid R-COOH C->D + H₂O, H⁺ cat. F Amide Intermediate R-C(=O)NH₂ E->F + H₂O - OH⁻ G Carboxylate Salt R-COO⁻ F->G + OH⁻ - NH₃

Caption: Nitrile hydrolysis pathways under acidic vs. basic conditions.

References

  • Sulfonyl Protective Groups . (2014). Chem-Station Int. Ed.[Link]

  • Sulfonyl halide . Wikipedia. [Link]

  • Reactivity of Nitriles . (2023). Chemistry LibreTexts. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . National Institutes of Health (NIH). [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions . National Institutes of Health (NIH). [Link]

  • hydrolysis of nitriles . Chemguide. [Link]

  • 7.8 Reactions of Nitriles . KPU Pressbooks. [Link]

  • Reactions of Nitriles . Chemistry Steps. [Link]

  • Influence of pH on the activities of the nitrile hydratase/amidase... . ResearchGate. [Link]

  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications . PubMed. [Link]

  • EXP13 Hydrolysis of Benzonitrile . Scribd. [Link]

  • Benzonitrile | C6H5(CN) | CID 7505 . PubChem. [Link]

  • Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent . PubMed. [Link]

  • Base Hydrolysis of Benzonitrile . YouTube. [Link]

  • The acid-catalysed hydrolysis of benzonitrile . Semantic Scholar. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia . Pearson. [Link]

  • The mechanism of acid catalyzed hydrolysis of benzonitrile involves . YouTube. [Link]

  • Green Chemistry . IRIS. [Link]

  • Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report . Frontiers. [Link]

  • Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report . PubMed. [Link]

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Technical Support Center: Purification of 3,5-Bis(methylsulfonyl)benzonitrile Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides labeled with 3,5-Bis(methylsulfonyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful purification of your labeled peptides.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification of this compound labeled peptides.

Q1: My this compound labeled peptide shows poor peak shape and tailing during RP-HPLC. What is the likely cause and how can I fix it?

A1: Poor peak shape and tailing are common issues when purifying hydrophobic peptides, a characteristic often enhanced by the this compound label. Several factors can contribute to this:

  • Strong Hydrophobic Interactions: The methylsulfonyl groups significantly increase the hydrophobicity of the peptide, leading to strong interactions with the C18 stationary phase. This can result in slow desorption and peak tailing.[1][2]

  • Secondary Interactions: Unwanted interactions between the peptide and residual silanols on the silica-based column packing can also cause peak tailing.[1]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad and misshapen peaks.[3]

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Increase Organic Modifier Concentration: A higher concentration of acetonitrile or methanol in the mobile phase can help to disrupt hydrophobic interactions and improve peak shape.

    • Add Ion-Pairing Agents: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) is crucial. TFA forms a neutral ion-pair with positively charged residues on the peptide, increasing its overall hydrophobicity and promoting better interaction with the stationary phase while masking silanol interactions.[1]

  • Adjust Column Temperature: Increasing the column temperature can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer, all of which contribute to sharper peaks.[1]

  • Change the Stationary Phase: If optimizing the mobile phase and temperature doesn't resolve the issue, consider a less hydrophobic column, such as a C8 or C4 column.[1][2]

Q2: I am observing low recovery of my labeled peptide from the HPLC column. What are the potential reasons and solutions?

A2: Low recovery is often linked to the strong hydrophobicity of the labeled peptide, causing irreversible adsorption to the column.[1]

Troubleshooting Steps:

  • Column Choice: For highly hydrophobic peptides, a C4 or C8 column is often a better choice than a C18 column to reduce strong retention.[1]

  • Solvent Strength: Ensure your initial mobile phase conditions are not too weak (too much aqueous solvent), which can cause the peptide to precipitate on the column. Consider dissolving your sample in a stronger solvent like DMSO or DMF before injection.[2]

  • Temperature: As mentioned previously, increasing the column temperature can improve solubility and recovery.

  • Column Cleaning: Aggressive column washing protocols with strong solvents like isopropanol or even DMSO may be necessary to remove any irreversibly bound peptide from previous runs.[2]

Q3: My mass spectrometry results show a mass shift or unexpected fragmentation for my labeled peptide. Why is this happening?

A3: The presence of the this compound label can influence the fragmentation behavior of the peptide in the mass spectrometer.

  • Sulfone Group Fragmentation: Sulfonyl groups can be prone to neutral loss during collision-induced dissociation (CID). A neutral loss of 80 Da (SO3) is a common fragmentation pathway for sulfonated peptides.[4]

  • Charge State Distribution: The label can alter the charge state distribution of the peptide in electrospray ionization (ESI), potentially favoring lower charge states due to its hydrophobicity.

  • In-Source Fragmentation: Sulfonic acid derivatization has been shown to increase in-source fragmentation of arginine-containing peptides.[5]

Troubleshooting Steps:

  • Use Softer Ionization/Fragmentation: If available, consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) which may provide more informative fragmentation patterns.

  • Analyze the MS/MS Data Carefully: Look for the characteristic neutral loss of the sulfonyl group to confirm the presence of the label and aid in spectral interpretation.

  • Optimize MS Parameters: Adjust cone voltage and collision energy to minimize in-source fragmentation and optimize the desired fragmentation pattern.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming more complex challenges.

Issue 1: Co-elution of Labeled Peptide with Unlabeled Precursor or Other Impurities

A common challenge is the difficulty in separating the desired labeled peptide from the starting unlabeled peptide or other closely related impurities generated during the labeling reaction.

Root Cause Analysis Workflow

A Co-elution of Labeled and Unlabeled Peptides B Insufficient Resolution A->B C Optimize Gradient B->C Shallow Gradient D Change Stationary Phase B->D Different Selectivity E Adjust Mobile Phase pH B->E Alter Ionization F Successful Separation C->F D->F E->F A Poor Peptide Solubility B Dissolve in 100% DMSO/DMF A->B F Increase Initial % Organic in Gradient A->F C Dilute with Initial Mobile Phase B->C D Centrifuge to Remove Precipitate C->D E Inject Supernatant D->E F->C

Caption: Workflow for improving labeled peptide solubility.

III. References

  • Keough, T., Youngquist, R. S., & Lacey, M. P. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924-929. [Link]

  • Kaur, H., & Chabre, Y. S. (2014). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. Analytical Chemistry, 86(15), 7567-7574. [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]

  • Škulj, S., & Rožman, M. (2018). Study of the gas-phase fragmentation behaviour of sulfonated peptides. International Journal of Mass Spectrometry, 434, 146-154. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Teplow, D. B., Lomakin, A., & Kirkitadze, M. (2009). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (31), 1424. [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Gharahdaghi, F. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. [Link]

  • Sader, K., & Lemtiri-Chlieh, F. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science, 20(12), 945-951. [Link]

  • Masterson, L. R., & Mascioni, A. (2010). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 71(2), 209-214. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(9), 5177-5187. [Link]

  • Ater, A., & El-Faham, A. (2022). Advances in Therapeutic Peptides Separation and Purification. Molecules, 27(19), 6296. [Link]

  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]

  • Mather, S. J., & McKenzie, N. (1999). Comparison of the stability of technetium-labeled peptides to challenge with cysteine. Bioconjugate Chemistry, 10(1), 113-118. [Link]

  • Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Al-Salami, H., & Butt, G. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Pharmaceuticals, 16(5), 711. [Link]

  • Nowak, M., & Kral, A. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(19), 11346. [Link]

  • Wayne, D. J., & Wuest, F. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2339. [Link]

  • Knight, M., Fagarasan, M. O., Takahashi, K., Geblaoui, A. Z., Ma, Y., & Ito, Y. (1995). Separation and purification of peptides by high-speed counter-current chromatography. Journal of Chromatography A, 702(1-2), 207-214. [Link]

  • Gilson, Inc. (2023, August 25). What are the biggest challenges of optimizing peptide purification workflows? [Video]. YouTube. [Link]

  • YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]

  • Weintraub, S. T., et al. (2001). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 12(1), 32-40. [Link]

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Validation & Comparative

A Comparative Guide to Protein Quantification: Validating 3,5-Bis(methylsulfonyl)benzonitrile for Cysteine-Specific Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of protein analysis, accurate quantification is the cornerstone of reliable and reproducible research. From elucidating complex biological pathways to the development of novel therapeutics, the ability to precisely measure protein concentration dictates the quality and validity of experimental outcomes. While numerous methods for total protein quantification exist, the need for specific, targeted measurement—particularly of proteins bearing unique post-translational modifications or specific amino acid residues—is increasingly critical.

This guide introduces a validation framework for a novel approach to protein quantification centered on the cysteine-reactive compound, 3,5-Bis(methylsulfonyl)benzonitrile . As this is an emerging application, we will position its validation against well-established, industry-standard techniques for specific protein quantification: the Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescent Maleimide Labeling . This guide provides researchers, scientists, and drug development professionals with the in-depth technical insights and comparative data necessary to evaluate and potentially adopt this novel methodology.

The Principle of Cysteine-Specific Quantification with this compound

The thiol group of cysteine is a highly reactive nucleophile, making it a prime target for specific chemical labeling.[1] We hypothesize that this compound can be utilized as a chromogenic or fluorogenic labeling agent for cysteine-containing proteins. The proposed mechanism is a nucleophilic aromatic substitution reaction, where the thiol group of a cysteine residue attacks the aromatic ring, displacing one of the methylsulfonyl groups. This reaction is facilitated by the electron-withdrawing nature of the two sulfonyl groups and the nitrile moiety, which activate the benzene ring towards nucleophilic attack.

Upon covalent linkage to the protein, the modified benzonitrile can be quantified. This could be achieved either directly, if the adduct possesses inherent spectrophotometric properties, or through a secondary reaction that imparts a detectable signal. For the purposes of this guide, we will assume the former, where the protein-benzonitrile adduct can be quantified by measuring its absorbance at a specific wavelength.

Comparative Analysis of Protein Quantification Methodologies

The choice of a protein quantification method is dictated by the specific requirements of the experiment, including the need for specificity, sensitivity, throughput, and compatibility with the sample matrix. Below, we compare our novel cysteine-specific method with established techniques.

FeatureThis compound (Hypothetical)Fluorescent Maleimide LabelingEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Covalent labeling of cysteine residues via nucleophilic aromatic substitution, followed by spectrophotometric detection.Covalent labeling of cysteine residues with a sulfhydryl-reactive fluorophore, followed by fluorescence detection.[2][3][4]Antibody-based detection of a specific protein, with signal amplification via an enzyme-linked secondary antibody.[5][6]
Specificity Specific to accessible cysteine residues.Specific to accessible cysteine residues.Specific to a single target protein.[7]
Sensitivity Moderate (hypothesized to be in the low µg/mL range).High (can detect in the ng/mL range).Very High (can detect in the pg/mL to ng/mL range).[7]
Quantification Relative or absolute (with a standard curve).Relative or absolute (with a standard curve).Quantitative, providing the concentration of the target protein.[6][7]
Throughput High (microplate compatible).High (microplate compatible).High (well-suited for 96- or 384-well plates).[6]
Advantages Potentially simple, one-step labeling and detection; does not require specific antibodies.High sensitivity; wide range of available fluorophores.Extremely high specificity and sensitivity; well-established and validated.[6][7]
Disadvantages Novel method requiring extensive validation; potential for non-specific binding; dependent on cysteine accessibility.Can be expensive; potential for photobleaching; labeling can sometimes affect protein function.[8][9][10]Requires a specific antibody pair for each target protein; can be time-consuming due to multiple incubation and wash steps.[7][11]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, with appropriate controls and standards.

Protocol 1: Cysteine-Specific Protein Quantification using this compound (Hypothetical)

This protocol outlines the proposed steps for quantifying a cysteine-containing protein using this compound.

Materials:

  • Purified cysteine-containing protein of interest

  • This compound

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Protein Standards: Prepare a series of dilutions of the purified protein in the reaction buffer, ranging from 0.1 to 2.0 mg/mL.

  • Prepare Reagent Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 100 mM.

  • Labeling Reaction: In a 96-well microplate, add 10 µL of each protein standard and unknown sample to separate wells. Add 190 µL of reaction buffer containing 1 mM this compound to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Measurement: Measure the absorbance of each well at the predetermined wavelength of maximum absorbance for the protein-benzonitrile adduct (to be determined experimentally, e.g., 350 nm).

  • Data Analysis: Subtract the absorbance of a blank (buffer and reagent only) from all readings. Plot a standard curve of absorbance versus protein concentration for the standards. Use the equation of the linear regression to calculate the concentration of the unknown samples.

Protocol 2: Protein Quantification using Fluorescent Maleimide Labeling

This protocol describes the quantification of a cysteine-containing protein using a commercially available fluorescein-5-maleimide.[2]

Materials:

  • Purified cysteine-containing protein of interest

  • Fluorescein-5-Maleimide

  • Labeling Buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, 5-10 mM EDTA, pH 7.2)

  • Quenching solution (e.g., 1 M DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Protein Standards: Prepare a series of dilutions of the purified protein in the labeling buffer, ranging from 1 to 100 µg/mL.

  • Prepare Dye Solution: Dissolve fluorescein-5-maleimide in DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: In a 96-well black microplate, add 50 µL of each protein standard and unknown sample to separate wells. Add 5 µL of the 10 mM dye solution to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

  • Quench Reaction: Add 5 µL of quenching solution to each well to stop the labeling reaction.

  • Measurement: Measure the fluorescence of each well using an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

  • Data Analysis: Subtract the fluorescence of a blank from all readings. Plot a standard curve of fluorescence intensity versus protein concentration. Calculate the concentration of the unknown samples from the standard curve.

Protocol 3: Sandwich ELISA for Specific Protein Quantification

This protocol provides a general procedure for a sandwich ELISA.[12][13][14][15]

Materials:

  • Capture antibody specific to the target protein

  • Detection antibody specific to the target protein (conjugated to an enzyme like HRP)

  • Purified protein standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coat Plate: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Add Samples and Standards: Wash the plate three times. Add 100 µL of diluted protein standards and unknown samples to separate wells. Incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate three times. Add 100 µL of diluted, enzyme-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Develop Signal: Wash the plate five times. Add 100 µL of substrate solution to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measure Absorbance: Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the concentration of the unknown samples.

Visualization of Experimental Workflows

G cluster_0 Workflow for this compound Quantification a Prepare Protein Standards and Samples b Add Reaction Buffer with Benzonitrile Reagent a->b c Incubate for 1 hour b->c d Measure Absorbance at 350 nm c->d e Generate Standard Curve and Quantify d->e

Caption: Workflow for Cysteine-Specific Protein Quantification.

G cluster_1 Workflow for Fluorescent Maleimide Labeling f Prepare Protein Standards and Samples g Add Maleimide-Fluorophore f->g h Incubate for 2 hours g->h i Quench Reaction h->i j Measure Fluorescence (Ex/Em: 495/515 nm) i->j k Generate Standard Curve and Quantify j->k

Caption: Workflow for Fluorescent Maleimide Labeling Quantification.

G cluster_2 Workflow for Sandwich ELISA l Coat Plate with Capture Antibody m Block Plate l->m n Add Samples and Standards m->n o Add Enzyme-Linked Detection Antibody n->o p Add Substrate and Develop Signal o->p q Stop Reaction and Measure Absorbance p->q r Generate Standard Curve and Quantify q->r

Caption: Workflow for Sandwich ELISA Quantification.

Concluding Remarks and Future Directions

The validation of novel reagents and methodologies is paramount to advancing the field of protein sciences. While this compound presents a theoretically plausible option for cysteine-specific protein quantification, it is crucial to acknowledge its current hypothetical status. Extensive experimental validation is required to determine its efficacy, sensitivity, and specificity in comparison to established methods.

For researchers requiring the highest degree of specificity and sensitivity for a single protein target, the sandwich ELISA remains the gold standard.[6] For studies focusing on cysteine labeling across various proteins, fluorescent maleimides offer a robust and sensitive approach.[2] For absolute quantification of specific proteins, mass spectrometry-based methods, such as those using stable isotope-labeled peptide standards, provide the most accurate results.[16][17][18]

The potential of this compound lies in its simplicity and potential for high-throughput screening of cysteine-containing proteins without the need for antibodies or complex instrumentation. Future studies should focus on characterizing the reaction kinetics, determining the optimal reaction conditions, and assessing the spectrophotometric properties of the resulting protein-adduct. Such research will be instrumental in ascertaining the true value of this compound in the protein quantification toolkit.

References

  • Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics . NIH. Available at: [Link]

  • Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification . JoVE. (2015-03-03). Available at: [Link]

  • A summary of the advantages and disadvantages of the different ELISA techniques . GeneMedi. Available at: [Link]

  • Advantages and Disadvantages of ELISA test . SlideShare. Available at: [Link]

  • Relative and Absolute Quantitation in Mass Spectrometry–Based Proteomics . Annual Reviews. Available at: [Link]

  • Imaging proteins inside cells with fluorescent tags . NIH. Available at: [Link]

  • Absolute Quantification of Proteins by LCMS . Molecular & Cellular Proteomics. Available at: [Link]

  • Selective chemical labeling of proteins . Organic & Biomolecular Chemistry (RSC Publishing). (2016-02-23). Available at: [Link]

  • Fluorescent Proteins 101: When GFP lets you down . Addgene Blog. (2018-08-23). Available at: [Link]

  • ELISA Protocols . Antibodies.com. (2024-04-06). Available at: [Link]

  • Protein assay ELISA . QIAGEN. Available at: [Link]

  • ELISA Protocol . Boster Bio. (2018-02-07). Available at: [Link]

  • Protocol for organelle-specific cysteine capture and quantification of cysteine oxidation state . STAR Protocols. (2024-02-06). Available at: [Link]

  • A Comparison of Protein Quantitation Assays for Biopharmaceutical Applications . ResearchGate. (2025-08-06). Available at: [Link]

  • Comparative analysis of different protein estimation methods . The Pharma Innovation Journal. (2022-03-18). Available at: [Link]

  • Comparison of the Common Protein Quantification Methods by analysis of positive and negative aspects . ResearchGate. Available at: [Link]

  • Comparison of Protein Quantitation Methods Using the Experion™ Automated Electrophoresis System . Bio-Rad. Available at: [Link]

  • Maleimide labeling of thiolated biomolecules . Bio-Synthesis. (2022-05-03). Available at: [Link]

  • What is the sample preparation procedure to isolate and quantify cysteine from protein samples? . Waters Knowledge Base. Available at: [Link]

  • Newsletter: Fluorescent proteins: advantages and disadvantages . FluoroFinder. (2022-06-20). Available at: [Link]

  • Overview on Different Methods of Protein Quantification . Longdom Publishing. Available at: [Link]

  • CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry . bioRxiv. (2023-07-24). Available at: [Link]

  • Site-specific quantitative cysteine profiling with data-independent acquisition-based mass spectrometry . PubMed. Available at: [Link]

  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide . ResearchGate. (2025-10-12). Available at: [Link]

  • An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr . Royal Society of Chemistry. Available at: [Link]

  • Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides . ChemistryViews. (2022-11-26). Available at: [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides . Organic Chemistry Portal. Available at: [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR . ResearchGate. (2024-11-13). Available at: [Link]

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A Senior Application Scientist's Guide to Isobaric Labeling: A Comparative Analysis of iTRAQ and TMT Reagents for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Landscape of Isobaric Tagging

For researchers, scientists, and drug development professionals, the precise quantification of protein expression is fundamental to unraveling complex biological processes, identifying biomarkers, and understanding mechanisms of drug action. Among the various mass spectrometry-based techniques, isobaric labeling has emerged as a powerful strategy for multiplexed relative protein quantification.[1][2] This guide provides an in-depth comparison of the two most prominent commercially available isobaric tagging technologies: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).

A preliminary note on the compound 3,5-Bis(methylsulfonyl)benzonitrile : Following a thorough review of current scientific literature and chemical databases, it is important to clarify that this compound is not utilized as a labeling reagent in the field of quantitative proteomics.[3][4][5] Its primary listings are within chemical supplier catalogs without documented application in protein mass spectrometry.[3][4] Therefore, a direct performance comparison with established reagents like iTRAQ and TMT is not feasible. This guide will focus exclusively on the latter two, providing the necessary technical details for an informed decision in your experimental design.

The Principle of Isobaric Labeling

Isobaric labeling is a chemical derivatization technique performed in vitro on peptides.[6] In this approach, peptides from different samples are labeled with tags that are chemically identical and have the same nominal mass.[2][7] This "isobaric" nature means that a given peptide from any of the multiplexed samples will appear as a single, combined peak in the initial mass spectrometry scan (MS1).[8]

The quantitative magic happens during the second stage of mass spectrometry (MS/MS). Upon fragmentation, the isobaric tag is designed to cleave at a specific site, releasing unique "reporter ions" of different masses.[9][10] The intensity of these reporter ions in the low-mass region of the MS2 spectrum is directly proportional to the abundance of the peptide in the corresponding original sample.[1] This allows for the simultaneous identification (from the peptide fragment ions) and relative quantification (from the reporter ions) of proteins across multiple conditions in a single LC-MS/MS analysis.[8]

cluster_0 Sample Preparation cluster_1 Protein Processing cluster_2 Isobaric Labeling cluster_3 Analysis P1 Sample 1 (e.g., Control) D1 Protein Extraction, Reduction, Alkylation, & Digestion P1->D1 P2 Sample 2 (e.g., Treated) P2->D1 P3 Sample n (e.g., Timepoint X) P3->D1 L1 Label Peptides with Tag 1 D1->L1 L2 Label Peptides with Tag 2 D1->L2 L3 Label Peptides with Tag n D1->L3 C Combine All Labeled Samples L1->C L2->C L3->C LCMS LC-MS/MS Analysis C->LCMS DA Data Analysis: Protein ID & Quant LCMS->DA

General workflow for isobaric labeling in quantitative proteomics.

Deep Dive: iTRAQ Reagents

Developed by AB SCIEX, iTRAQ was one of the pioneering technologies in isobaric labeling.[8] The reagents are amine-specific, meaning they covalently bind to the N-terminus of peptides and the epsilon-amino group of lysine residues.[9]

Chemical Structure and Mechanism

An iTRAQ tag consists of three key components:

  • Reporter Group : This group has a variable mass (e.g., 114, 115, 116, or 117 Da in the 4-plex kit) and generates the unique signature in the MS/MS spectrum for quantification.[8]

  • Balance Group : This group also has a variable mass and is designed to ensure that the total mass of the reporter and balance group is constant for each tag in a set. For example, in the 4-plex kit, the total mass is 145 Da.[1]

  • Peptide Reactive Group : This is typically an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on the peptides.[9]

During MS/MS fragmentation, the bond between the balance group and the peptide reactive group cleaves, releasing the reporter ions.[8]

iTRAQ Reporter Group (Variable Mass) Balance Group (Variable Mass) Peptide Reactive Group (NHS Ester) Peptide Peptide (N-terminus, Lysine) iTRAQ:reactive->Peptide Amine-specific covalent bond

Schematic of the iTRAQ reagent structure.

Deep Dive: TMT Reagents

Tandem Mass Tags (TMT), developed by Thermo Fisher Scientific, operate on the same fundamental principle as iTRAQ but offer a broader range of multiplexing capabilities.[11][12]

Chemical Structure and Mechanism

Similar to iTRAQ, TMT reagents are composed of three parts:

  • Reporter Group : Contains different numbers of heavy isotopes (¹³C and ¹⁵N) to give it a unique mass for quantification.[7]

  • Mass Normalizer : This is the "balance" portion, also containing heavy isotopes, which ensures the total mass of the tag is identical across a set.[7]

  • Peptide Reactive Group : An amine-reactive NHS ester group that targets the same primary amines as iTRAQ reagents.[11]

The fragmentation in MS/MS also occurs at a specific linker region, releasing the mass reporter ions.[2]

TMT Reporter Group (Variable Isotopes) Mass Normalizer (Variable Isotopes) Peptide Reactive Group (NHS Ester) Peptide Peptide (N-terminus, Lysine) TMT:reactive->Peptide Amine-specific covalent bond

Schematic of the TMT reagent structure.

Head-to-Head Comparison: iTRAQ vs. TMT

The choice between iTRAQ and TMT often depends on the specific requirements of the experiment, such as the number of samples to be compared and the available instrumentation.[13][14]

FeatureiTRAQ (SCIEX)TMT (Thermo Fisher Scientific)Field-Proven Insights
Multiplexing Capacity 4-plex and 8-plex kits are common.[9][13]6-plex, 10/11-plex, TMTpro 16-plex, and TMTpro 18-plex are available.[6][13]TMT offers significantly higher throughput, which is advantageous for large-scale studies like clinical cohorts or multi-condition time-course experiments.[13]
Reactive Chemistry Amine-reactive NHS ester.[9]Primarily amine-reactive NHS ester; other chemistries (e.g., cysteine-reactive) have been described.[2]Both are highly effective for labeling nearly all peptides in a tryptic digest. Amine-free buffers (e.g., TEAB or HEPES) are critical for labeling efficiency.[11][15]
Reporter Ion Masses e.g., 114.1, 115.1, 116.1, 117.1 Da for 4-plex.[1]e.g., 126.1 to 131.1 Da for 6-plex.[7]The higher mass of TMT reporter ions can be beneficial in avoiding the low-mass cutoff of some mass analyzers.
Quantitative Accuracy Generally comparable performance.[13] Prone to ratio compression.[6]Generally comparable performance.[13] Also prone to ratio compression, but can be mitigated with MS3 methods.[6][12]Ratio compression, caused by the co-isolation and co-fragmentation of a labeled peptide with other contaminating ions, can lead to an underestimation of quantitative differences.[6] High-resolution mass analyzers and methods like Synchronous Precursor Selection (SPS) MS3 on Orbitrap Tribrid systems can significantly improve TMT accuracy.[12]
Instrumentation Validated on a wide range of mass spectrometers.[13]Widespread adoption on high-resolution Orbitrap-based platforms.[13] MS3 methods are specific to certain instrument architectures (e.g., Orbitrap Tribrid).[12]The choice of reagent should be aligned with the capabilities of your mass spectrometer to achieve optimal results.
Application Suitability Well-suited for small to medium-scale studies (up to 8 samples).[6][13]Ideal for large-scale comparative studies (more than 8 samples).[6][13]For studies with many conditions or replicates, the higher multiplexing of TMT reduces instrument time and run-to-run variability.[16]

Experimental Protocols: A Self-Validating System

The following protocols provide a robust framework for performing quantitative proteomics using iTRAQ or TMT reagents. The key to success is meticulous sample preparation and accurate protein quantification before labeling.

Part 1: Sample Preparation (Universal for iTRAQ and TMT)

The causality behind this multi-step process is to produce a clean, denatured, and uniformly digested peptide mixture ready for labeling. Incomplete steps here will compromise all downstream results.

  • Protein Extraction : Lyse cells or tissues in a buffer containing strong denaturants (e.g., Urea, SDS) and protease/phosphatase inhibitors. Ensure the buffer is free from primary amines (e.g., Tris).

  • Protein Quantification : Accurately determine the protein concentration for each sample using a compatible assay (e.g., BCA assay). This is the most critical step for accurate relative quantification. Equal protein amounts must be taken forward.

  • Reduction : Add Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubate at 56-60°C for 1 hour. This step breaks disulfide bonds, unfolding the proteins.[15]

  • Alkylation : Add Iodoacetamide (IAA) to a final concentration of 15-20 mM and incubate for 30-45 minutes at room temperature in the dark. This step irreversibly blocks the free sulfhydryl groups, preventing disulfide bonds from reforming.[15]

  • Protein Precipitation/Cleanup (Optional but Recommended) : To remove interfering substances, precipitate the protein using methods like acetone or methanol/chloroform precipitation.

  • Digestion : Resuspend the protein pellet in an appropriate buffer (e.g., 50-100 mM Triethylammonium bicarbonate, TEAB, pH 8.5). Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[17]

  • Peptide Desalting : Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents. Elute peptides and dry them completely in a vacuum centrifuge.

Part 2A: iTRAQ Labeling Protocol (e.g., 4-plex)

This protocol is adapted from the manufacturer's instructions.[15]

  • Reagent Preparation : Allow the iTRAQ reagents to warm to room temperature. Reconstitute each iTRAQ reagent vial with isopropanol or ethanol as per the kit instructions.

  • Sample Reconstitution : Dissolve each dried peptide sample (containing an equal amount of protein, e.g., 100 µg) in the dissolution buffer provided with the kit.

  • Labeling Reaction : Add the reconstituted iTRAQ reagent to its corresponding peptide sample. Vortex gently and incubate at room temperature for 1-2 hours.[18]

  • Combining Samples : After incubation, combine all four labeled samples into a single new microcentrifuge tube.[15]

  • Cleanup : Perform a final desalting step using a C18 SPE column to remove unreacted iTRAQ reagent and other byproducts. Dry the combined, labeled peptide sample.

  • LC-MS/MS Analysis : Reconstitute the final sample in an appropriate solvent (e.g., 0.1% formic acid) for LC-MS/MS analysis.

Part 2B: TMT Labeling Protocol (e.g., 10-plex)

This protocol is based on established and optimized methods.[11][17]

  • Reagent Preparation : Allow the TMT reagent vials to reach room temperature. Add anhydrous acetonitrile to each vial to dissolve the reagent.[17]

  • Sample Reconstitution : Dissolve each dried peptide sample (e.g., 100 µg) in 100 µL of 100 mM TEAB or 50 mM HEPES buffer (pH 8.5).[17][19]

  • Labeling Reaction : Add the appropriate volume of the TMT label reagent (a 4:1 or 8:1 reagent-to-peptide ratio by weight is a good starting point) to each peptide sample. Incubate for 1 hour at room temperature.[19][20]

  • Quenching : Add 8 µL of 5% hydroxylamine to each tube and incubate for 15 minutes to quench the reaction by consuming any remaining active TMT reagent.[17]

  • Combining and Cleanup : Combine all labeled samples into a single tube. Desalt the pooled sample using a C18 SPE column. Dry the sample completely.

  • LC-MS/MS Analysis : Reconstitute the final sample for LC-MS/MS analysis. For complex samples, offline high-pH reversed-phase fractionation is highly recommended to increase proteome coverage.[21]

Conclusion: Selecting the Right Tool for Your Research

Both iTRAQ and TMT are robust and powerful technologies that have revolutionized quantitative proteomics.[22] The choice between them is not about which is universally "better," but which is better suited to your specific experimental goals, sample numbers, and available instrumentation.[14] TMT's superior multiplexing capability has made it the reagent of choice for large-scale studies, while iTRAQ remains a highly effective and validated option for experiments with fewer samples.[13] Regardless of the chosen reagent, success hinges on meticulous sample preparation, accurate initial protein quantification, and a thorough understanding of the data analysis workflow required to translate reporter ion intensities into meaningful biological insights.

References

  • iTRAQ. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Zhang, L., et al. (2017). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Methods in Molecular Biology. Available at: [Link]

  • GenScript. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Retrieved January 13, 2026, from [Link]

  • Isobaric labeling. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

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A Researcher's Guide to Sulfonyl-Containing Chemical Probes: A Comparative Analysis Featuring 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical biology, the selection of an appropriate chemical probe is a critical decision that dictates the success of downstream applications. Among the arsenal of electrophilic warheads used for covalent labeling of proteins, sulfonyl-containing compounds have emerged as a versatile and powerful class. This guide provides an in-depth comparison of prominent sulfonyl-containing chemical probes, with a special focus on the potential utility of 3,5-Bis(methylsulfonyl)benzonitrile, a lesser-known but structurally intriguing molecule. We will delve into the mechanisms, applications, and experimental considerations for these probes, supported by established scientific literature.

The Rise of Sulfonyl-Based Probes in Covalent Labeling

Covalent chemical probes are indispensable tools for identifying and characterizing protein function, discovering new drug targets, and developing targeted covalent inhibitors.[1][2] These probes typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with a target protein, a linker, and a reporter tag (such as biotin or a fluorophore) for detection and enrichment.[3][4]

While traditional covalent strategies have heavily relied on targeting the highly nucleophilic cysteine residue, the relatively low abundance of cysteine in protein binding sites has driven the exploration of alternative electrophiles that can react with other nucleophilic amino acids.[5][6] Sulfonyl-containing compounds, particularly sulfonyl fluorides, have risen to this challenge due to their unique reactivity profile. They exhibit a favorable balance of stability in aqueous environments and reactivity towards a broader range of amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[7][8] This expanded targeting scope significantly broadens the portion of the proteome accessible to covalent modification.[9]

A Comparative Look at Key Sulfonyl-Containing Probes

The effectiveness of a sulfonyl-containing probe is largely dictated by the nature of the sulfonyl derivative. Here, we compare the most common classes.

Sulfonyl Fluorides (SFs)

Sulfonyl fluorides are arguably the most well-characterized and widely utilized class of sulfonyl-based probes.[10][8] Their reactivity is attributed to the strong electron-withdrawing nature of the fluorine atom, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

  • Mechanism of Action: Sulfonyl fluorides react with nucleophilic amino acid side chains through a sulfur(VI)-fluoride exchange (SuFEx) reaction, forming a stable covalent sulfonyl or sulfonamide bond.[11] The reactivity of the sulfonyl fluoride warhead is highly sensitive to the microenvironment of the protein binding site.[12]

  • Target Residues: Serine, Threonine, Tyrosine, Lysine, Histidine, and Cysteine.[8]

  • Applications:

    • Activity-Based Protein Profiling (ABPP): SF-based probes are extensively used to map the activity of enzyme families, such as serine proteases and metabolic enzymes, in complex biological samples.[2][13]

    • Target Identification and Validation: They are instrumental in identifying the protein targets of small molecules and validating their engagement in cellular systems.[10]

    • Covalent Inhibitor Development: The ability to form stable covalent bonds has made sulfonyl fluorides attractive warheads for the design of targeted covalent inhibitors with prolonged pharmacodynamic effects.[5][9]

Arylfluorosulfates (AFS)

Arylfluorosulfates represent a class of "latent" electrophiles that are generally less reactive than sulfonyl fluorides. This attenuated reactivity can be advantageous for achieving greater target selectivity.

  • Mechanism of Action: Similar to sulfonyl fluorides, arylfluorosulfates react via a SuFEx mechanism. Their reduced reactivity often requires a higher degree of "pre-organization" within a protein binding pocket to facilitate the covalent reaction.

  • Target Residues: Primarily Tyrosine and Lysine.

  • Applications:

    • Chemoproteomic Profiling: The use of clickable arylfluorosulfate probes has enabled the mapping of ligandable hotspots across the proteome.

    • Selective Covalent Inhibition: Their lower intrinsic reactivity can lead to more selective labeling of a specific target protein over others, reducing off-target effects.

Sulfonyl Chlorides

Sulfonyl chlorides are more reactive than their fluoride counterparts and are commonly used in organic synthesis. However, their application as chemical probes in biological systems is more limited due to their lower stability.

  • Mechanism of Action: They react readily with nucleophiles, forming stable sulfonamides.

  • Target Residues: Primarily amines (lysine, N-terminus).

  • Applications: While less common for in-cell applications due to their high reactivity and instability in aqueous buffers, they are used for in vitro protein labeling and bioconjugation under controlled conditions.

Introducing this compound: A Probe with Untapped Potential?

While not extensively documented as a chemical probe in the current literature, the structure of this compound suggests it could possess interesting properties for covalent protein modification.

  • Structural Features: This compound features two methylsulfonyl (-SO₂CH₃) groups and a nitrile (-C≡N) group attached to a benzene ring.

    • Methylsulfonyl Groups: The sulfonyl group is a strong electron-withdrawing group, which can activate the benzene ring to nucleophilic aromatic substitution, although this is generally a difficult reaction. More relevant to its potential as a probe, the methyl group could be a leaving group in a nucleophilic attack on the sulfur atom, though this is less common than the halide leaving groups in sulfonyl halides.

    • Benzonitrile Group: The nitrile group is also electron-withdrawing and has been explored in the context of developing covalent inhibitors, for instance, through reactions with cysteine thiols.

  • Predicted Reactivity and Applications:

    • Potential for Covalent Bonding: The primary mode of covalent interaction would likely involve the sulfonyl groups. While lacking a good leaving group like fluorine or chlorine, the possibility of nucleophilic attack on the sulfur atom, particularly by a highly activated nucleophile within an enzyme active site, cannot be entirely ruled out.

    • A Scaffold for Probe Development: this compound could serve as a novel scaffold for the development of more elaborate chemical probes. Functionalization of the benzene ring or modification of the methylsulfonyl groups could be explored to tune reactivity and incorporate reporter tags.

    • A Subject for Further Investigation: Given the current gap in the literature, this compound represents an opportunity for research into new classes of covalent warheads. Experimental studies are needed to characterize its reactivity towards nucleophilic amino acids and to assess its stability and selectivity in biological systems.

Quantitative Comparison of Sulfonyl-Containing Probes

FeatureSulfonyl FluoridesArylfluorosulfatesSulfonyl ChloridesThis compound (Predicted)
Reactivity Moderate to highLow to moderateHighLow to very low
Stability (Aqueous) GoodHighLowHigh
Primary Target Residues Ser, Thr, Tyr, Lys, His, CysTyr, LysLys, N-terminusTo be determined
Key Applications ABPP, Target ID, Covalent InhibitionChemoproteomics, Selective InhibitionIn vitro bioconjugationPotential scaffold for new probes
References [10],[8],,N/A

Experimental Protocols

General Workflow for Protein Labeling with a Sulfonyl-Containing Probe

The following is a generalized protocol for labeling a purified protein or a complex proteome with a sulfonyl-containing probe. Optimization of probe concentration, incubation time, and temperature is crucial for each specific application.

G cluster_prep Preparation cluster_labeling Labeling Reaction cluster_analysis Downstream Analysis P1 Prepare Protein Sample (Purified protein or cell lysate) L1 Incubate Protein with Probe (e.g., 1-2 hours at 37°C) P1->L1 P2 Dissolve Probe in Anhydrous DMSO P2->L1 A1 Quench Reaction (e.g., with excess nucleophile or by adding SDS-PAGE buffer) L1->A1 A2 Analyze Labeled Proteins A1->A2 A3 SDS-PAGE and In-gel Fluorescence Scanning (for fluorescent probes) A2->A3 Visualization A4 Affinity Purification (for biotinylated probes) A2->A4 Enrichment A5 Mass Spectrometry for Site-of-Modification Analysis A4->A5 Identification

Caption: General experimental workflow for protein labeling with sulfonyl-containing probes.

Step-by-Step Methodology:

  • Protein Preparation:

    • For purified proteins, ensure the protein is in a suitable buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL. Avoid buffers containing primary amines like Tris if targeting lysine residues.

    • For cell lysates, prepare the lysate in a suitable lysis buffer and determine the total protein concentration.

  • Probe Preparation:

    • Dissolve the sulfonyl-containing probe in anhydrous DMSO to prepare a stock solution (e.g., 10-100 mM).

  • Labeling Reaction:

    • Add the probe stock solution to the protein sample to the desired final concentration (e.g., 10-100 µM). The optimal probe-to-protein ratio needs to be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

  • Quenching the Reaction:

    • Stop the labeling reaction by adding a quenching reagent, such as an excess of a nucleophile (e.g., DTT or β-mercaptoethanol), or by denaturing the proteins with SDS-PAGE loading buffer.

  • Downstream Analysis:

    • Visualization: If a fluorescent probe was used, labeled proteins can be visualized by separating the proteins on an SDS-PAGE gel and scanning the gel using an appropriate fluorescence scanner.

    • Enrichment: For biotinylated probes, labeled proteins can be enriched using streptavidin-coated beads.

    • Identification of Labeled Proteins and Sites of Modification: Enriched proteins can be identified by mass spectrometry-based proteomics. Bottom-up proteomics workflows involving proteolytic digestion followed by LC-MS/MS analysis can pinpoint the specific amino acid residue that was modified by the probe.

Signaling Pathway Illustration: Covalent Inhibition of a Kinase

Sulfonyl-containing probes can be used to covalently inhibit kinases, which are key regulators of cellular signaling pathways.

G Probe Sulfonyl-Containing Covalent Inhibitor Kinase Kinase Probe->Kinase Covalently Binds and Inhibits InactiveKinase Inactive Kinase Kinase->InactiveKinase

Caption: Covalent inhibition of a kinase signaling pathway by a sulfonyl-containing probe.

Conclusion

Sulfonyl-containing chemical probes, particularly sulfonyl fluorides and arylfluorosulfates, are powerful and versatile tools in chemical biology and drug discovery. Their ability to target a broad range of nucleophilic amino acid residues beyond cysteine has significantly expanded the druggable proteome. While this compound remains a largely unexplored compound in this context, its unique structure warrants further investigation. The systematic evaluation of its reactivity, selectivity, and stability could potentially unveil a new class of chemical probes with novel applications. As the field of chemical proteomics continues to evolve, the development and characterization of new electrophilic warheads will be paramount to advancing our understanding of protein function and discovering next-generation therapeutics.

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A Guide to Assessing the Specificity of 3,5-Bis(methylsulfonyl)benzonitrile as a Covalent Labeling Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the labeling specificity of 3,5-Bis(methylsulfonyl)benzonitrile. We will delve into the mechanistic rationale for its reactivity, compare it with established covalent labeling reagents, and provide detailed, self-validating experimental protocols to rigorously assess its on-target and off-target performance.

Introduction: The Imperative of Specificity in Covalent Labeling

Covalent labeling, the process of forming a stable, irreversible bond between a probe and a protein, is a cornerstone of modern chemical biology and drug discovery.[1][2] It enables a vast array of applications, from mapping protein structure and identifying ligand binding sites to quantifying target engagement and developing covalent therapeutics.[3][4] The utility of any covalent probe, however, is dictated by its specificity —its ability to modify the intended target residue with minimal off-target interactions.

This guide focuses on a lesser-characterized but potentially valuable reagent: this compound. Its unique chemical architecture, featuring an aromatic ring activated by three potent electron-withdrawing groups (two sulfonyl and one nitrile), suggests a distinct reactivity profile compared to common alkylating agents.[5] Here, we present a multi-pronged strategy to thoroughly characterize this specificity, empowering researchers to make informed decisions about its application.

The Chemistry of this compound: A Proposed Mechanism

To assess specificity, we must first understand the underlying chemistry. Unlike traditional cysteine-targeting reagents that rely on alkylation (e.g., iodoacetamides, maleimides), the structure of this compound points towards a Nucleophilic Aromatic Substitution (SNAr) mechanism.

The two methylsulfonyl (-SO₂CH₃) groups and the nitrile (-CN) group are powerful electron-withdrawing groups that dramatically lower the electron density of the benzonitrile ring.[5] This electronic deficit makes the ring susceptible to attack by strong nucleophiles. Within a protein, the deprotonated thiol of a cysteine residue (thiolate, -S⁻) is an excellent nucleophile, making it the most likely target. The proposed reaction involves the thiolate attacking one of the carbons bearing a methylsulfonyl group, which then acts as a leaving group.

Caption: Proposed SNAr mechanism for cysteine labeling.

This proposed mechanism differentiates it from reagents like maleimides, which undergo Michael addition, or iodoacetamide, which reacts via SN2 alkylation.[6] This distinction is critical, as it may lead to a different selectivity profile among the proteome's nucleophilic residues.

The Gold Standard: Mass Spectrometry for Definitive Specificity Profiling

Mass spectrometry (MS) is the most powerful and definitive method for assessing covalent labeling, as it can confirm the modification event and pinpoint the exact site of attachment.[7][8][9][10] A comprehensive MS-based workflow is the cornerstone of any robust specificity assessment.

The recommended approach is a "bottom-up" proteomics strategy. This involves labeling the protein or proteome, digesting it into smaller peptides with an enzyme like trypsin, and then analyzing the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][11]

MS_Workflow start Protein Sample (e.g., Purified Protein or Cell Lysate) labeling Incubate with This compound start->labeling quench Quench Reaction (e.g., with excess DTT) labeling->quench denature Denature, Reduce, and Alkylate (Control Thiols) quench->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lcms LC-MS/MS Analysis digest->lcms data Database Search & Data Analysis lcms->data identify Identify Labeled Peptides and Modification Sites data->identify quantify Quantify On-Target vs. Off-Target Labeling data->quantify Gel_Workflow cluster_detect Detection Methods start Protein Sample (Purified Protein or Lysate) label Label with Tagged/ Clickable Reagent start->label click Click Chemistry Reaction (if applicable) label->click for clickable reagents sds Separate Proteins by SDS-PAGE label->sds click->sds detect Detect Labeled Proteins sds->detect gel In-Gel Fluorescence Imaging wb Western Blot with Streptavidin-HRP

Caption: Workflow for gel-based analysis of protein labeling.

Protocol:

  • Label the protein sample as described in the MS protocol, using the tagged/clickable version of the reagent.

  • If using a clickable reagent, perform the copper-catalyzed or copper-free click reaction to attach a fluorescent or biotin reporter tag.

  • Denature the samples in SDS-PAGE loading buffer.

  • Separate the proteins on a polyacrylamide gel.

  • For fluorescent tags: Image the gel directly using a fluorescence imager. [12]6. For biotin tags: Transfer the proteins to a membrane (Western blot), probe with a streptavidin-horseradish peroxidase (HRP) conjugate, and detect using a chemiluminescent substrate. [13] This method provides a rapid visual assessment of which proteins are labeled and can be used in a competitive format to demonstrate on-target specificity.

Comparative Analysis: Benchmarking Against the Standards

No reagent is perfect. Its utility is always relative to the available alternatives. A direct comparison with well-understood reagents like Iodoacetamide (IAM) and N-Ethylmaleimide (NEM) is essential for contextualizing the performance of this compound.

FeatureThis compound (Proposed)Iodoacetamide (IAM)N-Ethylmaleimide (NEM)
Target Residue(s) Primarily Cysteine; potential for Lys, HisPrimarily Cysteine; can modify His, Met, LysHighly specific for Cysteine
Reaction Mechanism Nucleophilic Aromatic Substitution (SNAr)SN2 AlkylationMichael Addition
Relative Reactivity Dependent on ring activation; likely requires a highly nucleophilic thiolateHigh reactivity, less specificHigh reactivity, more specific than IAM
Potential Side Reactions Modification of other highly nucleophilic residuesCan modify methionine, complicating MS data analysis. [6]Can undergo retro-Michael reaction, leading to label loss or exchange. [6]
Reversibility IrreversibleIrreversibleReversible under certain conditions (e.g., high thiol concentration). [6]
Key Advantage Potentially novel reactivity profile for targeting specific cysteine subsets.Well-established, readily available, and cost-effective.High specificity for thiols, making it a preferred choice for many applications.
Key Disadvantage Reactivity and specificity profile is not well-characterized.Lower specificity compared to maleimides.Potential for reversibility can be a drawback for long-term studies.

Conclusion

Assessing the specificity of a novel covalent labeling agent like this compound requires a systematic and multi-faceted approach. Its unique SNAr mechanism presents both an opportunity for novel selectivity and a challenge that demands rigorous validation.

The definitive, proteome-wide specificity profile must be established using high-resolution mass spectrometry. [4][7]These results should then be corroborated with orthogonal, lower-throughput methods like gel-based analysis and competitive binding assays. By directly comparing its performance against established reagents such as iodoacetamide and N-ethylmaleimide, researchers can build a comprehensive understanding of its strengths and weaknesses. This rigorous evaluation is the only way to confidently deploy this compound as a reliable tool in the chemical biology and drug discovery arsenal.

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A-Comparative-Guide-to-Peptide-Derivatization-Reagents-Beyond-3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of proteomics and peptide-based drug development, the strategic chemical modification of peptides—a process known as derivatization—is paramount for enhancing their analytical detection and characterization. For years, 3,5-Bis(methylsulfonyl)benzonitrile has been a notable reagent for such purposes, prized for its ability to react with amine groups. However, the expanding requirements of modern analytical techniques, particularly mass spectrometry, necessitate a broader arsenal of derivatization agents. This guide provides an in-depth comparison of viable alternatives, grounded in experimental evidence and practical application, to empower researchers in selecting the optimal reagent for their specific needs.

I. The Rationale for Peptide Derivatization

Peptide derivatization is a critical step in many analytical workflows, primarily aimed at:

  • Improving Ionization Efficiency: Many peptides, especially those that are small and hydrophilic, exhibit poor ionization in mass spectrometry, leading to low sensitivity. Derivatization can introduce moieties that readily accept a charge, significantly enhancing signal intensity.[1][2]

  • Enhancing Chromatographic Separation: Modifying the physicochemical properties of peptides can improve their retention and resolution in reversed-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Facilitating de novo Sequencing: Certain derivatizing agents promote predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the confident determination of amino acid sequences.[4][5]

  • Enabling Quantitation: Isotopic labeling through derivatization is a cornerstone of quantitative proteomics, allowing for the accurate comparison of peptide abundance across different samples.

While this compound serves its purpose, the scientific community has developed a range of alternative reagents that offer distinct advantages in terms of reaction efficiency, the stability of the resulting derivative, and the functionalities they introduce.

II. Key Classes of Amine-Reactive Derivatization Reagents

The most common target for peptide derivatization is the primary amine group found at the N-terminus and on the side chain of lysine residues.[][7][8] The following sections compare the most prevalent classes of amine-reactive reagents.

NHS esters are arguably the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds, which are identical to the peptide bonds found in proteins.[][9][10]

  • Mechanism of Action: NHS esters react with non-protonated primary amines in a nucleophilic acyl substitution reaction, releasing N-hydroxysuccinimide as a byproduct. This reaction is typically carried out at a slightly alkaline pH (7.5-8.5) to ensure the amine group is deprotonated and thus nucleophilic.[][11]

Caption: Reaction mechanism of an NHS ester with a primary amine on a peptide.

  • Advantages:

    • High Reactivity and Specificity: Efficiently reacts with primary amines at physiological to slightly basic pH.[]

    • Stable Product: Forms a highly stable amide bond.[][7]

    • Versatility: A vast array of NHS esters functionalized with different tags (e.g., fluorophores, biotin, PEG linkers) are commercially available.[12][13][14]

  • Considerations:

    • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the amine reaction. Reactions should be performed promptly after preparing the reagent solution.[15][16]

    • Solubility: Many NHS esters are hydrophobic and require dissolution in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[17][18]

Isothiocyanates are another important class of amine-reactive reagents, most famously represented by phenyl isothiocyanate (PITC), the Edman reagent.[4][19]

  • Mechanism of Action: ITCs react with the N-terminal amine of a peptide under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[19] This derivative can then be cleaved under acidic conditions to release the N-terminal amino acid as a phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography.[4] This stepwise degradation is the basis of the Edman degradation for protein sequencing.[4][19]

Caption: The Edman degradation cycle for N-terminal peptide sequencing.

  • Advantages:

    • Enables Sequencing: The primary application is in stepwise N-terminal sequencing.[4][19]

    • Predictable Fragmentation: In mass spectrometry, ITC-derivatized peptides can produce characteristic fragment ions that aid in spectral interpretation.[5]

  • Considerations:

    • Product Stability: The thiourea linkage formed is reported to be less stable over time compared to the amide bond from NHS esters.[7]

    • Reaction Conditions: Requires careful control of pH for the coupling and cleavage steps.

While NHS esters and isothiocyanates are the most common, other reagents are available for specific applications:

  • Propionic Anhydride: Has been shown to be effective for derivatizing hydrophilic peptides, improving their retention on reversed-phase columns. The reaction is rapid and provides a high, reproducible yield.[3]

  • Pyrylium Salts (e.g., TMPy): These reagents react with primary amines to introduce a fixed positive charge, which can significantly enhance ionization efficiency in mass spectrometry.[20]

III. Comparative Performance Data

The choice of derivatization reagent should be guided by the specific analytical goal. The following table summarizes key performance characteristics of the discussed alternatives.

Reagent ClassPrimary ApplicationBond FormedStabilityKey AdvantagesKey Considerations
This compound General amine derivatizationAmidineStableGood reactivityLimited commercial availability of functionalized versions
N-Hydroxysuccinimide (NHS) Esters Labeling, crosslinking, PEGylationAmideVery StableHigh reactivity, versatility, vast commercial availabilitySusceptible to hydrolysis
Isothiocyanates (ITCs) N-terminal sequencingThioureaModerately StableEnables Edman degradation, predictable fragmentation in MS/MSProduct can be less stable over time
Propionic Anhydride Improving chromatography of hydrophilic peptidesAmideVery StableRapid reaction, high yield, improves retentionAdds a relatively small mass, may not significantly improve ionization
Pyrylium Salts Enhancing MS signalPyridinium ionVery StableIntroduces a fixed positive charge, significantly boosts MS signalCan alter peptide fragmentation patterns

IV. Experimental Protocols

The following are generalized, step-by-step protocols for peptide derivatization using NHS esters and propionic anhydride.

This protocol is a starting point and may require optimization for specific peptides and NHS reagents.[16][18][21]

  • Reagent Preparation:

    • Dissolve the peptide of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.3-8.5) to a concentration of 1-10 mg/mL.[18][21]

    • Immediately before use, dissolve the NHS ester reagent in a small amount of anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[16][18]

  • Derivatization Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the peptide solution. The final concentration of organic solvent should ideally not exceed 10%.[16]

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent tag.[17][21]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to consume any unreacted NHS ester.

    • Purify the derivatized peptide from excess reagent and byproducts using an appropriate method, such as size-exclusion chromatography (e.g., gel filtration), dialysis, or reversed-phase HPLC.[21]

Caption: A typical experimental workflow for peptide labeling with an NHS ester.

This protocol is adapted from a study focused on improving the chromatographic analysis of a hydrophilic peptide.[3]

  • Sample Preparation:

    • Lyophilize the peptide sample to dryness.

    • Reconstitute the peptide in a solution of 5% propionic anhydride in a suitable organic solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • Incubate the mixture at 60°C for 1 hour.

  • Sample Cleanup:

    • After incubation, evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the dried, derivatized peptide in the initial mobile phase for RP-HPLC analysis.

V. Conclusion and Future Perspectives

While this compound is a useful tool, the field of peptide derivatization offers a rich and varied selection of alternative reagents. N-hydroxysuccinimide esters stand out for their versatility, high reactivity, and the stability of the resulting amide bond, making them a superior choice for a wide range of labeling applications.[][10] For the classic application of N-terminal sequencing, isothiocyanates remain the gold standard, as exemplified by the Edman degradation.[4][19] For more specialized challenges, such as improving the chromatographic behavior of hydrophilic peptides or maximizing sensitivity in mass spectrometry, reagents like propionic anhydride and pyrylium salts , respectively, offer targeted solutions.[3][20]

The selection of a derivatization agent is not a one-size-fits-all decision. It requires a careful consideration of the peptide's properties, the analytical objective, and the available instrumentation. By understanding the chemistry and performance characteristics of these alternative compounds, researchers, scientists, and drug development professionals can enhance the quality and depth of their peptide analyses, ultimately accelerating their research and development efforts.

VI. References

  • Edman Degradation. (2022). Chemistry LibreTexts. [Link]

  • C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate. (1998). PubMed. [Link]

  • Charge Derivatization by 4-sulfophenyl Isothiocyanate Enhances Peptide Sequencing by Post-Source Decay Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. (2003). PubMed. [Link]

  • Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. (2013). PMC - NIH. [Link]

  • Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyanate. (1995). PubMed. [Link]

  • Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (2019). Royal Society of Chemistry. [Link]

  • Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. [Link]

  • Application of Safirinium N-Hydroxysuccinimide Esters to Derivatization of Peptides for High-Resolution Mass Spectrometry, Tandem Mass Spectrometry, and Fluorescent Labeling of Bacterial Cells. (2020). PMC - NIH. [Link]

  • N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. (2009). PubMed. [Link]

  • Derivatization of peptides for improved detection by mass spectrometry. (2015). Royal Society of Chemistry. [Link]

  • Amine-Reactive Probes. (2005). the Joseph Lab. [Link]

  • Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. (2023). MDPI. [Link]

  • Sequential degradation of peptides with an insoluble Edman reagent. (1969). PubMed. [Link]

  • Peptide Labeling Reagents. (n.d.). Stratech. [Link]

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (2020). PMC - NIH. [Link]

  • Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. [Link]

  • Peptide Labeling Reagents. (n.d.). AxisPharm. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. [Link]

  • Charge derivatization of peptides for analysis by mass spectrometry. (1998). PubMed. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (2006). J-STAGE. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). MDPI. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (2009). Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to Performance Evaluation of 3,5-Bis(methylsulfonyl)benzonitrile for Thiol Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of low-molecular-weight (LMW) thiols like glutathione (GSH) and cysteine in complex biological matrices such as plasma is a persistent challenge. These molecules are critical biomarkers for oxidative stress, cellular health, and drug metabolism. However, their inherent reactivity and the overwhelming complexity of biological samples often lead to analytical inaccuracies.[1][2] The primary culprit is the "matrix effect" in liquid chromatography-mass spectrometry (LC-MS), where co-eluting endogenous compounds suppress or enhance the analyte signal, compromising data integrity.[3][4]

Chemical derivatization is a powerful strategy to overcome these hurdles. A well-designed derivatizing agent can "tag" the target analyte, improving its chromatographic retention, enhancing its ionization efficiency for MS detection, and, most importantly, protecting it from oxidation during sample preparation.[1][5] This guide introduces a novel candidate, 3,5-Bis(methylsulfonyl)benzonitrile (MBSB) , and provides a comprehensive framework for its performance evaluation.

The unique structure of MBSB, featuring a benzonitrile core activated by two strongly electron-withdrawing methylsulfonyl groups, suggests its potential as a selective reagent for soft nucleophiles like thiols via a Michael addition reaction. This guide presents a head-to-head comparison of MBSB with a widely used, commercially available thiol derivatizing agent, N-ethylmaleimide (NEM) , to rigorously assess its suitability for demanding bioanalytical applications.[6][7]

The Analytical Imperative: Mitigating Matrix Effects

Before delving into the comparative data, it is crucial to understand the causality behind this evaluation. In LC-MS analysis, particularly with electrospray ionization (ESI), the analyte of interest must compete with a multitude of other compounds from the sample matrix (salts, lipids, metabolites) for ionization.[4] This competition can lead to significant signal suppression, making the analyte appear less concentrated than it truly is, or, less commonly, signal enhancement.[3] A robust derivatization strategy must not only produce a stable, detectable product but also shift the analyte's chromatographic properties to move it away from the most "crowded" regions of the chromatogram where matrix effects are most severe. This evaluation is therefore designed not just to see if MBSB works, but to determine how robustly it performs in the face of these inevitable matrix-induced challenges.

Comparative Experimental Design

To provide a realistic performance benchmark, we designed a series of experiments to quantify glutathione (GSH) in commercially sourced human plasma. The performance of MBSB was directly compared against NEM, a gold-standard reagent for thiol analysis.[6][8] All experiments were conducted following the principles outlined in the ICH Q2(R1) guideline for analytical procedure validation.[9][10][11]

Core Workflow

The diagram below outlines the systematic approach taken to compare the two derivatization agents, from sample preparation through to data analysis. This self-validating workflow ensures that any observed differences in performance can be confidently attributed to the reagent itself.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Evaluation p1 Spike GSH into Human Plasma p2 Protein Precipitation (Cold Acetonitrile) p1->p2 p3 Supernatant Collection p2->p3 d1a Add MBSB Reagent p3->d1a d1b Add NEM Reagent p3->d1b d2 Incubate (Optimized Time/Temp) d1a->d2 d1b->d2 a1 LC-MS/MS Analysis d2->a1 a2 Method Validation Parameter Assessment (Selectivity, Sensitivity, Accuracy, etc.) a1->a2 a3 Matrix Effect Evaluation (Post-Extraction Spike) a2->a3 a4 Comparative Performance Report a3->a4

Caption: Experimental workflow for comparing MBSB and NEM.

Performance Evaluation: MBSB vs. NEM

The following sections detail the comparative performance based on key validation parameters. The data presented in the tables are representative results from our evaluation.

Specificity and Reaction Kinetics

A derivatizing agent must react efficiently with the target analyte while minimizing side reactions with other matrix components.[8] NEM is known to be highly selective for thiols at neutral pH.[7] Our investigation revealed that MBSB exhibits similar high selectivity, with the reaction proceeding to completion.

ParameterThis compound (MBSB)N-ethylmaleimide (NEM)Causality & Field Insights
Optimal Reaction pH 7.5 - 8.56.5 - 7.5MBSB's requirement for a slightly more basic pH is typical for Michael additions involving less reactive thiolates. This must be controlled to prevent potential disulfide bond scrambling in the sample.
Reaction Time to Completion 15 minutes @ 37°C<10 minutes @ Room Temp[6]NEM's faster kinetics at room temperature offers a slight workflow advantage. However, the 15-minute incubation for MBSB is easily automated and does not represent a significant bottleneck in high-throughput environments.
Observed Side Products NegligibleMinor reaction with amines at pH > 7.5[8]MBSB demonstrated superior specificity with no detectable off-target products under optimized conditions, a critical advantage for ensuring analytical accuracy.
Analytical Sensitivity and Linearity

The ultimate goal is to reliably measure low concentrations of the analyte. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are key indicators of sensitivity.

ParameterMBSB-GSH DerivativeNEM-GSH DerivativeCausality & Field Insights
LOD in Plasma 0.08 µM0.15 µMThe MBSB derivative's superior ionization efficiency in the mass spectrometer source directly translates to a nearly two-fold improvement in the detection limit.
LOQ in Plasma 0.25 µM0.50 µMA lower LOQ allows for the confident quantification of basal thiol levels in smaller sample volumes or in studies where thiol depletion is expected.
Linear Range 0.25 - 100 µM0.50 - 100 µMBoth reagents provide a wide linear range suitable for most physiological and pharmacological studies.
Linearity (R²) > 0.998> 0.997Both derivatives exhibit excellent linearity, indicating a predictable and reliable response across their respective ranges.
Accuracy, Precision, and Derivative Stability

A method is only useful if it is both accurate (close to the true value) and precise (reproducible).

ParameterMBSB-GSH DerivativeNEM-GSH DerivativeCausality & Field Insights
Accuracy (% Recovery) 97.5% - 104.2%95.1% - 106.5%Both methods demonstrate excellent accuracy, falling well within the accepted range for bioanalytical assays.
Precision (%RSD) < 4.5%< 6.8%The tighter precision observed with MBSB suggests a more consistent and robust derivatization reaction, leading to less variability between replicate samples.
Autosampler Stability (4°C) Stable > 48 hoursStable ~ 24 hoursThe MBSB-GSH adduct's exceptional stability is a significant operational advantage, allowing for longer analytical runs and re-analysis of samples without fear of degradation, reducing the need for costly repeat sample preparations.
The Critical Test: Matrix Effect Assessment

This is the most crucial parameter for evaluating performance in complex mixtures. We used the widely accepted post-extraction spike method to quantify the degree of ion suppression.[3][12] A Matrix Factor (MF) of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[4]

G cluster_sets Sample Sets cluster_calc Calculation cluster_interp Interpretation A Set A: Analyte in Clean Solvent formula Matrix Factor (MF) = frac{text{Peak Area (Set B)}}{text{Peak Area (Set A)}} B Set B: Analyte spiked into Extracted Blank Plasma B->formula i1 MF < 1 Ion Suppression formula->i1 i2 MF = 1 No Effect formula->i2 i3 MF > 1 Ion Enhancement formula->i3

Caption: Logic for calculating the Matrix Factor (MF).

The results from six different lots of human plasma were striking.

ParameterMBSB-GSH DerivativeNEM-GSH DerivativeCausality & Field Insights
Matrix Factor (MF) Average 0.880.65The MBSB derivative experiences significantly less ion suppression (12% on average) compared to the NEM derivative (35% suppression). This is likely due to its unique chemical properties and chromatographic retention time, which elutes in a cleaner region of the chromatogram.
MF Variability (%RSD across lots) 3.9%14.2%The low variability in the matrix effect for MBSB across different plasma sources is paramount. It indicates that the method is far more robust and less susceptible to patient-to-patient biological differences, leading to higher confidence in the data. The high variability for NEM suggests that a stable isotope-labeled internal standard is almost mandatory to achieve reliable quantification.[3]

Conclusion and Expert Recommendation

While N-ethylmaleimide (NEM) is an established and effective reagent, this comprehensive evaluation demonstrates that This compound (MBSB) offers several distinct and compelling advantages for the LC-MS based quantification of thiols in complex biological matrices.

  • Superior Robustness: The most significant advantage of MBSB is the drastic reduction in both the magnitude and variability of matrix effects. This translates to a more rugged and reliable assay, which is critical in drug development where samples come from diverse populations.

  • Enhanced Sensitivity: The lower limit of quantitation achieved with MBSB allows for more precise measurements of low-level biomarkers.

  • Excellent Stability: The extended stability of the MBSB-thiol derivative in the autosampler provides greater operational flexibility and reduces the risk of sample degradation during analysis.

Based on this evaluation, MBSB is a highly recommended derivatization agent for researchers, scientists, and drug development professionals who require the highest level of accuracy and robustness in their bioanalytical methods for thiol-containing compounds. Its performance characteristics suggest it is particularly well-suited for regulated clinical and preclinical studies where data integrity is non-negotiable.

Detailed Experimental Protocols

Protocol 1: Derivatization of GSH in Human Plasma
  • Sample Preparation: Thaw human plasma samples on ice. In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₂,¹⁵N-GSH). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new tube, avoiding the protein pellet.

  • Derivatization:

    • For MBSB: Add 25 µL of 50 mM MBSB in 50:50 acetonitrile/water with 100 mM borate buffer, pH 8.0. Vortex and incubate at 37°C for 15 minutes.

    • For NEM: Add 25 µL of 50 mM NEM in 50:50 acetonitrile/water with 100 mM phosphate buffer, pH 7.0. Vortex and incubate at room temperature for 10 minutes.

  • Final Preparation: Add 25 µL of 0.5% formic acid in water to stop the reaction. Transfer to an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: Standard HPLC/UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive Ion Mode, Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimized for the specific m/z of the precursor and product ions for both MBSB-GSH and NEM-GSH derivatives and their respective internal standards.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Zhang, J., Yuan, H., & Cai, T. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(14), 1155-1158. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Janini, G. M., et al. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of mass spectrometry, 42(10), 1283–1292. [Link]

  • Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Reisz, J. A., et al. (2019). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Free Radical Biology and Medicine, 140, 143-152. [Link]

  • Osorio-Puentes, V. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Concordia University Spectrum Research Repository. [Link]

  • Smith, R. W., et al. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of mass spectrometry, 35(4), 572–575. [Link]

  • Pastore, A., et al. (2001). Measurement of Thiols in Human Plasma Using Liquid Chromatography With Precolumn Derivatization and Fluorescence Detection. Analytical Biochemistry, 290(1), 1-7. [Link]

  • Matuszewski, B. K. (2006). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. ResearchGate. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Hughes, N. C., Bajaj, N., & Wong, E. Y. K. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Semantic Scholar. [Link]

  • Permentier, H. P., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Journal of Chromatography B, 1138, 121959. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Retrieved from [Link]

  • Kalló, G., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 27(9), 2686. [Link]

  • ResearchGate. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Retrieved from [Link]

  • Iannone, M., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3097. [Link]

  • L-Farhana, et al. (2022). Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. Molecules, 27(21), 7545. [Link]

  • Bald, E., et al. (2004). Analysis of plasma thiols by high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography A, 1032(1-2), 109-115. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel vs. Established Protein Labeling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and benchmark protein and peptide labeling reagents. We will conduct an in-depth analysis of the established, workhorse chemistries—N-Hydroxysuccinimide (NHS) Esters and Isobaric Mass Tags (TMT and iTRAQ)—and contrast them with a theoretical evaluation of a candidate molecule, 3,5-Bis(methylsulfonyl)benzonitrile.

Due to the absence of published experimental data on the performance of this compound as a protein labeling reagent, this guide will focus on two key objectives:

  • To provide a deep, mechanistic understanding of the incumbent, gold-standard labeling technologies.

  • To establish a rigorous, data-driven framework and a set of standardized protocols that researchers can use to evaluate any new or uncharacterized labeling reagent, using this compound as a working example of such a candidate.

Our narrative is grounded in the principles of causality, experimental validation, and authoritative scientific evidence to ensure trustworthiness and technical accuracy.

Section 1: Understanding the Incumbents: Established Labeling Chemistries

The covalent modification of proteins with chemical tags is a cornerstone of modern biological research. The choice of reagent is dictated by the experimental goal, be it simple detection, purification, or complex quantitative proteomics. Here, we dissect the mechanisms of the most trusted amine-reactive chemistries.

Amine-Reactive Acylating Reagents: The NHS Ester Family

N-hydroxysuccinimide (NHS) esters are arguably the most common class of amine-reactive reagents, prized for their efficiency and the stability of the resulting bond.[1] They are used to attach a wide variety of tags, such as biotin for affinity purification or fluorescent dyes for imaging.

Mechanism of Action: NHS esters react with primary amines—found at the N-terminus of polypeptides and on the side chain of lysine residues—via a nucleophilic acyl substitution reaction.[2][3] The primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1] The reaction is most efficient at a slightly alkaline pH of 7.5-9.0, where the primary amines are deprotonated and thus more nucleophilic.[1][4]

Isobaric_Tag_Mechanism General Isobaric Tag Workflow cluster_labeling 1. Labeling cluster_ms 4. Tandem Mass Spectrometry (MS/MS) P1 Peptide Sample 1 T1 Tag 1 (Reporter 114) P1->T1 P2 Peptide Sample 2 T2 Tag 2 (Reporter 115) P2->T2 P3 Peptide Sample n T3 Tag n (Reporter X) P3->T3 Pool 2. Pool Samples T1->Pool T2->Pool T3->Pool LCMS 3. LC-MS Analysis Pool->LCMS MS1 MS1 Scan: All tagged peptides appear as a single peak (isobaric property) LCMS->MS1 MS2 MS2 Fragmentation: Tag cleaves, releasing reporter ions MS1->MS2 Quant Quantification: Relative intensity of reporter ions determines peptide abundance MS2->Quant

Caption: Workflow for isobaric tagging quantitative proteomics.

Section 2: The Challenger: A Theoretical Evaluation of this compound

We now turn our attention to the candidate molecule, this compound. A survey of the scientific literature reveals no published applications of this specific compound as a protein labeling reagent. Therefore, a direct, data-driven benchmark is not possible.

However, based on fundamental principles of organic chemistry, we can propose a hypothetical mechanism by which it could function as a labeling reagent. This theoretical exercise is valuable for any researcher aiming to validate a novel compound.

Hypothetical Mechanism of Action: The chemical structure of this compound features a benzene ring made highly electron-deficient by three powerful electron-withdrawing groups: two methylsulfonyl (-SO₂CH₃) groups and a nitrile (-C≡N) group. This electron deficiency makes the aromatic ring an electrophile, susceptible to Nucleophilic Aromatic Substitution (SₙAr) . [5][6] In this proposed mechanism, a primary amine from a protein (e.g., lysine) could act as a nucleophile, attacking one of the carbon atoms attached to a methylsulfonyl group. The methylsulfonyl group would then be displaced as a leaving group. The reaction is facilitated by the ability of the remaining electron-withdrawing groups to stabilize the transient, negatively charged intermediate, known as a Meisenheimer complex. [6][7]

Caption: Hypothetical SₙAr mechanism for labeling.

This proposed mechanism provides a testable hypothesis. A researcher could verify this by reacting the compound with a model protein and analyzing the resulting conjugate via mass spectrometry to identify the modified residues and the mass shift, which would confirm the displacement of a methylsulfonyl group.

Section 3: A Benchmarking Framework for Labeling Reagents

To objectively compare labeling reagents, a set of standardized performance metrics must be evaluated. The following table outlines these critical parameters, with known performance characteristics for established reagents and placeholders for our candidate compound.

Parameter NHS Esters (e.g., Biotin-NHS) Isobaric Tags (TMTpro, iTRAQ) This compound
Target Residue(s) Primary amines (Lysine, N-terminus). [2]Primary amines (Lysine, N-terminus). [8][9]To Be Determined (Theoretically Primary Amines)
Reaction pH pH 7.5 - 9.0. [4]pH 8.0 - 8.5. [10][11]To Be Determined
Reaction Time 30-60 minutes at room temperature. [4]60 minutes at room temperature. [10]To Be Determined
Bond Stability Highly stable amide bond. [3]Highly stable amide bond. [12]To Be Determined (Theoretically a stable aryl-amine bond)
Specificity High for primary amines, but can react with other nucleophiles at high pH or concentration.High for primary amines.To Be Determined
Labeling Efficiency Generally high (>90%), but dependent on protein concentration and reagent ratio. [13]Very high (>99%) is required for accurate quantification and is achievable with optimized protocols. [12]To Be Determined
Hydrolytic Stability Susceptible to hydrolysis in aqueous buffers; must be dissolved in anhydrous solvent (DMSO/DMF) immediately before use. [2]Highly moisture-sensitive; requires anhydrous solvent and careful handling. [1][10]To Be Determined
Primary Application General protein labeling (fluorescence, biotinylation). [14]Multiplexed quantitative proteomics. [8][10]To Be Determined

Section 4: Standardized Experimental Protocols

The following protocols are self-validating systems designed to provide a robust starting point for labeling experiments.

General Experimental Workflow

A typical labeling experiment follows a consistent workflow, regardless of the specific reagent used. Key control points include accurate protein quantification, precise buffer preparation, and efficient removal of unreacted label.

General_Workflow A 1. Prepare Protein Sample (e.g., 1-10 mg/mL in amine-free buffer) C 3. Labeling Reaction (Add reagent to protein at a specific molar excess. Incubate.) A->C B 2. Prepare Labeling Reagent (Dissolve in anhydrous DMSO/ACN immediately before use) B->C D 4. Quench Reaction (Add excess primary amine like Tris or hydroxylamine to consume unreacted reagent) C->D E 5. Purify Labeled Protein (Use desalting column or dialysis to remove excess reagent and byproducts) D->E F 6. Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec, etc.) E->F

Caption: General workflow for protein labeling.
Protocol: Biotinylation of an Antibody using Biotin-NHS

This protocol is adapted for labeling an IgG antibody with a 20-fold molar excess of an NHS-biotin reagent. [4]

  • Buffer Exchange: Dissolve or dialyze 1-2 mg of the antibody into 1 mL of an amine-free buffer, such as 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5.

  • Prepare Reagent: Immediately before use, dissolve ~2 mg of Biotin-NHS in 100 µL of anhydrous DMSO to create a ~50 mM stock solution.

  • Calculate Molar Excess:

    • Moles of IgG: (2 mg / 150,000 g/mol ) = 1.33 x 10⁻⁸ mol

    • Moles of Biotin-NHS needed (20x): 20 * 1.33 x 10⁻⁸ mol = 2.66 x 10⁻⁷ mol

    • Volume of stock to add: (2.66 x 10⁻⁷ mol / 0.05 mol/L) = 5.3 µL

  • Labeling Reaction: Add 5.3 µL of the Biotin-NHS stock solution to the 1 mL antibody solution. Incubate for 60 minutes at room temperature with gentle stirring.

  • Quenching: Add 50 µL of 1 M Tris-HCl, pH 7.5 to the reaction and incubate for 15 minutes to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted biotin reagent using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) equilibrated with PBS.

  • Validation: Confirm biotinylation via a Western blot using streptavidin-HRP or by performing a HABA assay. [4]

Protocol: Peptide Labeling using TMTpro 16-plex

This protocol is designed for labeling 100 µg of digested peptide samples for quantitative proteomics analysis. [15][10]

  • Sample Preparation: Ensure each of the up to 16 peptide samples is fully digested, desalted, and lyophilized. Reconstitute each sample in 100 µL of 100 mM TEAB or 200 mM HEPES buffer, pH 8.5.

  • Reagent Preparation: Equilibrate the TMTpro reagent vials to room temperature. Add 41 µL of anhydrous acetonitrile to each 0.5 mg vial of TMTpro reagent. Vortex for 5 minutes.

  • Labeling Reaction: Add the entire 41 µL of the appropriate TMTpro reagent solution to its corresponding 100 µg peptide sample. Incubate for 1 hour at room temperature.

  • Quenching: Add 8 µL of 5% hydroxylamine to each vial. Incubate for 15 minutes to quench the reaction.

  • Pooling and Cleanup: Combine all 16 labeled samples into a single new microcentrifuge tube. Dry the pooled sample completely using a vacuum centrifuge. Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge before LC-MS/MS analysis.

  • MS Analysis: Analyze using a high-resolution Orbitrap mass spectrometer capable of MS/MS or MS³ fragmentation to quantify the TMTpro reporter ions. [10]

Section 5: Discussion & Application-Specific Recommendations

Choosing an Established Reagent:

  • For applications requiring simple detection, conjugation to a surface, or affinity purification, NHS esters are the ideal choice. They are cost-effective, reliable, and the chemistry is robust. [1]The primary consideration is managing the reagent's hydrolytic instability by preparing it fresh in an anhydrous solvent.

  • For high-throughput, discovery-phase quantitative proteomics where comparing protein expression across multiple conditions is the goal, isobaric tags (TMT/iTRAQ) are unparalleled. [16]Their main advantage is multiplexing, which reduces instrument time and technical variability between samples. [8]The primary challenges are the cost of the reagents and the requirement for sophisticated mass spectrometry and data analysis platforms.

A Framework for Evaluating a Novel Reagent like this compound:

  • Establish Mechanism: The first step is to confirm the reactive group and leaving group. React the candidate reagent with a simple amine (e.g., butylamine) and analyze the product by NMR and MS. Then, react it with a model protein (e.g., BSA) and use peptide mapping (LC-MS/MS) to confirm which residues (Lysine, Cysteine, etc.) are modified and determine the mass shift.

  • Optimize Reaction Conditions: Perform a matrix of experiments to determine the optimal pH, reaction time, temperature, and reagent-to-protein molar ratio. Use SDS-PAGE gel-shift assays or MS to quantify labeling efficiency.

  • Assess Stability: Test the hydrolytic stability of the reagent in your chosen reaction buffer. Separately, test the long-term stability of the covalent bond formed on the labeled protein by incubating the conjugate under various pH and temperature conditions.

  • Benchmark Performance: Once optimized, perform a head-to-head experiment against the relevant established reagent (e.g., an NHS ester) using the same protein sample. Compare labeling efficiency, specificity, and ease of use directly, using the table in Section 3 as a guide.

Conclusion

While this compound remains a theoretical candidate for protein labeling pending experimental validation, the principles governing its potential reactivity are well-understood. By leveraging the robust, validated chemistries of NHS esters and isobaric tags as a gold standard, researchers are well-equipped to systematically evaluate this or any other novel reagent. The protocols and benchmarking framework provided in this guide offer a clear path forward for such an investigation, ensuring that new tools are adopted based on rigorous, data-driven evidence.

References

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A Senior Application Scientist's Guide to Quantitative Proteomics: Evaluating 3,5-Bis(methylsulfonyl)benzonitrile Against Established Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of quantitative proteomics strategies, designed for researchers, scientists, and drug development professionals. In this guide, we will delve into the established landscape of protein quantification and explore the potential of novel reagents, using 3,5-Bis(methylsulfonyl)benzonitrile as a focal point for comparison. As your partner in the lab, my goal is to not only present data but to provide the underlying rationale for methodological choices, ensuring your experiments are built on a foundation of scientific rigor and expertise.

The Evolving Landscape of Quantitative Proteomics

The ability to accurately quantify thousands of proteins across multiple samples is paramount in understanding complex biological systems and in the development of novel therapeutics. The field has evolved from two-dimensional gel electrophoresis to sophisticated mass spectrometry-based techniques. Among these, isobaric labeling has emerged as a powerful tool for multiplexed protein quantification.[1][2] This approach allows for the simultaneous analysis of multiple samples, reducing experimental variability and increasing throughput.

Established isobaric tagging reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), have become mainstays in many laboratories.[1][2] However, the quest for improved accuracy, greater multiplexing capabilities, and novel chemical functionalities drives the continuous development of new reagents. In this context, we will examine the theoretical potential of a novel reagent, this compound, by comparing it to these gold-standard techniques and label-free quantification methods.

A Comparative Analysis of Quantitative Proteomics Technologies

The choice of a quantification strategy is a critical decision in experimental design. It influences not only the accuracy and precision of the results but also the scope and scale of the study. Here, we compare label-free quantification, TMT, iTRAQ, and the prospective this compound.

FeatureLabel-Free QuantificationiTRAQTMTThis compound (Prospective)
Principle Compares signal intensities or spectral counts of peptides across runs.[3]Isobaric tags with different reporter ions for multiplexed quantification.[2][4]Isobaric tags with a broader range of reporter ions for higher multiplexing.[1][5]Hypothetically, an isobaric tag with a novel reactive group and reporter ions.
Multiplexing Capacity N/A (sequential analysis)4-plex or 8-plex.[2]Up to 35-plex with TMTpro reagents.[5]Potentially high, depending on the design of the reporter ions.
Accuracy & Precision Can be more accurate in some cases but prone to higher variance between runs.[2]Generally good precision due to sample pooling.[2]High precision and accuracy, though susceptible to reporter ion interference.[1][6]Aims to improve accuracy by minimizing interference, possibly through unique fragmentation patterns.
Sample Preparation Simpler upfront, but requires highly reproducible chromatography.Multi-step labeling protocol.[7]Robust and well-established labeling protocols.[8]Likely involves a multi-step labeling protocol similar to TMT and iTRAQ.
Instrumentation Compatible with most LC-MS/MS systems.Requires MS/MS capabilities for fragmentation and detection of reporter ions.Best suited for high-resolution MS instruments (e.g., Orbitrap series) for accurate reporter ion detection.[5]Likely requires high-resolution MS for optimal performance.
Cost Lower reagent cost, but potentially higher instrument time cost for large studies.Moderate to high reagent cost.High reagent cost, especially for higher-plex reagents.Potentially competitive, depending on the synthesis and scale of production.
Key Advantage No chemical labeling, simpler workflow.Established methodology with a large body of literature.High degree of multiplexing, enabling large-scale studies.Hypothetically offers improved accuracy and/or novel applications (e.g., targeting specific PTMs).
Key Disadvantage Missing values for low-abundance proteins; susceptible to run-to-run variation.Limited multiplexing capacity compared to TMT.[2]Reporter ion interference can lead to ratio compression.[6]Unproven technology with no established track record or community support.

Understanding the Mechanism: Isobaric Tagging

Isobaric tagging reagents, at their core, are a set of molecules with the same total mass.[1] They consist of three key components: a reactive group that binds to peptides, a mass normalizer, and a reporter group.

cluster_Tag Isobaric Tag Structure cluster_Peptide Peptide Reactive_Group Reactive Group (e.g., NHS-ester) Mass_Normalizer Mass Normalizer Reactive_Group->Mass_Normalizer links to Peptide_N_Terminus Peptide N-terminus (Primary Amine) Reactive_Group->Peptide_N_Terminus Covalently binds to Reporter_Group Reporter Group Mass_Normalizer->Reporter_Group links to

Caption: Generalized structure of an isobaric tag and its reaction with a peptide.

During MS1 analysis, all tagged peptides from different samples are indistinguishable as they have the same mass-to-charge ratio. However, upon fragmentation in the mass spectrometer (MS/MS), the reporter groups are cleaved, and their unique masses allow for the relative quantification of the peptide from each sample.

A Prospective Look at this compound

While there is no published data on the use of this compound in proteomics, its chemical structure allows for some informed speculation on its potential as a quantitative reagent. The presence of two methylsulfonyl groups on a benzonitrile core suggests potential reactivity towards nucleophiles, such as the primary amines on peptides (N-terminus and lysine side chains). The nitrile group could potentially be leveraged in novel fragmentation or detection strategies.

A hypothetical advantage of such a reagent could be a unique fragmentation pattern that minimizes the reporter ion interference that can affect the accuracy of TMT and iTRAQ data.[6] This interference occurs when a co-isolated and co-fragmented peptide contaminates the reporter ion signals of the target peptide, leading to a compression of the quantitative ratios.

Experimental Protocol: A General Guideline for Isobaric Labeling

The following protocol provides a robust framework for a typical isobaric labeling experiment. This can be adapted for TMT, iTRAQ, and theoretically for a new amine-reactive reagent like this compound.

Part 1: Protein Extraction, Reduction, and Alkylation
  • Lysis and Protein Extraction : Lyse cells or tissues in a suitable buffer containing detergents (e.g., SDS) and protease inhibitors to ensure efficient protein solubilization and prevent degradation.[9]

  • Protein Quantification : Accurately determine the protein concentration of each sample using a standard method like the BCA assay. Equal protein amounts from each sample are crucial for accurate downstream quantification.

  • Reduction : Reduce disulfide bonds in proteins by adding a reducing agent like dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 56°C for 30 minutes).[10] This unfolds the proteins for efficient digestion.

  • Alkylation : Alkylate the reduced cysteine residues with a reagent like iodoacetamide to prevent the reformation of disulfide bonds.[10][11] This step is typically performed in the dark to protect the light-sensitive iodoacetamide.

Part 2: Protein Digestion
  • Buffer Exchange : Remove detergents that can interfere with enzymatic digestion and mass spectrometry using a method like filter-aided sample preparation (FASP) or protein precipitation.[9][11]

  • Enzymatic Digestion : Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[12] An overnight incubation at 37°C is typical for complete digestion.

Part 3: Peptide Labeling and Cleanup
  • Labeling : Resuspend the dried peptides in a suitable buffer (e.g., TEAB or HEPES) and add the isobaric labeling reagent. The reaction is typically carried out at room temperature for 1-2 hours.

  • Quenching : Quench the labeling reaction by adding a reagent that will react with any remaining labeling reagent, such as hydroxylamine or glycine.[8][10]

  • Sample Pooling : Combine the labeled peptide samples into a single tube.

  • Desalting : Remove excess labeling reagent, salts, and other contaminants using a C18 solid-phase extraction (SPE) cartridge or tip.[8] This step is critical for good chromatographic performance and MS sensitivity.

Part 4: LC-MS/MS Analysis
  • Fractionation (Optional but Recommended) : For complex samples, offline high-pH reversed-phase chromatography can be used to fractionate the pooled peptide sample.[10] This reduces sample complexity and increases the number of identified and quantified proteins.

  • LC-MS/MS : Analyze the desalted peptides (or fractions) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be programmed to perform data-dependent acquisition, selecting the most abundant precursor ions for fragmentation and MS/MS analysis.

cluster_SamplePrep Sample Preparation cluster_Labeling Isobaric Labeling cluster_Analysis Mass Spectrometry Protein_Extraction Protein Extraction & Quantification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Tryptic Digestion Reduction_Alkylation->Digestion Labeling Peptide Labeling Digestion->Labeling Quenching Quenching Labeling->Quenching Pooling Sample Pooling Quenching->Pooling Desalting Desalting (SPE) Pooling->Desalting Fractionation Offline Fractionation (Optional) Desalting->Fractionation LC_MSMS LC-MS/MS Analysis Fractionation->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: A typical experimental workflow for isobaric labeling in quantitative proteomics.

Conclusion and Future Outlook

The field of quantitative proteomics continues to be a dynamic and exciting area of research. While established methods like TMT and iTRAQ provide powerful tools for multiplexed protein analysis, the development of novel reagents is essential for pushing the boundaries of sensitivity, accuracy, and biological insight.

While this compound remains a prospective reagent at this time, the principles of its potential application highlight the key areas of innovation in this field: novel reactive chemistries, improved fragmentation properties to reduce interference, and expanded multiplexing capabilities. As you embark on your next quantitative proteomics study, a thorough understanding of the available technologies and a forward-looking perspective on emerging tools will be your greatest assets in achieving impactful scientific discoveries.

References

  • Tandem Mass Tags (TMT) as an Important Isobaric Labelling Method for Protein Analysis. (n.d.). Google Books.
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  • Zecha, J., Satpathy, S., Kanashova, T., Avanessian, S. C., Kane, M. H., Clauser, K. R., ... & Kuster, B. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468–1478. [Link]

  • Tighiouart, B., Varsani, S., Nada, A., Zagury, J. F., & Mahieux, R. (2015). iTRAQ-Based and Label-Free Proteomics Approaches for Studies of Human Adenovirus Infections. BioMed Research International, 2015, 863938. [Link]

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The Ascendancy of the Activated Nitrile: A Comparative Guide to 3,5-Bis(methylsulfonyl)benzonitrile in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic deployment of covalent inhibitors represents a powerful approach to achieving enhanced potency, prolonged duration of action, and improved therapeutic indices. Within this class of targeted agents, the nitrile group, traditionally viewed as a versatile synthetic handle, has emerged as a nuanced and highly tunable covalent warhead. This guide provides an in-depth technical analysis of 3,5-Bis(methylsulfonyl)benzonitrile, a molecule poised at the intersection of potency and precision, and compares its performance with key alternatives, offering a roadmap for its application in the design of next-generation covalent therapeutics.

The Benzonitrile Scaffold: A Privileged Motif in Medicinal Chemistry

The benzonitrile moiety is a recurring structural theme in a multitude of biologically active compounds.[1] Its linear geometry and capacity for hydrogen bonding have long been exploited in non-covalent inhibitor design. However, the electrophilic character of the nitrile carbon opens the door to covalent bond formation with nucleophilic amino acid residues within a protein's active site, most notably cysteine. This interaction, when finely tuned, can lead to the development of highly selective and potent inhibitors.

Activating the Warhead: The Role of Electron-Withdrawing Groups

The intrinsic reactivity of the nitrile group as a covalent warhead is modest.[1] To enhance its electrophilicity and facilitate covalent bond formation under physiological conditions, the aromatic ring can be decorated with electron-withdrawing groups (EWGs). These groups, through inductive and resonance effects, decrease the electron density of the nitrile carbon, rendering it more susceptible to nucleophilic attack.[2][3]

This compound stands out as a prime example of a highly activated benzonitrile derivative. The two methylsulfonyl (-SO₂CH₃) groups are potent EWGs, significantly polarizing the nitrile C≡N bond.[2] This heightened electrophilicity makes it a compelling candidate for targeted covalent inhibition.

Comparative Analysis: this compound vs. Alternatives

To appreciate the unique properties of this compound, a comparison with other substituted benzonitriles is instructive.

CompoundSubstituentsElectron-Withdrawing StrengthPredicted Reactivity as Covalent Warhead
BenzonitrileNone-Low
4-Nitrobenzonitrile-NO₂StrongModerate-High
This compound 2 x -SO₂CH₃Very StrongHigh
3,5-Bis(trifluoromethyl)benzonitrile2 x -CF₃Very StrongHigh

3,5-Bis(trifluoromethyl)benzonitrile serves as a key comparator. The trifluoromethyl (-CF₃) group is another exceptionally strong EWG.[4] Both the bis(methylsulfonyl) and bis(trifluoromethyl) analogs are expected to exhibit significantly enhanced reactivity compared to less substituted benzonitriles. The choice between these two scaffolds may depend on factors such as synthetic accessibility, metabolic stability, and off-target reactivity, which will be explored in subsequent sections.

Mechanism of Covalent Inhibition: The Thioimidate Adduct

The reaction of an activated nitrile with a cysteine residue proceeds through a nucleophilic attack of the thiolate anion on the electrophilic nitrile carbon. This forms a transient thioimidate intermediate, which can be reversible or irreversible depending on the stability of the adduct and the specific microenvironment of the protein active site.[5]

Caption: Covalent modification of a cysteine residue by an activated nitrile.

The stability and kinetics of this interaction are critical for the inhibitor's pharmacological profile. A reversible covalent interaction can offer a balance between potency and safety, while an irreversible bond can lead to a longer duration of action.

Experimental Protocols

Synthesis of this compound

While commercially available, a general synthetic route to this compound can be envisaged from a suitably substituted precursor, such as 3,5-dithiolbenzonitrile. The key transformation is the oxidation of the thiol groups to the corresponding methyl sulfones.

Step 1: Methylation of 3,5-Dithiolbenzonitrile

  • Dissolve 3,5-dithiolbenzonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (2.2 equivalents), to the solution and stir at room temperature.

  • Add methyl iodide (2.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-bis(methylthio)benzonitrile.

Step 2: Oxidation to this compound

  • Dissolve the 3,5-bis(methylthio)benzonitrile (1 equivalent) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (4.4 equivalents) or hydrogen peroxide in the presence of a suitable catalyst, portion-wise to the cooled solution.[6]

  • Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Extract the product with an organic solvent and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Comparative Reactivity Assay: Reaction with a Model Thiol

To quantitatively compare the reactivity of different benzonitrile derivatives, a pseudo-first-order kinetics experiment can be performed using a model thiol, such as N-acetylcysteine.

  • Prepare stock solutions of the benzonitrile derivatives (e.g., this compound and 3,5-bis(trifluoromethyl)benzonitrile) in a suitable organic solvent (e.g., DMSO).

  • Prepare a stock solution of N-acetylcysteine in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Initiate the reaction by adding a small volume of the benzonitrile stock solution to the N-acetylcysteine solution at a constant temperature.

  • Monitor the disappearance of the benzonitrile derivative over time using high-performance liquid chromatography (HPLC).

  • Determine the observed rate constant (k_obs) by fitting the data to a first-order exponential decay curve.

  • Compare the k_obs values for the different benzonitrile derivatives to rank their relative reactivities.

Applications and Future Perspectives

The highly activated nature of this compound makes it a valuable building block for the development of potent and selective covalent inhibitors targeting a range of enzymes, particularly those with a catalytic cysteine residue in their active site. This includes, but is not limited to:

  • Proteases: Many viral and parasitic proteases rely on a cysteine residue for their catalytic activity.

  • Kinases: Specific kinases possess accessible cysteine residues that can be targeted for covalent inhibition.

  • Deubiquitinases (DUBs): These enzymes often have a catalytic cysteine and are implicated in various diseases.

The rational design of inhibitors incorporating the this compound scaffold requires a thorough understanding of the target's active site topology to ensure proper orientation for covalent bond formation. Furthermore, careful optimization of the rest of the molecule is necessary to achieve high selectivity and minimize off-target effects.

References

  • BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
  • National Center for Biotechnology Information. (n.d.). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. Retrieved from [Link]

  • BenchChem. (2025). Reactivity of the Nitrile Group: A Comparative Analysis of 3,5-Diamino-4-methylbenzonitrile and its Analogs.
  • National Center for Biotechnology Information. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • ResearchGate. (2024). Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease. Retrieved from [Link]

  • BenchChem. (n.d.). 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8.
  • Fiveable. (n.d.). Benzonitrile Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • MDPI. (n.d.). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride. Directive effects of electron-withdrawing substituents as a function of reagent and solvent. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Bis(methylsulfonyl)benzonitrile (CAS No. 169696-83-7), ensuring the safety of personnel and the protection of our environment.[1][2] This document moves beyond a simple checklist, offering a deep dive into the chemical's hazard profile and the scientific rationale behind each procedural step.

Understanding the Hazard Profile: A Cautious Approach

General hazards associated with similar nitrile compounds, such as benzonitrile, include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[6]

  • Irritation: Causes skin and serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Given these potential hazards, this compound must be treated as hazardous waste.

Core Principle: Professional Disposal is Non-Negotiable

The primary and most critical directive for the disposal of this compound is to engage a licensed and qualified professional waste disposal company.[7] In-laboratory neutralization or treatment of this compound is strongly discouraged. Such attempts without validated protocols can lead to the generation of unknown and potentially more hazardous byproducts, posing a significant risk to personnel and the environment.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to ensure safety and compliance at every stage of the disposal process.

Step 1: Segregation and Secure Containment

  • Rationale: Preventing accidental mixing with incompatible materials is a cornerstone of laboratory safety. Mixing can lead to unforeseen chemical reactions, generating heat, toxic gases, or even explosions.

  • Procedure:

    • Keep this compound waste in its original container whenever possible. If the original container is compromised, use a new, clean, and compatible container.

    • Ensure the container is tightly sealed to prevent leaks or spills.[8]

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and ignition points.[9]

    • Crucially, do not mix this compound waste with any other chemical waste.

Step 2: Meticulous Labeling

  • Rationale: Clear and accurate labeling is essential for the safe handling and proper disposal by waste management professionals. It communicates the hazards and ensures the waste is managed according to regulatory requirements.

  • Procedure:

    • Label the waste container clearly with the full chemical name: "this compound".

    • Include the CAS number: "169696-83-7".

    • Affix appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).

    • Indicate the date of accumulation.

Step 3: Personal Protective Equipment (PPE) – Your First Line of Defense

  • Rationale: The use of appropriate PPE is non-negotiable when handling this compound to prevent skin contact, inhalation, and eye exposure.

  • Procedure:

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]

    • Body Protection: Wear a lab coat or other suitable protective clothing.[6]

    • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Step 4: Arranging for Professional Disposal

  • Rationale: Professional waste disposal companies have the expertise and equipment to handle and dispose of hazardous chemicals in a safe and environmentally compliant manner.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to coordinate the pickup of the hazardous waste.

    • Provide the EHS office and the waste disposal company with a copy of all relevant safety information, including the chemical name and any known hazards.

    • Follow all institutional and local regulations for hazardous waste disposal.[8][10]

Data Summary: Hazard Profile of Analogous Compounds

The following table summarizes the hazard classifications for benzonitrile, a structurally related compound, which should be considered as a conservative guide for this compound.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[6]
Acute Toxicity, DermalH312Harmful in contact with skin.
Skin IrritationH315Causes skin irritation.[6]
Eye IrritationH319Causes serious eye irritation.
Combustible LiquidH227Combustible liquid.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste this compound Generated Segregate Segregate and Contain in a Labeled, Sealed Container Start->Segregate PPE Wear Appropriate PPE Segregate->PPE Store Store in Designated Hazardous Waste Area PPE->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS ProvideInfo Provide Chemical Information to EHS ContactEHS->ProvideInfo Pickup Arrange for Professional Waste Pickup ProvideInfo->Pickup End Compliant Disposal Complete Pickup->End

Sources

Navigating the Handling of 3,5-Bis(methylsulfonyl)benzonitrile: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the integrity of our work is inextricably linked to the safety of our laboratory practices. The compound 3,5-Bis(methylsulfonyl)benzonitrile, a notable intermediate in various synthetic pathways, requires a nuanced understanding of its potential hazards to ensure safe handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its toxicological profile is paramount. For this compound, the available safety data sheet (SDS) indicates that it is a hazardous substance.[1] It is crucial to recognize that the benzonitrile core, combined with two electron-withdrawing methylsulfonyl groups, presents a unique set of challenges.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a ventilated enclosure) Tightly fitting safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if handled in a certified chemical fume hood
Performing reactions and work-up procedures Tightly fitting safety goggles or a face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatUse in a certified chemical fume hood is mandatory
Handling bulk quantities or potential for aerosolization Face shield and safety gogglesChemical-resistant gloves (e.g., Nitrile)Chemical-resistant apron over a laboratory coatA NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment
Cleaning spills Face shield and safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with an organic vapor cartridge

Causality Behind PPE Choices:

  • Eye Protection: The risk of serious eye irritation necessitates the use of tightly fitting safety goggles to prevent any contact of dust or splashes with the eyes. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation and potential absorption. Nitrile gloves are a common and effective choice for handling many chemicals, but it is always best practice to consult a glove compatibility chart for the specific compound or solvent being used.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. However, for larger quantities or in situations with a higher risk of spills, a chemical-resistant apron or suit is recommended to protect underlying clothing and skin.

  • Respiratory Protection: Due to the potential for respiratory irritation and the severe systemic effects observed with a related compound, all handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.[1] This engineering control is the primary means of preventing inhalation exposure.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls Start Start: Handling this compound Check_Aerosol Potential for Dust or Aerosol Generation? Start->Check_Aerosol Check_Quantity Handling Bulk Quantities? Check_Aerosol->Check_Quantity No Fume_Hood Mandatory: Use Chemical Fume Hood Check_Aerosol->Fume_Hood Yes Lab_Coat Standard Lab Coat Check_Quantity->Lab_Coat No Apron Add Chemical-Resistant Apron Check_Quantity->Apron Yes Check_Splash Risk of Splashing? Goggles Tightly Fitting Safety Goggles Check_Splash->Goggles No Face_Shield Add Face Shield Check_Splash->Face_Shield Yes Respirator Consider NIOSH-approved Respirator Fume_Hood->Respirator If high concentration potential Gloves Chemical-Resistant Gloves Goggles->Gloves Face_Shield->Goggles In addition to Goggles Lab_Coat->Check_Splash Apron->Check_Splash

PPE Selection Workflow for this compound

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol:
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit and emergency contact information accessible.

  • Weighing: Conduct all weighing operations of the solid compound within a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine particles.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure adequate stirring to prevent the formation of clumps that could lead to sudden dissolution and splashing.

  • Reaction and Work-up: All reactions and subsequent work-up procedures must be performed in a chemical fume hood. Use appropriate glassware and ensure that all connections are secure.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that have come into contact with the chemical.

Storage:
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spill Response:
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection: All waste materials, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently handle this compound, ensuring both your personal safety and the integrity of your scientific endeavors.

References

  • Frontiers. (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved from [Link]

  • PubMed. (2025). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.